YM976
Description
a phosphodiesterase type 4 inhibitor; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXYNNKDDXKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424991 | |
| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191219-80-4 | |
| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191219-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YM-976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YM-976 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQT2M8W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of YM976
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Selective PDE4 Inhibition
YM976 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, this compound effectively increases intracellular levels of cyclic adenosine monophosphate (cAMP) in inflammatory cells. This elevation in cAMP is the primary trigger for the compound's anti-inflammatory effects, leading to the modulation of various downstream signaling pathways. The key outcomes of this mechanism are the suppression of pro-inflammatory mediator release and the inhibition of inflammatory cell activation and recruitment, particularly of eosinophils.
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the cAMP signaling pathway. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
cAMP-PKA-CREB Pathway: PKA, activated by cAMP, phosphorylates the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB (pCREB) then binds to cAMP response elements (CRE) in the promoter regions of various genes, leading to the transcription of anti-inflammatory cytokines such as Interleukin-10 (IL-10).
Inhibition of NF-κB Pathway: Elevated cAMP levels have also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes the expression of a wide range of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). By inhibiting NF-κB, this compound reduces the production of these key inflammatory mediators.
Quantitative Data Summary
The following tables summarize the in vivo and in vitro efficacy of this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in Animal Models of Allergic Inflammation
| Animal Model | Endpoint | Route of Administration | ED50 (mg/kg) | Citation |
| Rat (Ovalbumin-sensitized) | Eosinophil infiltration | Oral | 1.7 | [1] |
| Mouse (C57BL/6, Ovalbumin-sensitized) | Eosinophil infiltration | Oral | 5.8 | [1] |
| Ferret (Antigen-induced) | Eosinophil infiltration | Oral | 1.2 | [1] |
| Guinea Pig (Ovalbumin-sensitized) | Antigen-induced bronchoconstriction | Oral | 7.3 | [2] |
| Guinea Pig (Ovalbumin-sensitized) | Airway plasma leakage | Oral | 5.7 | [2] |
| Guinea Pig (Ovalbumin-sensitized) | Airway eosinophil infiltration | Oral | 1.0 | [2] |
| Guinea Pig (Ovalbumin-sensitized) | Airway hyperreactivity | Oral | 0.52 | [2] |
Table 2: In Vitro Efficacy of this compound
| Assay | Endpoint | EC50 / IC50 (nM) | Citation |
| Eosinophil Activation | Suppression | 83 (EC30) | [2] |
| LTD4-precontracted tracheal smooth muscle | Relaxation | 370 | [2] |
| High-affinity rolipram binding | Inhibition | 2.6 (IC50) | [3] |
Experimental Protocols
Ovalbumin-Induced Airway Inflammation in Rats
This model is used to assess the in vivo anti-inflammatory properties of compounds like this compound.
1. Sensitization:
-
Male Wistar rats are sensitized by intraperitoneal (i.p.) injection of 1 mg of ovalbumin (OVA) adsorbed to 20 mg of aluminum hydroxide (Al(OH)3) in saline.[4]
-
This sensitization is typically performed on days 0, 7, and 14 to induce a robust allergic phenotype.[4]
2. Drug Administration:
-
This compound or vehicle is administered orally at specified doses at various time points before the antigen challenge.
3. Antigen Challenge:
-
On day 21, rats are challenged with an aerosol of 1.1% OVA in saline for a specified duration, often using an ultrasonic nebulizer.[4]
4. Bronchoalveolar Lavage (BAL):
-
At a predetermined time point after the challenge (e.g., 24 or 48 hours), rats are euthanized.
-
The trachea is cannulated, and the lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS).
-
The recovered BAL fluid is centrifuged to separate the cells from the supernatant.
5. Cell Counting and Differentiation:
-
The total number of cells in the BAL fluid is counted using a hemocytometer.
-
Differential cell counts are performed on cytospin preparations stained with a suitable stain (e.g., May-Grünwald Giemsa) to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.
6. Cytokine Analysis:
-
The supernatant from the BAL fluid can be used to measure the levels of various cytokines (e.g., IL-4, IL-5, TNF-α) using enzyme-linked immunosorbent assays (ELISA).
References
YM976: A Technical Guide to a Selective Phosphodiesterase 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM976 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates the activity of various immune and inflammatory cells, demonstrating significant potential in the treatment of inflammatory diseases, particularly asthma. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its in vitro and in vivo efficacy, and outlines the experimental methodologies used to generate these findings. The document is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic nucleotide signaling pathway, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of numerous downstream targets, including transcription factors like cAMP-response element binding protein (CREB).[3][4] This signaling cascade ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.[2][4]
The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to multiple splice variants. These subtypes are differentially expressed in various tissues and cell types, with PDE4B being particularly implicated in inflammatory processes.[1][5] Selective inhibition of specific PDE4 subtypes is a key strategy in drug development to maximize therapeutic efficacy while minimizing side effects, such as emesis, which has been associated with the inhibition of PDE4D.[5]
Quantitative Data on this compound
The following tables summarize the available quantitative data on the efficacy of this compound in various preclinical models.
Table 1: In Vivo Efficacy of this compound in Guinea Pig Models of Asthma
| Parameter | This compound ED₅₀ (mg/kg, p.o.) | Rolipram ED₅₀ (mg/kg, p.o.) | Prednisolone | Theophylline |
| Antigen-Induced Bronchoconstriction | 7.3 | Suppressed dose-dependently | No inhibition | Moderate suppression |
| Airway Plasma Leakage | 5.7 | Suppressed dose-dependently | No inhibition | Moderate suppression |
| Airway Eosinophil Infiltration | 1.0 | Suppressed dose-dependently | Suppressed | No inhibition |
| Airway Hyperreactivity (AHR) | 0.52 | Suppressed dose-dependently | Suppressed | No inhibition |
Table 2: In Vivo Efficacy of this compound on Antigen-Induced Eosinophil Infiltration in Various Species
| Species | Route of Administration | This compound ED₅₀ (mg/kg) |
| Rat | Oral | 1.7 |
| Mouse (C57Black/6) | Oral | 5.8 |
| Ferret | Oral | 1.2 (no emesis at 10 mg/kg) |
Table 3: In Vitro Efficacy of this compound
| Assay | This compound | Rolipram |
| Eosinophil Activation (EC₃₀) | 83 nM | - |
| LTD₄-Precontracted Tracheal Smooth Muscle Relaxation (EC₅₀) | 370 nM | 50 nM |
Experimental Protocols
In Vivo Models of Asthma in Guinea Pigs
-
Animal Model: Actively sensitized guinea pigs. Sensitization is achieved by intraperitoneal injections of an antigen, such as bovine serum albumin (BSA), on two separate occasions.[6]
-
Procedure: Two weeks after the final sensitization injection, the conscious guinea pig is placed in a double-chamber plethysmograph to measure specific airway resistance (sRaw).[3][6] A baseline sRaw is established before the animal is exposed to an aerosolized solution of the antigen (e.g., BSA).[6] sRaw is then monitored for a defined period (e.g., 10 minutes) post-challenge.[6]
-
Drug Administration: this compound or other test compounds are administered orally (p.o.) at various doses prior to the antigen challenge.
-
Endpoint: The dose of the compound that causes a 50% reduction in the antigen-induced increase in sRaw is determined as the ED₅₀.
-
Animal Model: Actively sensitized guinea pigs.
-
Procedure: Following antigen challenge, plasma leakage into the airways is quantified. A common method involves the intravenous injection of Evans blue dye, which binds to plasma albumin.[7][8][9] After a set period, the animal is euthanized, and the airways are perfused to remove intravascular dye.[7] The amount of extravasated dye in the airway tissue is then extracted and quantified spectrophotometrically.[7]
-
Drug Administration: Test compounds are administered prior to antigen challenge.
-
Endpoint: The ED₅₀ is the dose that reduces antigen-induced plasma leakage by 50%.
-
Animal Model: Actively sensitized guinea pigs, rats, mice, or ferrets.
-
Procedure: Following antigen challenge, bronchoalveolar lavage (BAL) is performed to collect cells from the airways. The total and differential cell counts in the BAL fluid are determined to quantify the number of infiltrating eosinophils.
-
Drug Administration: this compound is administered, often chronically over several days, before the final antigen exposure.
-
Endpoint: The ED₅₀ is the dose that inhibits the antigen-induced increase in eosinophil numbers in the BAL fluid by 50%.
-
Animal Model: Actively sensitized guinea pigs.
-
Procedure: AHR is assessed by measuring the bronchoconstrictive response to a non-specific stimulus, such as histamine or methacholine, following an antigen challenge.[1] A dose-response curve to the stimulus is generated, and the concentration required to induce a specific increase in airway resistance (e.g., doubling of sRaw, PC₁₀₀) is determined.[1][3]
-
Drug Administration: Test compounds are administered before the antigen challenge.
-
Endpoint: The ED₅₀ is the dose that significantly attenuates the antigen-induced increase in airway reactivity.
In Vitro Assays
-
Cell Source: Eosinophils are isolated from peripheral blood.
-
Procedure: Eosinophil activation can be assessed by measuring various functional responses, such as the generation of reactive oxygen species (respiratory burst), degranulation (release of eosinophil peroxidase), or chemotaxis.
-
Drug Incubation: Isolated eosinophils are pre-incubated with varying concentrations of this compound before stimulation with an activating agent.
-
Endpoint: The EC₃₀ represents the concentration of this compound that causes a 30% inhibition of the measured activation parameter.
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath.
-
Procedure: The tracheal rings are pre-contracted with a spasmogen, such as leukotriene D₄ (LTD₄). Cumulative concentrations of this compound or a reference compound are then added to the bath to induce relaxation.
-
Endpoint: The EC₅₀ is the concentration of the compound that produces 50% of the maximal relaxation of the pre-contracted tissue.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of this compound are mediated through the inhibition of PDE4, leading to an increase in intracellular cAMP levels in inflammatory cells. This elevation in cAMP activates PKA, which in turn phosphorylates and activates CREB. Activated CREB translocates to the nucleus and modulates the transcription of genes involved in the inflammatory response, leading to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.
Experimental Workflows
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a PDE4 inhibitor like this compound in a model of allergic airway inflammation.
References
- 1. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Plasma exudation. Correlation between Evans blue dye and radiolabeled albumin in guinea pig airways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endotoxin-induced plasma exudation in guinea-pig airways in vivo and the effect of neutrophil depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Anti-inflammatory Properties of YM976
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM976 is a selective phosphodiesterase type 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties in a variety of preclinical models. As a member of the pyrimidine class of compounds, this compound holds promise for the treatment of inflammatory diseases, particularly those characterized by eosinophilic infiltration, such as asthma. This technical guide provides a comprehensive overview of the core anti-inflammatory properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. A notable characteristic of this compound is its favorable therapeutic window, exhibiting a clear dissociation between its potent anti-inflammatory effects and the emetogenic side effects commonly associated with other PDE4 inhibitors.
Core Mechanism of Action: PDE4 Inhibition
The primary mechanism underlying the anti-inflammatory effects of this compound is the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in inflammatory cells.[1][2]
Elevated cAMP levels activate downstream signaling pathways, principally through the activation of Protein Kinase A (PKA).[3][4] PKA, in turn, can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of numerous genes involved in the inflammatory response.[4][5][6] The activation of the cAMP/PKA/CREB signaling cascade ultimately results in the suppression of pro-inflammatory mediator production and a reduction in the activity of various immune cells, thereby exerting a potent anti-inflammatory effect.[3]
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory activity of this compound has been quantified in several in vivo and in vitro studies. The following tables summarize the key efficacy data.
Table 1: In Vivo Efficacy of this compound in Animal Models of Allergic Inflammation
| Parameter | Animal Model | ED₅₀ (mg/kg, p.o.) | Reference |
| Antigen-Induced Eosinophil Infiltration | Rat | 1.7 | [7] |
| Antigen-Induced Eosinophil Infiltration | Mouse (C57Black/6) | 5.8 | [7] |
| Antigen-Induced Eosinophil Infiltration (Chronic) | Rat | 0.32 | [7] |
| Antigen-Induced Eosinophil Infiltration | Ferret | 1.2 | [7] |
| Antigen-Induced Bronchoconstriction | Guinea Pig | 7.3 | [7] |
| Antigen-Induced Airway Plasma Leakage | Guinea Pig | 5.7 | [7] |
| Antigen-Induced Airway Hyperreactivity (AHR) | Guinea Pig | 0.52 | [7] |
Table 2: In Vitro Efficacy of this compound
| Parameter | System | EC₃₀ / EC₅₀ | Reference |
| Suppression of Eosinophil Activation | Guinea Pig | 83 nM (EC₃₀) | [7] |
| Relaxation of LTD₄-Precontracted Tracheal Smooth Muscle | Guinea Pig | 370 nM (EC₅₀) | [7] |
Signaling Pathway
The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below. Inhibition of PDE4 by this compound leads to an increase in intracellular cAMP, which subsequently activates PKA and leads to the phosphorylation of CREB, resulting in the modulation of gene expression and a reduction in the inflammatory response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory properties of this compound.
Protocol 1: Ovalbumin (OVA)-Induced Airway Inflammation in Mice
This model is widely used to screen for anti-inflammatory compounds with potential therapeutic value in asthma.
1. Sensitization:
-
On days 0 and 14, BALB/c mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2.25 mg of aluminum hydroxide in a total volume of 200 µL of saline.[2][8]
2. Drug Administration:
-
This compound or vehicle is administered orally (p.o.) at the desired doses, typically 1 hour before each antigen challenge.
3. Antigen Challenge:
-
From days 28 to 30, mice are challenged for 20 minutes each day with an aerosol of 1% (w/v) OVA in saline, generated by an ultrasonic nebulizer.[9]
4. Assessment of Airway Inflammation (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Mice are euthanized, and the trachea is cannulated.
-
The lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS), typically 1 mL.
-
The recovered BAL fluid is centrifuged, and the cell pellet is resuspended.
-
Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain.
-
-
Lung Histology:
-
Lungs are perfused with PBS, removed, and fixed in 10% neutral buffered formalin.
-
The fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Interleukin-22 attenuates allergic airway inflammation in ovalbumin-induced asthma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | PKA-mediated phosphorylation of CREB [reactome.org]
- 5. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Ovalbumin-sensitized mice have altered airway inflammation to agriculture organic dust - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of YM976 on Eosinophil Infiltration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophilic infiltration is a hallmark of various allergic inflammatory diseases, including asthma. The recruitment and activation of eosinophils in tissues contribute significantly to pathology through the release of cytotoxic granule proteins and inflammatory mediators. YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor, has demonstrated significant potential in mitigating eosinophil-driven inflammation. This technical guide provides an in-depth analysis of the effects of this compound on eosinophil infiltration, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy.
Introduction: The Role of Eosinophils and PDE4 in Allergic Inflammation
Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic diseases.[1] Their recruitment from the bloodstream into inflamed tissues is a complex process orchestrated by a variety of mediators, most notably interleukin-5 (IL-5) and eotaxin.[1] Upon activation, eosinophils release a payload of inflammatory molecules, including cationic proteins and cytokines, which can lead to tissue damage and perpetuate the inflammatory response.
Phosphodiesterase type 4 (PDE4) is a key enzyme in inflammatory cells, including eosinophils, that specifically hydrolyzes cyclic adenosine monophosphate (cAMP).[2][3] The intracellular concentration of cAMP is a critical negative regulator of inflammatory cell function.[4] By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels, which in turn suppresses a range of eosinophil functions, including chemotaxis, activation, and the release of inflammatory mediators.[2]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[5][6][7] Activated CREB modulates the transcription of various genes, leading to a downstream suppression of inflammatory responses. In eosinophils, this cascade ultimately inhibits chemotaxis, adhesion, and the release of pro-inflammatory mediators, thereby reducing their infiltration into inflamed tissues.[2]
Quantitative Data on the Efficacy of this compound
Preclinical studies have demonstrated the potent inhibitory effects of this compound on antigen-induced eosinophil infiltration in various animal models. The following tables summarize the key quantitative findings.
| Animal Model | Administration Route | ED50 (mg/kg) for Inhibition of Eosinophil Infiltration | Citation |
| Rat | Oral | 1.7 | [8] |
| C57Black/6 Mouse | Oral | 5.8 | [8] |
| Ferret | Oral | 1.2 | [8] |
Table 1: Single Administration ED50 of this compound on Eosinophil Infiltration
| Animal Model | Administration | ED50 (mg/kg) for Inhibition of Eosinophil Infiltration | Citation |
| Rat | Single Dose (p.o.) | 1.4 | [8] |
| Rat | Chronic Administration (p.o.) | 0.32 | [8] |
Table 2: Comparison of Single vs. Chronic Administration of this compound in a Rat Model of Eosinophilia
In a comparative study with another PDE4 inhibitor, rolipram, both compounds were shown to be effective in inhibiting eosinophil recruitment.[9] this compound, however, was suggested to have a considerable dissociation between its anti-inflammatory and emetic effects, a common side effect of PDE4 inhibitors.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on eosinophil infiltration. These protocols are based on established models of ovalbumin-induced allergic airway inflammation.[10][11][12][13]
Ovalbumin-Induced Allergic Airway Inflammation in Rats and Mice
This model is widely used to screen for anti-asthmatic drugs and mimics the eosinophilic inflammation characteristic of asthma.[10]
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control
Protocol:
-
Sensitization:
-
Drug Administration:
-
This compound or vehicle is administered orally (p.o.) at specified doses for a designated period before the antigen challenge. For chronic administration studies, treatment may begin several days prior to the challenge and continue throughout the challenge period.
-
-
Antigen Challenge:
-
Eosinophil Infiltration Assessment:
-
24-48 hours after the final antigen challenge, animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid (BALF). The total number of cells in the BALF is determined, and differential cell counts are performed on cytospin preparations stained with a suitable stain (e.g., Giemsa) to quantify eosinophils.[10]
-
Lung Histology: Lungs are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) or a specific stain for eosinophils (e.g., Congo Red) to visualize and quantify eosinophil infiltration into the lung tissue.
-
Conclusion
This compound is a potent and selective PDE4 inhibitor that effectively suppresses eosinophil infiltration in preclinical models of allergic inflammation. Its mechanism of action, centered on the elevation of intracellular cAMP, leads to the downstream inhibition of key eosinophil functions. The quantitative data from animal studies, particularly the low ED50 values and the enhanced efficacy with chronic administration, highlight its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other PDE4 inhibitors for the treatment of eosinophil-mediated diseases such as asthma. The favorable dissociation between its anti-inflammatory and emetic effects further underscores its promise as a therapeutic agent.
References
- 1. Use of the Mouse to Unravel Allergic Asthma: a Review of the Pathogenesis of Allergic Asthma in Mouse Models and Its Similarity to the Condition in Humans | Archivos de Bronconeumología [archbronconeumol.org]
- 2. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of eosinophil cyclic nucleotide PDE activity and opsonised zymosan-stimulated respiratory burst by 'type IV'-selective PDE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of cAMP-dependent pathway in eosinophil apoptosis and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Cyclic AMP Response Element Binding Activation in the ERK1/2 and p38 MAPK Signalling Pathway in Central Nervous System, Cardiovascular System, Osteoclast Differentiation and Mucin and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a novel anti-inflammatory compound, this compound, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the inhibitory activity of selective PDE4 inhibitors on eosinophil recruitment in guinea pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
YM976 in Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of YM976 in adipocyte differentiation. It consolidates key quantitative data, details experimental methodologies from cited research, and visualizes the underlying molecular pathways.
Core Findings: this compound Inhibits Adipogenesis
This compound, a pyrimidine derivative initially recognized for its anti-inflammatory and anti-asthmatic properties, has been identified as a potent inhibitor of adipocyte differentiation.[1][2] Research demonstrates that this compound significantly curtails lipid accumulation in preadipocytes, primarily by intervening in the early stages of the differentiation process.[1] This inhibitory effect is achieved without inducing cytotoxicity at effective concentrations.[1] The core mechanism involves the modulation of the cAMP-AMPK signaling axis, which in turn suppresses the master regulators of adipogenesis, PPARγ and C/EBPα.[1][2]
Quantitative Data Summary
The effects of this compound on various markers of adipocyte differentiation have been quantified in studies utilizing 3T3-L1 preadipocytes. The data below is compiled from the research conducted by Jang et al. (2023).
Table 1: Effect of this compound on Lipid Accumulation
| This compound Concentration (µM) | Inhibition of Lipid Accumulation (%) |
| 2 | 23% |
| 4 | Not specified |
| 6 | Not specified |
| 8 | Significant reduction |
| 10 | 86% |
Data extracted from spectrophotometric analysis of Oil Red O staining in 3T3-L1 cells differentiated for six days.[1]
Table 2: Effect of 10 µM this compound on Adipogenic Gene Expression (mRNA)
| Gene | Fold Change vs. Vehicle Control |
| PPARγ | Decreased |
| C/EBPα | Decreased |
| FASN | Decreased |
| FABP4 | Decreased |
Data from qRT-PCR analysis in 3T3-L1 cells treated with this compound during differentiation.[1]
Table 3: Effect of this compound on Intracellular cAMP Levels
| This compound Concentration (µM) | Effect on cAMP Level |
| 2-10 | Dose-dependent increase |
Data from ELISA analysis in 3T3-L1 cells treated with this compound for 1 hour.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-adipogenic effects by activating a specific signaling cascade. The process begins with the elevation of intracellular cyclic AMP (cAMP) levels.[1] This increase in cAMP leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK then acts to suppress the transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[1] The downregulation of PPARγ, along with CCAAT/enhancer-binding protein α (C/EBPα), leads to a subsequent decrease in the expression of their target lipogenic genes, including fatty acid synthase (FASN) and fatty acid-binding protein 4 (FABP4).[1] This cascade ultimately results in the inhibition of lipid droplet formation and the overall differentiation of preadipocytes into mature adipocytes.
Experimental Protocols
The following protocols are based on the methodologies described for the investigation of this compound in 3T3-L1 adipocyte differentiation.
3T3-L1 Preadipocyte Culture and Differentiation
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine serum and 1% penicillin-streptomycin.
-
Differentiation Induction:
-
Culture 3T3-L1 preadipocytes to full confluency.
-
Two days post-confluency, replace the culture medium with a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 5.0 µg/mL insulin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µM dexamethasone.
-
Incubate the cells in the differentiation medium for two days.
-
-
Maintenance:
-
After the initial two-day induction, replace the differentiation medium with a maintenance medium consisting of DMEM with 10% FBS and 5.0 µg/mL insulin.
-
Continue to culture the cells for an additional four to six days, replacing the maintenance medium every two days.
-
-
This compound Treatment:
-
Dissolve this compound in DMSO to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1%.
-
Add this compound or vehicle (DMSO) to the culture medium at the start of the differentiation induction (Day 0) and with every subsequent medium change.
-
Quantification of Lipid Accumulation (Oil Red O Staining)
-
After the differentiation period, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the fixed cells with distilled water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Stain the cells with a working solution of Oil Red O for 10-15 minutes at room temperature.
-
Wash the cells extensively with distilled water to remove unbound dye.
-
For quantification, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 510 nm using a spectrophotometer.
Gene Expression Analysis (qRT-PCR)
-
Isolate total RNA from the differentiated 3T3-L1 cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and primers specific for the target genes (e.g., Pparg, Cebpa, Fasn, Fabp4) and a housekeeping gene for normalization (e.g., 18S rRNA or Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
Protein Analysis (Western Blot)
-
Lyse the differentiated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., PPARγ, C/EBPα, p-AMPK, total AMPK, FASN, FABP4, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Intracellular cAMP Measurement (ELISA)
-
Treat 3T3-L1 cells with this compound for the specified duration (e.g., 1 hour).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Normalize the cAMP concentration to the total protein concentration of the cell lysate.
References
A Technical Guide to YM976 and its Role in AMPK Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
YM976, a pyrimidine derivative, has emerged as a significant modulator of cellular metabolism, primarily through its influence on AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[1][2] This document provides a comprehensive technical overview of the mechanism by which this compound induces AMPK phosphorylation, the downstream consequences of this activation, and detailed protocols for relevant experimental validation. This compound elevates intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA), which subsequently phosphorylates and activates AMPK.[3][4] This signaling cascade has been shown to inhibit adipocyte differentiation by suppressing the expression of critical adipogenic transcription factors, including PPARγ and C/EBPα.[3][4] The data presented herein, supported by detailed methodologies and pathway diagrams, positions this compound as a compound of interest for research into metabolic disorders such as obesity.[3]
Core Mechanism of Action: this compound and the cAMP-PKA-AMPK Axis
The primary mechanism by which this compound activates AMPK is indirect, initiated by an increase in intracellular secondary messenger concentration.[3][4]
-
Elevation of Intracellular cAMP: Treatment of cells with this compound leads to a significant increase in the levels of intracellular cAMP.[4] Studies suggest this may be due to a suppressive effect on phosphodiesterase 4 (PDE4), an enzyme responsible for cAMP degradation, though this specific link requires further exploration.[3]
-
Activation of Protein Kinase A (PKA): As a key downstream effector of cAMP, PKA is activated upon cAMP binding.[5] Experimental evidence shows that this compound treatment markedly increases the phosphorylation levels of PKA.[3]
-
Phosphorylation of AMPK: Activated PKA directly phosphorylates AMPK, a crucial event for its activation.[3][6] This phosphorylation event at the Thr-172 residue within the α-subunit's catalytic domain is a canonical step for AMPK activation by upstream kinases.[1][7] The result is a significant increase in phosphorylated AMPK (p-AMPK), triggering its function as a cellular energy sensor.[3]
Downstream Effects of this compound-Mediated AMPK Activation
Once activated by this compound, AMPK initiates a cascade of downstream signaling events that collectively inhibit adipogenesis.[3] Activation of AMPK shifts cellular processes from energy-consuming anabolic pathways, such as lipid synthesis, to energy-producing catabolic pathways.[6][8]
-
Suppression of Adipogenic Transcription Factors: Activated AMPK has an inhibitory effect on the expression of peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[3][4] These two proteins are master regulators of adipocyte differentiation.[3]
-
Reduction of Lipogenic Gene Expression: The downregulation of PPARγ and C/EBPα leads to a subsequent decrease in the expression of their target genes, which are crucial for lipid metabolism. These include fatty acid synthase (FASN) and fatty acid-binding protein 4 (FABP4).[3]
-
Inhibition of Adipogenesis and Lipid Accumulation: By suppressing the key genetic programs for fat cell development, the this compound-AMPK pathway effectively inhibits the early stages of adipocyte differentiation and significantly reduces intracellular lipid accumulation.[3][4] This effect can be reversed by treatment with the AMPK inhibitor Compound C or by silencing AMPK expression.[3][4]
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Novel Inhibitory Effect of this compound on Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
In-Depth Technical Guide to the Chemical and Pharmacological Profile of YM976
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM976 is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties with a notably low propensity for emesis, a common side effect of earlier PDE4 inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of critical quantitative data. Furthermore, this guide visualizes the core signaling pathway of this compound and illustrates a representative experimental workflow to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, is a small molecule inhibitor of phosphodiesterase 4.[1][2][3][4][5][6][7] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | [2][5][6][7] |
| CAS Number | 191219-80-4 | [1][2][3] |
| Molecular Formula | C₁₇H₁₆ClN₃O | [1][2][3][4][5][6][7] |
| Molecular Weight | 313.79 g/mol | [1][5][6][7] |
| SMILES | CCC1=CC=C2C(N(CC)C(N=C2C3=CC=CC(Cl)=C3)=O)=N1 | [2] |
| InChI | InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3 | [1][2][5] |
| Appearance | Light yellow to yellow solid powder | [5] |
| Purity | ≥98% (HPLC) | [3][4] |
| Solubility | Soluble in DMSO and Ethanol | [2][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4][5] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[1][2][6] Activated CREB modulates the transcription of various genes, leading to a downstream cascade that ultimately suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotrienes, while potentially increasing the production of anti-inflammatory cytokines like interleukin-10 (IL-10).[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants [frontiersin.org]
YM976: A Technical Guide to a Novel Pyrimidine Derivative and Selective PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM976 is a potent and selective phosphodiesterase type 4 (PDE4) inhibitor belonging to the pyrimidine class of compounds. Identified by its chemical name, 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, this compound has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[1][2] A key characteristic of this compound is its notable dissociation of anti-inflammatory effects from the emetogenic side effects commonly associated with other PDE4 inhibitors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological effects with supporting quantitative data, and detailed experimental protocols.
Chemical Properties and Structure
This compound is a pyrimidine derivative with the following key identifiers:
-
IUPAC Name: 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one[1]
-
Molecular Formula: C₁₇H₁₆ClN₃O[2]
-
Molecular Weight: 313.8 g/mol [1]
-
CAS Number: 191219-80-4[2]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆ClN₃O | PubChem |
| Molecular Weight | 313.8 g/mol | PubChem[1] |
| CAS Number | 191219-80-4 | Biotrend[2] |
| IUPAC Name | 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one | PubChem[1] |
Mechanism of Action: PDE4 Inhibition and cAMP Signaling
The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation.
By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets. This cascade of events ultimately results in the suppression of inflammatory responses. The anti-inflammatory effects are mediated by inhibiting the release of pro-inflammatory cytokines and chemokines, and by suppressing the activity of various inflammatory cells, most notably eosinophils.
Pharmacological Effects and Efficacy
Preclinical studies have demonstrated the potent anti-inflammatory and anti-asthmatic effects of this compound in various animal models. A summary of the quantitative efficacy data is presented below.
Inhibition of Eosinophil Infiltration
This compound has been shown to effectively inhibit antigen-induced eosinophil infiltration into the lungs, a key feature of allergic asthma.
| Animal Model | Administration | ED₅₀ Value (mg/kg) | Reference |
| Rat | Oral (Single Dose) | 1.7 | [3] |
| Rat | Oral (Chronic) | 0.32 | [3] |
| C57Black/6 Mouse | Oral | 5.8 | [3] |
| Ferret | Oral | 1.2 | [3] |
Anti-Asthmatic Effects in Guinea Pigs
In a guinea pig model of asthma, orally administered this compound demonstrated a broad range of anti-asthmatic activities.
| Effect | ED₅₀ Value (mg/kg) | Reference |
| Inhibition of Antigen-Induced Bronchoconstriction | 7.3 | [4] |
| Inhibition of Airway Plasma Leakage | 5.7 | [4] |
| Inhibition of Airway Eosinophil Infiltration | 1.0 | [4] |
| Inhibition of Airway Hyperreactivity (AHR) | 0.52 | [4] |
In Vitro Potency
| Assay | EC₃₀/EC₅₀ Value | Reference |
| Eosinophil Activation Suppression | EC₃₀ = 83 nM | [4] |
| LTD₄-precontracted Tracheal Smooth Muscle Relaxation | EC₅₀ = 370 nM | [4] |
| PDE4 Inhibition | IC₅₀ = 2.2 nM |
Note: While an IC50 value of 2.2 nM is cited for this compound's PDE4 inhibition, the specific experimental protocol for this determination was not available in the searched literature.
Dissociation from Emetic Effects
A significant advantage of this compound is its wide therapeutic window concerning emetic side effects. In ferrets, a model for predicting emesis, this compound suppressed eosinophil infiltration at an ED₅₀ of 1.2 mg/kg without inducing emesis at doses up to 10 mg/kg.[3]
Experimental Protocols
General Ovalbumin-Induced Asthma Model in Rodents
This protocol provides a general framework for inducing an allergic asthma phenotype in rodents, which is a common model for evaluating anti-inflammatory compounds like this compound.
Detailed Steps:
-
Sensitization:
-
On day 0, animals (e.g., rats or mice) receive an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.
-
A booster injection is typically given around day 7 to enhance the immune response.
-
-
Challenge:
-
Beginning around day 14, animals are challenged with aerosolized OVA for a set duration (e.g., 20-30 minutes) on consecutive days. This directly exposes the airways to the allergen, inducing an inflammatory response.
-
-
Treatment:
-
This compound or a vehicle control is administered to the animals, typically orally, at a specified time before each OVA challenge.
-
-
Analysis:
-
Approximately 24 to 48 hours after the final challenge, various endpoints are assessed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells. The total and differential cell counts (especially eosinophils) are determined.
-
Lung Histology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize inflammatory cell infiltration and changes in airway morphology.
-
Airway Hyperreactivity (AHR): In some studies, AHR is measured by exposing the animals to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and measuring the changes in lung function.
-
-
PDE4 Inhibition Assay (General Protocol)
While a specific protocol for this compound is not detailed in the available literature, a general in vitro assay to determine PDE4 inhibitory activity would follow these steps:
-
Enzyme and Substrate Preparation:
-
Recombinant human PDE4 enzyme is used.
-
A solution of cAMP (the substrate) is prepared in an appropriate assay buffer.
-
-
Compound Dilution:
-
This compound is serially diluted to a range of concentrations to determine the IC₅₀ value.
-
-
Reaction Initiation:
-
The PDE4 enzyme, this compound (or vehicle), and cAMP are combined in a microplate well and incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Reaction Termination and Detection:
-
The enzymatic reaction is stopped.
-
The amount of remaining cAMP or the amount of AMP produced is quantified. This can be done using various methods, such as fluorescence polarization, ELISA, or radiometric assays.
-
-
Data Analysis:
-
The percentage of PDE4 inhibition at each concentration of this compound is calculated relative to the control wells.
-
The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the PDE4 enzyme activity, is determined by fitting the data to a dose-response curve.
-
Synthesis
A detailed, step-by-step synthesis protocol for 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one (this compound) is not publicly available in the searched scientific literature. The synthesis of such heterocyclic compounds typically involves multi-step reactions, potentially starting from substituted pyridine and pyrimidine precursors.
Conclusion
This compound is a promising pyrimidine derivative that acts as a potent and selective PDE4 inhibitor. Its significant anti-inflammatory and anti-asthmatic effects, demonstrated in various preclinical models, coupled with a favorable safety profile regarding emesis, position it as a compound of interest for the development of novel therapies for inflammatory airway diseases like asthma. Further research, including detailed pharmacokinetic and pharmacodynamic studies in humans, would be necessary to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Novel Phosphodiesterase 4 (PDE4) Inhibitors in Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. While current therapies, such as corticosteroids and bronchodilators, are effective for many patients, a significant portion of individuals with severe asthma remain symptomatic. This has driven the search for novel therapeutic agents targeting specific inflammatory pathways. Phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of drugs due to their broad anti-inflammatory effects. This technical guide provides an in-depth overview of the therapeutic potential of novel PDE4 inhibitors in the management of asthma, with a focus on their mechanism of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Introduction to Asthma Pathophysiology
Asthma is a complex and heterogeneous disease involving the interplay of various immune and structural cells. The underlying pathology is driven by chronic airway inflammation, which leads to characteristic symptoms of wheezing, shortness of breath, chest tightness, and coughing. The inflammatory cascade in asthma, particularly in allergic asthma, is predominantly orchestrated by T helper 2 (Th2) cells. These cells release a signature set of cytokines, including interleukin-4 (IL-4), IL-5, and IL-13, which collectively promote immunoglobulin E (IgE) production, eosinophil recruitment and activation, and mucus hypersecretion.
Beyond the adaptive immune response, innate immune cells such as mast cells, basophils, and innate lymphoid type 2 cells (ILC2s) also play a crucial role. Upon activation, these cells release a plethora of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, which contribute to bronchoconstriction and airway inflammation. In severe asthma, other inflammatory pathways, including those involving neutrophils and Th17 cells, may also be prominent.
The Role of Phosphodiesterase 4 (PDE4) in Asthma
Cyclic adenosine monophosphate (cAMP) is a critical second messenger that regulates the function of numerous cells involved in the asthmatic inflammatory response.[1] Increased intracellular cAMP levels lead to the suppression of inflammatory cell activity and promote airway smooth muscle relaxation. The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclase (which synthesizes cAMP) and phosphodiesterases (PDEs), which hydrolyze it.
The PDE superfamily consists of 11 families of enzymes, with PDE4 being the predominant cAMP-metabolizing enzyme in most inflammatory and immune cells, including T cells, eosinophils, neutrophils, and macrophages.[1][2] PDE4 is also expressed in airway smooth muscle and epithelial cells. By inhibiting PDE4, the degradation of cAMP is prevented, leading to an accumulation of intracellular cAMP and subsequent downstream anti-inflammatory and bronchodilatory effects.
Mechanism of Action of PDE4 Inhibitors
The primary mechanism of action of PDE4 inhibitors is the elevation of intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates and regulates the function of various downstream targets. The key therapeutic effects of PDE4 inhibition in asthma include:
-
Anti-inflammatory Effects:
-
Suppression of cytokine and chemokine release from inflammatory cells (e.g., T cells, macrophages, eosinophils).
-
Inhibition of inflammatory cell trafficking and recruitment to the airways.
-
-
Bronchodilation:
-
Relaxation of airway smooth muscle, leading to improved airflow.
-
Quantitative Data on PDE4 Inhibitor Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies evaluating the efficacy of PDE4 inhibitors in asthma.
Table 1: Preclinical Efficacy of Piclamilast in a Murine Model of Allergic Asthma [2]
| Parameter | Control (Sensitized) | Piclamilast Treated | Dexamethasone Treated |
| Airway Resistance (Penh) | Increased | Dose-dependently improved (similar to dexamethasone) | Significantly improved |
| Dynamic Compliance | Decreased | Dose-dependently improved (similar to dexamethasone) | Significantly improved |
| Inflammatory Cell Infiltration (BALF) | Increased eosinophils, neutrophils, lymphocytes | Dose-dependently prevented increase | Weaker effect on eosinophils and neutrophils, no effect on lymphocytes |
| Goblet Cell Hyperplasia | Increased | Dose-dependently prevented | Prevented |
| cAMP-PDE Activity in Lung | Upregulated | Inhibited (greater than dexamethasone) | Inhibited |
| Cytokine mRNA Expression (Eotaxin, TNF-α, IL-4) | Upregulated | Inhibited (similar to dexamethasone) | Inhibited |
Table 2: Clinical Efficacy of Roflumilast in Patients with Asthma [1]
| Parameter | Placebo | Roflumilast |
| Late Asthmatic Response (Allergen Challenge) | Present | Reduced |
| Bronchial Reactivity (Post-Allergen) | Increased | Prevented increase |
| Acute Bronchoconstriction | N/A | No effect |
Experimental Protocols
The evaluation of novel PDE4 inhibitors for asthma involves a series of well-defined preclinical and clinical experimental protocols.
Preclinical Murine Model of Allergic Asthma
A common model to study the efficacy of anti-asthma drugs is the ovalbumin (OVA)-sensitized and challenged mouse model.[3][4][5]
Protocol:
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA, often with an adjuvant like aluminum hydroxide, on specific days (e.g., day 0 and 14).[3]
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set number of consecutive days (e.g., days 21-23) to induce an asthmatic phenotype.[3]
-
Treatment: The investigational drug (e.g., a PDE4 inhibitor) is administered to a group of mice before, during, or after the challenge phase. A control group receives a vehicle.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstricting agent like methacholine is measured using techniques such as whole-body plethysmography.[2]
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).[3]
-
Histopathology: Lung tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus) to assess airway inflammation, goblet cell hyperplasia, and airway remodeling.[4]
-
Cytokine and Chemokine Analysis: Levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., eotaxin) are measured in BAL fluid or lung homogenates using techniques like ELISA or RT-PCR.[2]
Clinical Trial Protocol: Allergen Challenge Study
Human allergen challenge studies are instrumental in evaluating the early efficacy of novel anti-asthma compounds.
Protocol:
-
Subject Recruitment: Patients with mild, stable allergic asthma are recruited.
-
Baseline Characterization: Baseline lung function (e.g., FEV1), airway responsiveness to methacholine, and allergen sensitivity are determined.
-
Treatment Period: Subjects are randomized to receive either the investigational drug or a placebo for a specified period.
-
Allergen Inhalation Challenge: Subjects inhale a nebulized solution of the allergen to which they are sensitive.
-
Measurement of Asthmatic Responses:
-
Early Asthmatic Response (EAR): A rapid fall in FEV1 within the first hour after the challenge, primarily due to mast cell degranulation and bronchoconstriction.
-
Late Asthmatic Response (LAR): A more gradual and prolonged fall in FEV1 occurring 3-8 hours after the challenge, reflecting the influx of inflammatory cells into the airways.
-
-
Sputum Induction: Induced sputum is collected before and after the allergen challenge to assess changes in inflammatory cell counts (e.g., eosinophils).
-
Assessment of Airway Hyperresponsiveness: Changes in airway responsiveness to methacholine are measured 24 hours after the allergen challenge.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in asthma and the mechanism of action of PDE4 inhibitors.
Caption: Simplified signaling pathway of allergic asthma pathogenesis.
Caption: Mechanism of action of PDE4 inhibitors in asthma.
Caption: Experimental workflow for evaluating PDE4 inhibitors in asthma.
Conclusion
Novel phosphodiesterase 4 inhibitors represent a promising therapeutic strategy for the treatment of asthma. Their broad anti-inflammatory effects, coupled with their potential for bronchodilation, address key aspects of asthma pathophysiology. The continued development and evaluation of more selective and better-tolerated PDE4 inhibitors hold the potential to provide a valuable addition to the therapeutic armamentarium for patients with asthma, particularly those with severe or difficult-to-treat disease. The experimental protocols and signaling pathways outlined in this guide provide a framework for the ongoing research and development of this important class of drugs.
References
- 1. dovepress.com [dovepress.com]
- 2. Inhibition of phosphodiesterase activity, airway inflammation and hyperresponsiveness by PDE4 inhibitor and glucocorticoid in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
YM976 for Obesity Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM976, a pyrimidine derivative initially recognized for its anti-inflammatory and anti-asthmatic properties as a phosphodiesterase type 4 (PDE4) inhibitor, has recently emerged as a compound of interest in obesity research. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key in-vitro and in-vivo studies. Detailed experimental protocols are provided to facilitate the replication and further exploration of these findings. Furthermore, this guide visualizes the known signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and comprehensive summary for researchers in the field of metabolic disease and drug discovery.
Introduction
Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation and is a major risk factor for a myriad of comorbidities, including type 2 diabetes, cardiovascular diseases, and certain cancers. The expansion of adipose tissue is a result of both adipocyte hypertrophy (increase in cell size) and hyperplasia (increase in cell number), the latter being driven by the differentiation of preadipocytes into mature adipocytes—a process known as adipogenesis.
This compound (4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one) is a selective inhibitor of phosphodiesterase type 4 (PDE4).[1] Initially developed for its anti-inflammatory and bronchodilatory effects, its role in metabolic regulation has recently come into focus.[1][2] A pivotal study has demonstrated that this compound can inhibit adipocyte differentiation in vitro, suggesting a potential therapeutic application in the management of obesity.[2] This document serves as a comprehensive technical resource on the core findings related to this compound in the context of obesity research.
Mechanism of Action
The primary mechanism by which this compound is proposed to exert its anti-adipogenic effects is through the modulation of the cAMP/AMPK/PPARγ signaling cascade.[2] As a PDE4 inhibitor, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[2] Elevated cAMP levels activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2] Activated AMPK, in turn, suppresses the transcriptional activity of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis.[2] The inhibition of PPARγ leads to a downstream reduction in the expression of genes essential for adipocyte differentiation and lipid accumulation.[2]
In-Vitro Studies: Inhibition of Adipocyte Differentiation
The anti-adipogenic properties of this compound have been primarily investigated using the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis.
Quantitative Data
The following tables summarize the key quantitative findings from in-vitro experiments assessing the impact of this compound on 3T3-L1 cells.
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes [2]
| This compound Concentration (µM) | Inhibition of Lipid Accumulation (%) |
| 2 | 23% |
| 4 | Not specified |
| 6 | Not specified |
| 8 | Significant reduction |
| 10 | 86% |
Table 2: Effect of 10 µM this compound on Adipogenic Gene Expression in 3T3-L1 Cells [2]
| Gene | mRNA Expression Level | Protein Expression Level |
| PPARγ | Significantly decreased | Markedly reduced |
| C/EBPα | Significantly decreased | Markedly reduced |
| FASN | Significantly decreased | Markedly reduced |
| FABP4 | Significantly decreased | Markedly reduced |
Table 3: Effect of this compound on Intracellular cAMP Levels and AMPK Phosphorylation in 3T3-L1 Cells [2]
| Treatment | Intracellular cAMP Level | AMPK Phosphorylation |
| This compound (10 µM) | Elevated | Increased |
Experimental Protocols
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced using a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Maintenance: After two days, the medium is replaced with a maintenance medium (DMEM with 10% FBS and 1 µg/mL insulin) for an additional four days, with media changes every two days.
-
This compound Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the differentiation and maintenance media at the desired concentrations.
-
Fixation: Differentiated 3T3-L1 cells in a multi-well plate are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.
-
Staining: After washing with water, cells are incubated with Oil Red O solution (0.5% in isopropanol, diluted with water) for 1 hour at room temperature.
-
Quantification: The stained lipid droplets are visualized by microscopy. For quantification, the stain is eluted with isopropanol, and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 520 nm).
-
RNA Extraction: Total RNA is extracted from treated and control 3T3-L1 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using gene-specific primers for PPARγ, C/EBPα, FASN, FABP4, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.
-
Protein Extraction: Whole-cell lysates are prepared from 3T3-L1 cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PPARγ, C/EBPα, FASN, FABP4, phosphorylated AMPK, total AMPK, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Lysis: 3T3-L1 cells treated with this compound are lysed to release intracellular components.
-
cAMP Assay: The concentration of cAMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA)-based cAMP assay kit according to the manufacturer's instructions.
-
Transfection: 3T3-L1 cells are co-transfected with a PPARγ response element (PPRE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Lysis: After transfection, cells are treated with this compound and/or other compounds (e.g., a PPARγ agonist like rosiglitazone) during differentiation. Cells are then lysed.
-
Luciferase Measurement: The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.
In-Vivo Studies: Evaluation in a Diet-Induced Obesity Model
While the in-vitro data for this compound is promising, in-vivo studies are crucial to determine its therapeutic potential for obesity. A key study compared the effects of this compound, a brain-impermeable PDE4 inhibitor, with rolipram, a brain-penetrant PDE4 inhibitor, in a diet-induced obesity (DIO) mouse model.
Quantitative Data
The following table summarizes the key findings from the comparative in-vivo study.
Table 4: Effects of this compound and Rolipram on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice
| Treatment (2 mg/kg, s.c.) | Change in Body Weight | Epididymal and Retroperitoneal Fat Pad Weight | Energy Intake | Energy Expenditure |
| Vehicle | No significant change | No significant change | No significant change | No significant change |
| This compound | Unable to ameliorate metabolic changes | No significant change | No significant change | No significant change |
| Rolipram | Decreased | Decreased | Decreased | Increased |
Experimental Protocol
-
Animals: Male C57BL/6 mice are typically used for DIO studies due to their susceptibility to weight gain on a high-fat diet.
-
Diet: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a period of 10-12 weeks to induce obesity. A control group is fed a standard chow diet.
-
Treatment Administration: In the latter weeks of the diet regimen (e.g., from week 8 or 10), mice receive daily subcutaneous injections of this compound (2 mg/kg), rolipram (2 mg/kg), or a vehicle control.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, various metabolic parameters are assessed. This includes the weighing of white and brown adipose tissue pads, and potentially histological analysis of adipose tissue and liver. Energy expenditure can be measured using metabolic cages.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound in adipocytes and the general experimental workflows described in this guide.
Caption: Proposed signaling pathway of this compound in inhibiting adipocyte differentiation.
Caption: General experimental workflow for in-vitro studies of this compound.
Caption: General experimental workflow for in-vivo studies of PDE4 inhibitors.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a potent inhibitor of adipogenesis in vitro, acting through the well-defined cAMP/AMPK/PPARγ pathway.[2] Its ability to significantly reduce lipid accumulation and the expression of key adipogenic markers in 3T3-L1 cells highlights its potential as a tool for studying the molecular mechanisms of fat cell development.
However, the translation of these in-vitro findings to an in-vivo anti-obesity effect appears to be limited by the compound's pharmacokinetic properties. The finding that this compound, a brain-impermeable PDE4 inhibitor, failed to replicate the weight loss effects of the brain-penetrant inhibitor rolipram in a diet-induced obesity model is of critical importance. This suggests that the central nervous system plays a dominant role in the metabolic benefits observed with systemic PDE4 inhibition, likely through the regulation of energy intake and expenditure.
Future research should focus on several key areas:
-
Peripheral vs. Central Effects: Further studies are needed to dissect the specific contributions of peripheral versus central PDE4 inhibition on metabolic homeostasis.
-
Adipose Tissue-Specific Effects In Vivo: While systemic administration of this compound was not effective for weight loss, targeted delivery to adipose tissue could be explored to assess its local anti-adipogenic effects in an in-vivo setting.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other anti-obesity agents that act through different mechanisms could be a promising avenue.
References
YM976 and Interleukin-5 Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-5 (IL-5) is a critical cytokine in the differentiation, activation, and survival of eosinophils, key effector cells in allergic inflammation and asthma. Consequently, the inhibition of IL-5 production represents a promising therapeutic strategy for eosinophil-driven diseases. YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor, has demonstrated significant potential in this area by effectively suppressing eosinophil-related inflammatory responses. This in-depth technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its mechanism of action in suppressing IL-5. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this field.
Introduction to this compound and its Anti-Inflammatory Profile
This compound is a novel and specific inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways that exert a broad range of anti-inflammatory effects. A key aspect of this compound's therapeutic potential lies in its ability to suppress the production of pro-inflammatory cytokines, including the Th2 cytokine Interleukin-5. This suppression of IL-5 is believed to be a primary driver of its efficacy in mitigating eosinophilic inflammation.
Quantitative Data on the Efficacy of this compound
The following tables summarize the available quantitative data on the in vivo and in vitro efficacy of this compound in suppressing eosinophil-related activities, which are largely driven by IL-5.
Table 1: In Vivo Efficacy of this compound on Antigen-Induced Eosinophil Infiltration
| Animal Model | Administration Route | Parameter | Value (ED50) | Citation |
| Rat | Oral | Eosinophil Accumulation Inhibition (Single Dose) | 1.7 mg/kg | [1] |
| Rat | Oral | Eosinophil Accumulation Inhibition (Chronic) | 0.32 mg/kg | [1] |
| C57Black/6 Mouse | Oral | Eosinophil Accumulation Inhibition | 5.8 mg/kg | [1] |
| Ferret | Oral | Eosinophil Infiltration Suppression | 1.2 mg/kg | [1] |
| Guinea Pig | Oral | Airway Eosinophil Infiltration Inhibition | 1.0 mg/kg | [2] |
It is important to note that in the same dose range that inhibited eosinophil accumulation in the C57Black/6 mouse model, this compound also suppressed interleukin-5 production.[1]
Table 2: In Vitro Efficacy of this compound
| Assay | Parameter | Value (EC30) | Citation |
| Eosinophil Activation | Suppression | 83 nM | [2] |
Putative Mechanism of Action: IL-5 Suppression by this compound
The primary mechanism by which this compound is thought to suppress IL-5 production is through the elevation of intracellular cAMP levels in immune cells, particularly in T helper 2 (Th2) cells, which are the main producers of IL-5.
Signaling Pathway of this compound in T-cells
The following diagram illustrates the proposed signaling cascade initiated by this compound in a Th2 lymphocyte, leading to the suppression of IL-5 gene transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and IL-5 suppression.
In Vitro IL-5 Production Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to assess the direct effect of this compound on IL-5 production by stimulated human PBMCs.
4.1.1 Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human IL-5 ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
4.1.2 Experimental Workflow
4.1.3 Detailed Procedure
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Wash the isolated PBMCs twice with RPMI-1640 medium and resuspend in complete RPMI-1640 medium. Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL (1 x 10^5 cells/well in 100 µL).
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium from a stock solution in DMSO. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and at a non-toxic level (e.g., <0.1%). Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Prepare a stock solution of the stimulant (e.g., PHA at 25 µg/mL or a combination of anti-CD3 and anti-CD28 antibodies). Add 50 µL of the stimulant to each well to achieve the final desired concentration (e.g., 5 µg/mL PHA).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatants without disturbing the cell pellet.
-
IL-5 Measurement: Quantify the concentration of IL-5 in the collected supernatants using a commercially available human IL-5 ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of IL-5 inhibition against the logarithm of the this compound concentration. Calculate the IC50 value, which represents the concentration of this compound required to inhibit IL-5 production by 50%.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for eosinophil-mediated inflammatory diseases through its effective suppression of IL-5. The data presented in this guide, along with the detailed experimental protocols and the elucidated mechanism of action, provide a solid foundation for researchers and drug development professionals. Further investigation to determine the precise in vitro IC50 for IL-5 suppression and to further delineate the specific downstream targets of the cAMP/PKA pathway will be invaluable in fully characterizing the pharmacological profile of this compound and advancing its clinical development.
References
- 1. Phosphodiesterase inhibitors suppress proliferation of peripheral blood mononuclear cells and interleukin-4 and -5 secretion by human T-helper type 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP levels in lymphocytes and CD4+ regulatory T-cell functions are affected by dopamine receptor gene polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Emetogenic profile of YM976
An unexpected error has occurred. Please try again.## Emetogenic Profile of YM976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. While PDE4 inhibitors have shown therapeutic promise in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), their clinical utility has often been hampered by dose-limiting side effects, most notably nausea and emesis. This technical guide provides an in-depth overview of the emetogenic profile of this compound, summarizing key preclinical findings, outlining experimental methodologies, and elucidating the proposed mechanisms underlying its emetic and anti-emetic properties. A significant focus of research has been to dissociate the anti-inflammatory effects of PDE4 inhibitors from their emetogenic potential, a goal that appears to be at least partially achieved with this compound.
Quantitative Emetogenic and Anti-Inflammatory Data
Preclinical studies, primarily in ferrets, have been instrumental in characterizing the emetogenic profile of this compound. Unlike rodents, ferrets possess a vomiting reflex, making them a suitable model for emesis research. The following tables summarize the key quantitative data from these studies, comparing the doses of this compound required for anti-inflammatory effects with those that induce emesis.
| Animal Model | Parameter | This compound Dose | Effect | Reference |
| Ferret | Eosinophil Infiltration (ED₅₀) | 1.2 mg/kg | 50% inhibition of antigen-induced eosinophil infiltration | --INVALID-LINK-- |
| Ferret | Emesis | 10 mg/kg | No emesis observed | --INVALID-LINK-- |
| Guinea Pig | Antigen-Induced Bronchoconstriction (ED₅₀) | 7.3 mg/kg (p.o.) | 50% inhibition | --INVALID-LINK-- |
| Guinea Pig | Airway Plasma Leakage (ED₅₀) | 5.7 mg/kg (p.o.) | 50% inhibition | --INVALID-LINK-- |
| Guinea Pig | Airway Eosinophil Infiltration (ED₅₀) | 1.0 mg/kg (p.o.) | 50% inhibition | --INVALID-LINK-- |
| Guinea Pig | Airway Hyperreactivity (AHR) (ED₅₀) | 0.52 mg/kg (p.o.) | 50% inhibition | --INVALID-LINK-- |
Table 1: Emetogenic and Anti-inflammatory Doses of this compound in Preclinical Models. This table highlights the significant therapeutic window of this compound, where potent anti-inflammatory effects are observed at doses that do not induce emesis.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies to assess the emetogenic and anti-inflammatory properties of this compound.
Emesis Assessment in Ferrets
-
Animal Model: Male ferrets are commonly used due to their established emetic reflex.
-
Housing: Animals are housed individually in cages that allow for clear observation of emetic events (retching and vomiting).
-
Drug Administration: this compound is typically administered orally (p.o.) or via subcutaneous (s.c.) injection. A vehicle control group is always included.
-
Observation Period: Following drug administration, ferrets are observed continuously for a defined period, typically several hours, to record the latency to the first emetic episode, the total number of retches and vomits, and the duration of emetic episodes.
-
Data Analysis: The incidence of emesis (percentage of animals exhibiting vomiting) and the intensity of the emetic response (number of retches and vomits) are compared between the this compound-treated groups and the vehicle control group.
Assessment of Anti-Inflammatory Activity in Guinea Pigs
-
Antigen-Induced Bronchoconstriction:
-
Sensitization: Guinea pigs are actively sensitized to an antigen, such as ovalbumin.
-
Challenge: Following a sensitization period, animals are challenged with an aerosol of the antigen to induce bronchoconstriction.
-
Measurement: Bronchoconstriction is measured using methods like the Konzett-Rössler technique, which records changes in airway resistance.
-
Drug Treatment: this compound is administered orally prior to the antigen challenge. The dose-dependent inhibition of the bronchoconstrictor response is then determined.
-
-
Airway Plasma Leakage and Eosinophil Infiltration:
-
Following antigen challenge, bronchoalveolar lavage (BAL) is performed to collect airway fluids and cells.
-
Plasma leakage is quantified by measuring the concentration of a marker, such as Evans blue dye, in the BAL fluid.
-
Eosinophil infiltration is determined by performing differential cell counts on the BAL fluid.
-
-
Airway Hyperreactivity (AHR):
-
AHR is assessed by measuring the bronchoconstrictor response to a non-specific stimulus, such as histamine or acetylcholine, at various time points after the initial antigen challenge.
-
The effect of this compound on reducing this hyperreactivity is then evaluated.
-
Signaling Pathways and Mechanisms of Action
The emetic side effects of PDE4 inhibitors are believed to be mediated through a central noradrenergic pathway. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP in specific brain regions, particularly the area postrema and the nucleus of the solitary tract, is thought to mimic the pharmacological actions of α2-adrenoceptor antagonists, ultimately triggering the emetic reflex.[1][2][3] The area postrema is a chemoreceptor trigger zone that lacks a blood-brain barrier, allowing it to detect emetic substances in the circulation.[4][5]
This compound's lower emetogenic potential is attributed to its poor penetration of the blood-brain barrier. This property limits its ability to significantly increase cAMP levels in the key emetic centers of the brain, thereby reducing the likelihood of triggering nausea and vomiting.
Caption: Proposed signaling pathway for PDE4 inhibitor-induced emesis.
Caption: Experimental workflow for assessing the emetogenic potential of this compound in ferrets.
Conclusion
The available preclinical data strongly suggest that this compound possesses a favorable emetogenic profile compared to other PDE4 inhibitors. Its potent anti-inflammatory effects are observed at doses significantly lower than those required to induce emesis in the ferret model. This dissociation between therapeutic activity and emetogenic side effects is likely due to its limited ability to penetrate the blood-brain barrier and subsequently modulate cAMP levels in the brain's emetic centers. Further clinical investigations are warranted to confirm these promising preclinical findings in human subjects. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the continued exploration of this compound as a potentially safer anti-inflammatory agent.
References
- 1. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 2. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The area postrema and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The area postrema: a critical mediator of brain–body interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YM976 in Murine Models of Allergic Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM976 is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells implicated in allergic airway diseases such as asthma. Preclinical studies have demonstrated the anti-inflammatory potential of this compound in animal models by reducing eosinophil infiltration and the production of pro-inflammatory cytokines.[1]
These application notes provide a detailed protocol for the experimental use of this compound in a murine model of ovalbumin-induced allergic airway inflammation. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound and other PDE4 inhibitors.
Mechanism of Action: PDE4 Inhibition and cAMP Signaling
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets. In immune cells, this cascade ultimately leads to the suppression of pro-inflammatory responses, including the reduced production of cytokines like Interleukin-5 (IL-5) and the promotion of eosinophil apoptosis.
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory effects.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in a murine model of antigen-induced eosinophil infiltration.
| Species | Mouse Strain | Administration Route | Endpoint | ED50 | Reference |
| Mouse | C57Black/6 | Oral | Inhibition of antigen-induced eosinophil infiltration | 5.8 mg/kg | [1] |
| Mouse | C57Black/6 | Oral | Suppression of Interleukin-5 production | In the same dose range as eosinophil infiltration inhibition | [1] |
Note: Specific quantitative data on the percentage of IL-5 reduction in mice is not currently available in the public domain. The available literature indicates a suppression of IL-5 production in the same dose range that is effective for inhibiting eosinophil infiltration.
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Airway Inflammation in Mice
This protocol describes the induction of an allergic airway inflammation model using ovalbumin (OVA) sensitization and challenge.
Materials:
-
C57Black/6 mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Aerosol delivery system (e.g., nebulizer)
-
Oral gavage needles (20-22 gauge, 1.5 inch)
-
Syringes
Workflow:
Caption: Experimental timeline for this compound efficacy testing in an OVA-induced asthma model.
Procedure:
-
Sensitization (Day 0 and 14):
-
Prepare the sensitization solution by emulsifying 20 µg of OVA and 2 mg of alum in 200 µL of sterile PBS per mouse.
-
Administer the solution via intraperitoneal (i.p.) injection to each mouse on Day 0.
-
Repeat the i.p. injection on Day 14.
-
-
This compound Administration (Days 20-24):
-
Prepare a stock solution of this compound in the chosen vehicle. The recommended dose to test is based on the ED50 of 5.8 mg/kg.[1] It is advisable to test a range of doses (e.g., 1, 3, 10 mg/kg) to establish a dose-response relationship.
-
Administer the appropriate dose of this compound or vehicle to the respective groups of mice via oral gavage once daily, one hour prior to the OVA challenge.
-
-
OVA Challenge (Days 21-24):
-
On Days 21, 22, 23, and 24, place the mice in an aerosol exposure chamber.
-
Expose the mice to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes using a nebulizer.
-
-
Endpoint Analysis (Day 25):
-
24 to 48 hours after the final OVA challenge, euthanize the mice.
-
Proceed with bronchoalveolar lavage fluid (BALF) collection and lung tissue harvesting for analysis of eosinophil infiltration and IL-5 levels.
-
Protocol 2: Measurement of Eosinophil Infiltration in BALF
Materials:
-
Tracheal cannula (20-gauge)
-
Suture thread
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge
-
Wright-Giemsa stain
-
Microscope
Procedure:
-
BALF Collection:
-
Expose the trachea of the euthanized mouse and insert a cannula.
-
Secure the cannula with a suture.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times with fresh PBS.
-
Pool the recovered fluid (BALF).
-
-
Cell Counting:
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of cells using a hemocytometer or an automated cell counter.
-
-
Differential Cell Count:
-
Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a glass slide.
-
Stain the slides with Wright-Giemsa stain.
-
Count at least 300 cells under a microscope and differentiate them into eosinophils, macrophages, neutrophils, and lymphocytes based on their morphology.
-
Calculate the percentage and absolute number of eosinophils.
-
Protocol 3: Measurement of Interleukin-5 (IL-5) in BALF
Materials:
-
Mouse IL-5 ELISA kit
-
BALF supernatant (from Protocol 2, step 2)
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial mouse IL-5 ELISA kit.
-
Briefly, add the BALF supernatant and standards to the wells of the antibody-coated microplate.
-
Incubate and wash the plate as per the manufacturer's protocol.
-
Add the detection antibody, followed by the enzyme conjugate and substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-5 in the BALF samples based on the standard curve.
Toxicity Profile
Detailed public information on the acute and subchronic toxicity of this compound in mice is limited. However, a study in ferrets indicated that this compound has a better safety profile compared to other PDE4 inhibitors, showing no emetic effects at doses up to 10 mg/kg, which is significantly higher than its effective anti-inflammatory dose.[1] For comprehensive safety assessment, it is recommended that researchers conduct their own toxicity studies, including determining the LD50 and evaluating the effects of subchronic administration on animal well-being, body weight, and organ histology.
Concluding Remarks
The protocols provided in these application notes offer a robust framework for evaluating the efficacy of this compound in a well-established murine model of allergic airway inflammation. By following these detailed procedures, researchers can obtain reliable and reproducible data on the anti-inflammatory properties of this compound and further elucidate its therapeutic potential for diseases like asthma. It is crucial to adhere to ethical guidelines for animal experimentation and to include appropriate control groups to ensure the validity of the results.
References
Application Notes and Protocols for In Vivo Administration of YM976 in Rats
Audience: Researchers, scientists, and drug development professionals.
Abstract: These application notes provide a comprehensive overview of the in vivo administration of YM976 in rat models, specifically for studying its anti-inflammatory effects. This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in the inflammatory cascade. By inhibiting PDE4, this compound increases intracellular cyclic AMP (cAMP) levels, leading to the suppression of inflammatory cell activity and cytokine production. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols for evaluating the efficacy of this compound in a rat model of antigen-induced eosinophilia.
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger that regulates the function of numerous inflammatory cells. Inhibition of PDE4 by this compound results in an accumulation of intracellular cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates downstream targets involved in the inflammatory response. This cascade ultimately leads to the suppression of pro-inflammatory mediators, such as interleukin-5 (IL-5), and inhibits the infiltration and activation of inflammatory leukocytes like eosinophils.[1][2]
Caption: Mechanism of this compound as a PDE4 inhibitor to suppress inflammation.
Quantitative Data Summary
The efficacy of orally administered this compound has been quantified in rat models of antigen-induced eosinophil infiltration. The following table summarizes the reported median effective dose (ED₅₀) values. Chronic administration has been shown to be more potent than a single dose.[2]
| Animal Model | Administration Regimen | Endpoint Measured | ED₅₀ Value (Oral) | Reference |
| Rat | Single Dose | Inhibition of antigen-induced eosinophil accumulation in the lungs | 1.7 mg/kg | [2] |
| Rat | Chronic Administration | Inhibition of eosinophilia after repeated antigen exposure | 0.32 mg/kg | [2] |
Experimental Protocols
This section outlines a detailed protocol for evaluating the effect of this compound on antigen-induced pulmonary eosinophil infiltration in rats, based on methodologies described in preclinical studies.[2]
Materials and Reagents
-
Test Compound: this compound
-
Vehicle: 0.5% (w/v) methylcellulose solution in sterile water (or other appropriate vehicle).
-
Animals: Male Sprague-Dawley rats (or other suitable strain), 6-8 weeks old.
-
Sensitizing Agent: Ovalbumin (OVA).
-
Adjuvant: Aluminum hydroxide gel.
-
Anesthetics: Isoflurane or an injectable cocktail (e.g., ketamine/xylazine), as per institutional guidelines.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Cell Staining Reagents: Wright-Giemsa stain or equivalent for differential cell counting.
-
Equipment: Oral gavage needles, surgical instruments for tracheotomy, centrifuge, microscope, hemocytometer.
Experimental Workflow: Antigen-Induced Eosinophilia
The overall workflow involves sensitizing the animals to an antigen, administering this compound, challenging the animals with the antigen to induce an inflammatory response, and finally, collecting and analyzing samples to quantify the effect of the treatment.
Caption: Workflow for evaluating this compound in a rat model of asthma.
Step-by-Step Procedure
A. Animal Sensitization:
-
On Day 0, sensitize rats by administering an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an aluminum hydroxide adjuvant.
-
Repeat the sensitization injection on Day 7 to boost the immune response.
-
House the animals under standard conditions with free access to food and water.
B. Compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). Ensure the suspension is homogenous by vortexing before each administration.
-
For a single-dose study , administer this compound via oral gavage at desired concentrations (e.g., 0.3, 1, 3, 10 mg/kg) approximately 1-2 hours before the antigen challenge.[2] Administer vehicle to the control group.
-
For a chronic-dose study , administer this compound orally once daily for a specified period (e.g., 7-14 days) leading up to and including the day of the antigen challenge.[2]
C. Antigen Challenge:
-
On Day 14, place the sensitized rats in an exposure chamber.
-
Expose the animals to an aerosol of OVA (e.g., 1% in saline) for a defined period (e.g., 20-30 minutes) to induce pulmonary inflammation.
D. Sample Collection and Analysis (Bronchoalveolar Lavage - BAL):
-
Approximately 24-48 hours after the antigen challenge, anesthetize the rats deeply.
-
Perform a tracheotomy and cannulate the trachea.
-
Introduce a fixed volume of sterile PBS into the lungs via the cannula and then gently aspirate the fluid. This is the bronchoalveolar lavage fluid (BALF). Repeat this process 2-3 times, pooling the collected fluid.
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer.
-
Prepare cytospin slides from the cell suspension and stain with Wright-Giemsa.
-
Perform a differential cell count under a microscope, identifying at least 300-500 cells to determine the percentage and absolute number of eosinophils.
E. Data Analysis:
-
Calculate the mean number of eosinophils for the vehicle-treated control group and each this compound-treated group.
-
Determine the percent inhibition of eosinophil infiltration for each dose compared to the vehicle control.
-
Calculate the ED₅₀ value, which is the dose of this compound that causes a 50% reduction in antigen-induced eosinophil accumulation.
Conclusion
This compound is a potent, orally active PDE4 inhibitor that effectively reduces eosinophilic inflammation in rat models. The protocols and data presented here provide a robust framework for researchers to conduct in vivo studies to further investigate the therapeutic potential of this compound and other PDE4 inhibitors for inflammatory diseases such as asthma. Chronic administration appears to offer enhanced efficacy, a critical consideration for developing treatment regimens for chronic conditions.[2]
References
Application Notes and Protocols: Utilizing YM976 in 3T3-L1 Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YM976, a pyrimidine derivative with anti-inflammatory properties, to study its inhibitory effects on the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This document includes detailed protocols for cell culture and differentiation, quantitative data from relevant studies, and visual representations of the underlying molecular mechanisms and experimental procedures.
Introduction
Obesity is a significant global health concern characterized by excessive adipose tissue accumulation. The differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis, is a key cellular mechanism underlying this condition. The 3T3-L1 cell line, a murine preadipocyte model, is a well-established and widely used in vitro system to study the molecular intricacies of adipogenesis and to screen for potential therapeutic agents that can modulate this process.
This compound, chemically identified as 4-(3-chlorophenyl)-1,7-diethylpyrido(2,3-d)-pyrimidin-2(1H)-one, has been primarily investigated for its anti-inflammatory and anti-asthmatic effects.[1] Recent studies have unveiled its novel role as a potent inhibitor of adipocyte differentiation.[1][2] this compound exerts its anti-adipogenic effects by elevating intracellular cyclic AMP (cAMP) levels, which in turn leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[1][2] Activated AMPK subsequently suppresses the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα), thereby inhibiting lipid accumulation and adipocyte formation.[1][2]
These application notes will detail the experimental protocols to assess the anti-adipogenic properties of this compound in 3T3-L1 cells, present quantitative data on its efficacy, and illustrate the key signaling pathways involved.
Data Presentation
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Cells
| This compound Concentration (µM) | Oil Red O Staining Quantification (Fold Change vs. Vehicle) | Triglyceride Content (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 2 | ~0.95 | Not specified |
| 4 | ~0.90 | Not specified |
| 6 | ~0.80 | Not specified |
| 8 | ~0.65 | Not specified |
| 10 | ~0.55 | Not specified |
| Data are represented as mean ± SD. **p < 0.01 compared to the vehicle-treated group. Data is synthesized from graphical representations in the source material.[2][3] |
Table 2: Effect of this compound on Adipogenic Gene Expression in 3T3-L1 Cells
| This compound Concentration (µM) | PPARγ mRNA (Fold Change) | C/EBPα mRNA (Fold Change) | FASN mRNA (Fold Change) | FABP4 mRNA (Fold Change) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 2 | ~0.90 | ~0.95 | ~0.90 | ~0.90 |
| 4 | ~0.80 | ~0.85 | ~0.80 | ~0.85 |
| 6 | ~0.70 | ~0.75 | ~0.70 | ~0.75 |
| 8 | ~0.60 | ~0.65 | ~0.60 | ~0.60 |
| 10 | ~0.50 | ~0.55 | ~0.50 | ~0.50 |
| *Data are represented as mean ± SD. p < 0.05, **p < 0.01 compared to the vehicle-treated group. Data is synthesized from graphical representations in the source material.[2][3] |
Table 3: Effect of this compound on Intracellular cAMP Levels
| This compound Concentration (µM) | Intracellular cAMP Level (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 2 | ~1.2 |
| 4 | ~1.4 |
| 6 | ~1.6 |
| 8 | ~1.8 |
| 10 | ~2.0 |
| Data are represented as mean ± SD. p < 0.05, **p < 0.01 compared to the vehicle-treated group. Data is synthesized from graphical representations in the source material.[2] |
Experimental Protocols
Materials and Reagents
-
3T3-L1 preadipocyte cell line (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin (human or bovine)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Oil Red O staining solution
-
TRIzol reagent or equivalent for RNA extraction
-
qRT-PCR reagents
-
Primary and secondary antibodies for Western blotting (PPARγ, C/EBPα, p-AMPK, AMPK, β-actin)
Protocol 1: 3T3-L1 Cell Culture and Differentiation with this compound Treatment
This protocol outlines the standard procedure for inducing adipogenesis in 3T3-L1 cells and the incorporation of this compound treatment.
1. Cell Seeding and Growth to Confluence: a. Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 10% CO2. b. Seed the cells in the desired culture plates (e.g., 6-well or 12-well plates) at an appropriate density to reach confluence. c. Grow the cells to confluence (Day 0). It is crucial to allow the cells to become 100% confluent for efficient differentiation.
2. Induction of Differentiation (Day 0 - Day 2): a. Two days post-confluence (Day 0), replace the growth medium with differentiation medium I (DMI): DMEM containing 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin. b. Prepare a stock solution of this compound in DMSO. Dilute the this compound stock solution in DMI to achieve the desired final concentrations (e.g., 2, 4, 6, 8, 10 µM). Include a vehicle control group treated with an equivalent amount of DMSO. c. Add the this compound-containing DMI or vehicle control DMI to the respective wells. d. Incubate the cells for 48 hours (Day 2).
3. Maturation of Adipocytes (Day 2 onwards): a. After 48 hours, replace the DMI with differentiation medium II (DMII): DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL Insulin. b. Add freshly prepared this compound or vehicle to the DMII at the same concentrations as in the previous step. c. Replace the medium with fresh DMII containing this compound or vehicle every two days until the cells are fully differentiated (typically Day 6 to Day 8).
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.
1. Cell Fixation: a. On the final day of differentiation (e.g., Day 6 or Day 8), wash the cells twice with PBS. b. Fix the cells with 10% formalin in PBS for 1 hour at room temperature.
2. Staining: a. After fixation, wash the cells twice with distilled water. b. Wash the cells once with 60% isopropanol. c. Allow the isopropanol to evaporate completely. d. Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature. e. Remove the staining solution and wash the cells four times with distilled water.
3. Quantification: a. For visualization, observe the stained cells under a microscope and capture images. b. For quantification, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. c. Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the mRNA expression levels of key adipogenic genes.
1. RNA Extraction and cDNA Synthesis: a. On the desired day of the differentiation protocol, wash the cells with PBS and lyse them using TRIzol reagent. b. Extract total RNA according to the manufacturer's protocol. c. Quantify the RNA and assess its purity. d. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qRT-PCR: a. Perform qRT-PCR using a suitable real-time PCR system and SYBR Green master mix. b. Use specific primers for the target genes (e.g., Pparg, Cebpa, Fasn, Fabp4) and a housekeeping gene (e.g., Actb or Gapdh) for normalization. c. The relative gene expression can be calculated using the 2-ΔΔCt method.
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol is used to determine the protein levels of key adipogenic markers.
1. Protein Extraction: a. On the desired day of differentiation, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Immunoblotting: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against PPARγ, C/EBPα, p-AMPK, total AMPK, or β-actin overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in inhibiting 3T3-L1 adipogenesis.
Caption: Experimental workflow for this compound treatment in 3T3-L1 differentiation.
References
Application Notes and Protocols for Determining YM976 Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM976 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] While primarily investigated for its anti-inflammatory properties in conditions like asthma, the role of PDE4 inhibitors in cancer is an emerging area of research.[2][3] Elevated cAMP levels, resulting from PDE4 inhibition, have been shown to induce growth arrest and cell death in various cancer cell lines.[2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on a selected cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The concentration of these crystals, which is determined by measuring the absorbance of the solubilized solution, is directly proportional to the number of metabolically active (viable) cells.[4]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
The following table is a template illustrating how to present the half-maximal inhibitory concentration (IC50) values of this compound on different cancer cell lines after a 72-hour treatment period. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
Table 2: Example of Cell Viability Data for this compound on a Cancer Cell Line
This table provides a template for recording the percentage of cell viability at different concentrations of this compound. This data is used to generate a dose-response curve and calculate the IC50 value.
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | e.g., 1.250 | 100% |
| 1 | e.g., 1.125 | 90% |
| 10 | e.g., 0.875 | 70% |
| 25 | e.g., 0.625 | 50% |
| 50 | e.g., 0.375 | 30% |
| 100 | e.g., 0.125 | 10% |
Experimental Protocols
Materials and Reagents
-
This compound (structure to be confirmed and sourced from a reliable supplier)
-
Selected cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
The following diagram outlines the major steps of the MTT assay for determining this compound cytotoxicity.
MTT Assay Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from each well and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization. The plate can be placed on a shaker for a few minutes to aid dissolution.
-
Incubate the plate in the dark at room temperature for at least 4 hours (or overnight, depending on the solubilization buffer) to ensure all formazan crystals are dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway
Proposed Mechanism of Action of this compound in Cancer Cells
This compound, as a PDE4 inhibitor, is expected to increase intracellular cAMP levels. This elevation in cAMP can activate Protein Kinase A (PKA), which in turn can modulate various downstream signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Inhibition of PDE4 can lead to the suppression of pro-survival signals and the induction of apoptosis.
Signaling Pathway Diagram
The following diagram illustrates the potential signaling pathway affected by this compound in cancer cells.
This compound Signaling Pathway
References
Application Notes and Protocols: Measuring cAMP Levels after YM976 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM976 is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, a critical second messenger involved in a myriad of cellular processes, including inflammation, cell differentiation, and metabolism.[2][3] Accurate measurement of cAMP levels following this compound treatment is crucial for understanding its mechanism of action and evaluating its therapeutic potential. These application notes provide detailed protocols for quantifying cAMP levels in response to this compound treatment and include a summary of expected results based on available literature.
Signaling Pathway of this compound
This compound exerts its effects by modulating the cAMP signaling cascade. The process begins with the activation of adenylyl cyclase by G-protein coupled receptors (GPCRs), which converts ATP to cAMP.[3] PDE4 enzymes then hydrolyze cAMP to AMP, thus terminating the signal. This compound specifically inhibits PDE4, preventing this degradation and leading to a sustained elevation of intracellular cAMP levels. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), leading to various physiological responses.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in intracellular cAMP levels following treatment with this compound, based on data from a study on 3T3-L1 cells.[2]
| Treatment Group | cAMP Concentration (pmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle (Control) | ~15 | 1.0 |
| This compound | ~30 | ~2.0 |
Data is estimated from graphical representation in the cited literature and may not be exact.[2]
Experimental Protocols
A common and reliable method for measuring intracellular cAMP is the Enzyme-Linked Immunosorbent Assay (ELISA). The following is a generalized protocol that can be adapted for specific cell types and experimental conditions.
Protocol: Measurement of Intracellular cAMP Levels using ELISA
This protocol is based on a competitive immunoassay format.
Materials:
-
Cells of interest (e.g., 3T3-L1 preadipocytes, HEK293 cells)
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
cAMP ELISA Kit (commercially available from various suppliers)
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen ELISA kit (typically 450 nm)
Experimental Workflow:
Procedure:
-
Cell Seeding and Culture:
-
Seed cells in a multi-well plate at a density appropriate for your cell type to reach 80-90% confluency at the time of the experiment.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Include a vehicle-only control.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment duration.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with cold PBS.
-
Add the appropriate volume of cell lysis buffer provided in the ELISA kit to each well.
-
Incubate on ice for the time recommended in the kit's protocol to ensure complete cell lysis.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with your cAMP ELISA kit. A general outline is as follows:
-
Prepare cAMP standards as described in the kit manual.
-
Add the standards and the supernatant from your cell lysates to the wells of the ELISA plate pre-coated with a cAMP-specific antibody.
-
Add the enzyme-conjugated cAMP to each well. This will compete with the cAMP in your sample for binding to the antibody.
-
Incubate the plate as recommended.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in your sample.
-
Stop the reaction by adding the stop solution.
-
-
-
Data Acquisition:
-
Measure the absorbance of each well using a plate reader at the wavelength specified in the ELISA kit protocol.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.
-
Use the standard curve to determine the concentration of cAMP in your samples.
-
Normalize the cAMP concentration to the total protein concentration of each sample, which can be determined using a standard protein assay (e.g., BCA assay).
-
Express the results as pmol of cAMP per mg of protein.
-
Alternative and Advanced Protocols
While ELISA is a robust and widely used method, other techniques are available for measuring cAMP levels, each with its own advantages.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assays: These are no-wash assays that are well-suited for high-throughput screening. They are based on the competition between native cAMP and a labeled cAMP for binding to an antibody.[4]
-
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) Biosensors: These methods allow for the real-time measurement of cAMP dynamics in living cells, providing kinetic information that is not obtainable with endpoint assays like ELISA.[5]
-
GloSensor™ cAMP Assay: This is a bioluminescent assay that uses a genetically encoded biosensor to measure cAMP levels in living cells. It offers a broad dynamic range and high sensitivity.[6]
The choice of method will depend on the specific experimental goals, required throughput, and available equipment. For most applications involving the quantification of endpoint cAMP levels after this compound treatment, the ELISA protocol described above is a suitable and cost-effective choice.
References
- 1. Effect of a novel anti-inflammatory compound, this compound, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization | PLOS One [journals.plos.org]
- 6. wechat.promega.com.cn [wechat.promega.com.cn]
Application Notes and Protocols: qRT-PCR Analysis of Genes Affected by YM976
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM976 is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which subsequently modulates various cellular signaling pathways, primarily exerting anti-inflammatory effects. This application note provides a detailed protocol for analyzing the gene expression changes induced by this compound using quantitative real-time polymerase chain reaction (qRT-PCR). The focus is on genes involved in inflammatory signaling pathways, particularly the NF-κB and cytokine signaling pathways. Understanding the molecular effects of this compound on gene expression is crucial for its development as a therapeutic agent for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action: this compound Signaling Pathway
This compound, as a PDE4 inhibitor, increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes containing cAMP response elements (CRE) in their promoters, including the anti-inflammatory cytokine Interleukin-10 (IL-10).
Furthermore, the increase in cAMP and subsequent PKA activation has been shown to suppress the pro-inflammatory NF-κB signaling pathway. This suppression can occur through various mechanisms, including the inhibition of IκB kinase (IKK) activity, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p65/p50 NF-κB complex. The inhibition of the NF-κB pathway leads to the downregulation of a wide range of pro-inflammatory genes.
Caption: this compound Signaling Pathway.
Experimental Protocols
Cell Culture and Treatment
A variety of immune and inflammatory cells can be used to study the effects of this compound. Human peripheral blood mononuclear cells (PBMCs), monocyte-derived macrophages, or relevant cell lines such as THP-1 (monocytic) or BEAS-2B (bronchial epithelial) are suitable models.
-
Cell Seeding: Seed cells at an appropriate density in 6-well or 12-well plates. For example, seed PBMCs at a density of 1 x 10^6 cells/mL.
-
Stimulation (Optional): To mimic an inflammatory environment, cells can be pre-stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli (100 ng/mL) for 2-4 hours before this compound treatment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.1%.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 6, 12, 24 hours) to capture both early and late gene expression changes.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or the lysis buffer provided in an RNA extraction kit).
RNA Isolation and cDNA Synthesis
High-quality RNA is essential for accurate qRT-PCR results.
-
RNA Extraction: Isolate total RNA from the lysed cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This should include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. RNA integrity can be further assessed using an Agilent Bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design and Validation: Use pre-validated qRT-PCR primers for the target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M). If designing new primers, ensure they span an exon-exon junction to avoid amplification of genomic DNA. Primer efficiency should be determined and be between 90-110%.
-
Reaction Setup: Prepare the qRT-PCR reaction mixture using a SYBR Green-based master mix. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. Normalize the Ct values of the target genes to the geometric mean of the selected housekeeping genes. The results can be expressed as fold change relative to the vehicle-treated control.
Caption: Experimental Workflow for qRT-PCR Analysis.
Data Presentation: Expected Gene Expression Changes
The following tables summarize the expected changes in the expression of key inflammatory genes following treatment with this compound, based on the known effects of PDE4 inhibitors. The data presented is hypothetical and should be replaced with actual experimental results.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Gene Expression
| Gene Symbol | Gene Name | Function | Expected Regulation by this compound |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | Downregulated |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | Downregulated |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Downregulated |
| IL8 (CXCL8) | Interleukin 8 | Chemokine (neutrophil chemoattractant) | Downregulated |
| IL12B | Interleukin 12B (p40) | Pro-inflammatory cytokine (Th1 differentiation) | Downregulated |
| IL17A | Interleukin 17A | Pro-inflammatory cytokine (Th17 response) | Downregulated |
| IL23A | Interleukin 23A (p19) | Pro-inflammatory cytokine (Th17 maintenance) | Downregulated |
| CCL11 | C-C Motif Chemokine Ligand 11 (Eotaxin-1) | Chemokine (eosinophil chemoattractant) | Downregulated |
| CCL24 | C-C Motif Chemokine Ligand 24 (Eotaxin-2) | Chemokine (eosinophil chemoattractant) | Downregulated |
| CCL26 | C-C Motif Chemokine Ligand 26 (Eotaxin-3) | Chemokine (eosinophil chemoattractant) | Downregulated |
Table 2: Effect of this compound on Anti-inflammatory and Th2 Cytokine Gene Expression
| Gene Symbol | Gene Name | Function | Expected Regulation by this compound |
| IL10 | Interleukin 10 | Anti-inflammatory cytokine | Upregulated |
| IL4 | Interleukin 4 | Th2 cytokine | Downregulated |
| IL5 | Interleukin 5 | Th2 cytokine, eosinophil activation | Downregulated[1] |
| IL13 | Interleukin 13 | Th2 cytokine | Downregulated |
Troubleshooting and Considerations
-
Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed changes in gene expression are not due to cytotoxicity of this compound at the tested concentrations.
-
Housekeeping Gene Stability: The stability of the chosen housekeeping genes should be validated under the specific experimental conditions. Use software like geNorm or NormFinder to identify the most stable reference genes.
-
Primer Specificity: The melt curve analysis should show a single peak for each primer pair, indicating the amplification of a single specific product.
-
Data Reproducibility: Perform at least three biological replicates for each experimental condition to ensure the reproducibility of the results.
Conclusion
This application note provides a comprehensive framework for investigating the effects of the PDE4 inhibitor this compound on the expression of inflammatory genes using qRT-PCR. The provided protocols and expected outcomes serve as a guide for researchers to elucidate the molecular mechanisms of this compound and to evaluate its potential as an anti-inflammatory therapeutic. The quantitative data generated from these experiments will be invaluable for drug development professionals in advancing this compound through the preclinical and clinical pipeline.
References
Application Notes: Western Blot for AMPK Phosphorylation with YM976
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] Its activation via phosphorylation of threonine 172 on the α-subunit is a key event in response to cellular stress and various pharmacological interventions.[4] YM976, a pyrimidine derivative, has been identified as a compound that can modulate cellular processes through the activation of AMPK.[5][6] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of AMPK in response to this compound treatment, along with relevant signaling pathway information and quantitative data from preclinical studies.
Mechanism of Action: this compound and AMPK Activation
This compound has been shown to increase intracellular cyclic AMP (cAMP) levels.[5][6] This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates AMPK.[5][6] Activated AMPK then proceeds to phosphorylate downstream targets, leading to the inhibition of anabolic pathways, such as adipogenesis, and the activation of catabolic processes to restore cellular energy homeostasis.[3][5]
Signaling Pathway
References
- 1. Preventing White Adipocyte Browning during Differentiation In Vitro: The Effect of Differentiation Protocols on Metabolic and Mitochondrial Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Inhibitory Effect of this compound on Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Luciferase Reporter Assay for Characterizing YM976 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM976 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways by degrading cyclic adenosine monophosphate (cAMP).[1][2] The inhibition of PDE4 leads to an accumulation of cAMP, which in turn modulates the activity of various downstream effectors, including Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). This modulation of the cAMP signaling pathway underlies the anti-inflammatory effects of this compound.[2][3] Luciferase reporter assays provide a robust and sensitive method for quantifying the activity of the cAMP signaling pathway and are therefore an ideal tool for characterizing the mechanism of action of PDE4 inhibitors like this compound.[4][5]
This document provides detailed application notes and protocols for utilizing a cAMP-response element (CRE) luciferase reporter assay to investigate the cellular targets and functional activity of this compound.
Principle of the Assay
The CRE-luciferase reporter assay is a cell-based method used to measure the activation of the cAMP signaling pathway. The principle of the assay is based on the following steps:
-
Cell Transfection: A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the cAMP Response Element (CRE) is introduced into cultured cells (e.g., HEK293).[6][4]
-
Activation of cAMP Pathway: In the presence of a PDE4 inhibitor like this compound, the degradation of cAMP is blocked, leading to its intracellular accumulation.[7]
-
CREB Phosphorylation: Elevated cAMP levels activate PKA, which then phosphorylates CREB.
-
Transcriptional Activation: Phosphorylated CREB binds to the CRE sequences in the reporter plasmid, driving the transcription of the luciferase gene.[8]
-
Luminescence Detection: The expressed luciferase enzyme catalyzes a reaction with its substrate (luciferin), producing a measurable light signal (luminescence). The intensity of this signal is directly proportional to the level of CRE-mediated gene expression and, consequently, the activity of the cAMP pathway.[9][10]
Signaling Pathway Diagram
Caption: Mechanism of this compound in a CRE-luciferase reporter assay.
Experimental Workflow Diagram
Caption: Workflow for the CRE-luciferase reporter assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
CRE-luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, a typical ratio is 100 ng of CRE-luciferase plasmid and 10 ng of Renilla luciferase plasmid.
-
Add the transfection complexes to the cells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
After the transfection incubation period, carefully remove the medium from the wells and replace it with 90 µL of serum-free DMEM.
-
Add 10 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for a predetermined time (e.g., 6 hours) at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves adding the firefly luciferase substrate, measuring luminescence, then adding a quenching reagent and the Renilla luciferase substrate, and measuring luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the this compound-treated wells by the normalized activity of the vehicle-treated wells.
-
Plot the fold induction against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Data Presentation
The quantitative data obtained from the luciferase reporter assay can be summarized in a table for clear comparison.
| Treatment Group | This compound Concentration (nM) | Normalized Luciferase Activity (RLU) | Fold Induction vs. Vehicle |
| Vehicle Control | 0 | 15,234 ± 876 | 1.0 |
| This compound | 0.1 | 25,898 ± 1,234 | 1.7 |
| This compound | 1 | 88,357 ± 4,567 | 5.8 |
| This compound | 10 | 243,744 ± 12,876 | 16.0 |
| This compound | 100 | 457,020 ± 23,456 | 30.0 |
| This compound | 1000 | 487,488 ± 25,678 | 32.0 |
RLU: Relative Light Units. Data are presented as mean ± standard deviation.
Alternative and Complementary Assays
While the CRE-luciferase assay is a primary method for assessing the activity of PDE4 inhibitors, other assays can provide complementary information:
-
NFAT-Luciferase Reporter Assay: This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, which is typically downstream of Gq-coupled GPCRs that signal through intracellular calcium mobilization.[11][12][13][14] While the primary effect of this compound is on cAMP, there can be crosstalk between the cAMP and calcium signaling pathways. Running an NFAT-luciferase assay can help to determine if this compound has any off-target effects on calcium-mediated signaling.
-
Direct cAMP Measurement: Immunoassays (e.g., ELISA) or other commercially available kits can be used to directly quantify the intracellular levels of cAMP in response to this compound treatment. This provides a direct biochemical confirmation of PDE4 inhibition.
Conclusion
The CRE-luciferase reporter assay is a powerful and versatile tool for characterizing the cellular activity of the PDE4 inhibitor this compound. This application note provides the necessary theoretical background and a detailed protocol to enable researchers to effectively implement this assay in their drug discovery and development workflows. The data generated from this assay can provide valuable insights into the potency and mechanism of action of this compound and other PDE4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel anti-inflammatory compound, this compound, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T Cell Activation Bioassay (NFAT) Protocol [promega.jp]
- 12. The NFAT-reporter assay [bio-protocol.org]
- 13. NFAT reporter assay [bio-protocol.org]
- 14. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: YM976 for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
YM976 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of various inflammatory processes. These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro experiments, and an overview of its mechanism of action.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Type/System | Concentration | Observed Effect | Reference |
| Eosinophil Activation Inhibition | Guinea Pig Eosinophils | EC30 = 83 nM | Potent suppression of eosinophil activation. | [1] |
| Tracheal Smooth Muscle Relaxation | Guinea Pig Tracheal Smooth Muscle (LTD4-precontracted) | EC50 = 370 nM | Minor relaxation effect. | [1] |
| Eosinophil Infiltration Inhibition | Rats | ED50 = 1.7 mg/kg (oral) | Inhibition of antigen-induced eosinophil accumulation in the lungs. | [2] |
| Eosinophil Infiltration Inhibition | C57Black/6 Mice | ED50 = 5.8 mg/kg (oral) | Dose-dependent inhibition of antigen-induced eosinophil infiltration. | [2] |
| Interleukin-5 (IL-5) Production | C57Black/6 Mice | In the same dose range as eosinophil infiltration inhibition | Suppression of IL-5 production. | [2] |
| Eosinophil Infiltration Inhibition | Ferrets | ED50 = 1.2 mg/kg (oral) | Dose-dependent suppression of eosinophil infiltration without emesis. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
-
Sterile, nuclease-free water
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Determine the molecular weight (MW) of this compound. This information is crucial for accurate concentration calculations and should be available from the supplier.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, you would need (10 x 10-3 mol/L) * (1 x 10-3 L) * MW ( g/mol ) = grams of this compound.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM stock, if you weighed out 10 µmol of this compound, you would add 1 ml of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µl) to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
It is critical to maintain the final DMSO concentration below 0.5% (v/v) in the cell culture medium to avoid solvent-induced cytotoxicity.[3][4] For example, if your final experimental volume is 1 ml, do not add more than 5 µl of the DMSO stock solution.
-
Prepare a vehicle control containing the same final concentration of DMSO as the experimental wells.
-
Use the freshly prepared working solutions immediately for your in vitro assays.
Protocol 2: In Vitro Eosinophil Activation Assay
Objective: To evaluate the inhibitory effect of this compound on the activation of eosinophils.
Materials:
-
Isolated eosinophils (e.g., from guinea pig or human peripheral blood)
-
This compound working solutions (prepared as in Protocol 1)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Activating agent (e.g., fMLP, C5a, or specific antigen)
-
Assay plates (e.g., 96-well plates)
-
Incubator (37°C, 5% CO2)
-
Detection reagents for the chosen activation marker (e.g., ELISA kit for cytokine release, colorimetric substrate for peroxidase activity)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the isolated eosinophils into the wells of a 96-well plate at a predetermined density.
-
Compound Treatment: Add the prepared this compound working solutions to the wells at various concentrations (e.g., in a dose-response manner from 1 nM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubation: Incubate the plate for a specific period (e.g., 30-60 minutes) at 37°C to allow for compound uptake.
-
Cell Activation: Add the activating agent to all wells except the no-treatment control.
-
Incubation: Incubate the plate for a further period, the duration of which will depend on the activation marker being measured (e.g., 4-24 hours for cytokine release).
-
Detection: Following incubation, measure the chosen marker of eosinophil activation. For example:
-
Cytokine Release (e.g., IL-4, IL-5): Collect the cell supernatant and perform an ELISA according to the manufacturer's instructions.
-
Peroxidase Activity: Lyse the cells and measure the peroxidase activity using a suitable colorimetric substrate.
-
-
Data Analysis: Calculate the percentage inhibition of eosinophil activation for each concentration of this compound compared to the vehicle control. Determine the EC50 or EC30 value by plotting the dose-response curve.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 enzymes are responsible for degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the inflammatory response.
Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and reduced inflammation.
General Experimental Workflow for In Vitro Testing of this compound
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel anti-inflammatory compound, this compound, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Stability of YM976 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM976 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties. As with any compound intended for research or therapeutic development, understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures. These application notes provide a comprehensive overview of the stability of this compound in solution, including recommended storage conditions and detailed protocols for assessing its stability under various stress conditions.
The information herein is intended to guide researchers in developing robust formulations and in designing and executing stability studies. The provided protocols are based on established methodologies for stability testing of small molecule drug candidates and can be adapted to specific laboratory needs.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the development of suitable analytical methods and for interpreting stability data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-(3-chlorophenyl)-1,7-diethyl-1H-pyrido[2,3-d]pyrimidin-2-one | MedKoo Biosciences |
| Molecular Formula | C₁₇H₁₆ClN₃O | MedKoo Biosciences |
| Molecular Weight | 313.79 g/mol | MedKoo Biosciences |
| Appearance | Light yellow to yellow solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO and ethanol | MedKoo Biosciences |
Recommended Storage Conditions for this compound Solutions
Based on information from various suppliers, the following storage conditions are recommended for this compound stock solutions to minimize degradation. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Solvent | Recommended Duration |
| -20°C | DMSO, Ethanol | Up to 1 month |
| -80°C | DMSO, Ethanol | Up to 6 months |
For aqueous working solutions, it is best practice to prepare them fresh on the day of use.
Signaling Pathway of PDE4 Inhibition
This compound exerts its effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and modulates the activity of downstream targets, including transcription factors and other kinases, ultimately resulting in anti-inflammatory effects. The diagram below illustrates a simplified signaling pathway for PDE4 inhibitors.
Experimental Protocols for Stability Assessment
To comprehensively assess the stability of this compound in solution, a series of forced degradation studies should be performed. These studies expose the drug substance to various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
Experimental Workflow
The general workflow for conducting a stability study of this compound in solution is outlined below.
Preparation of this compound Solutions
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solution with various aqueous buffers (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 4.0, and borate buffer pH 9.0) to a final concentration of 100 µg/mL for stability studies.
Forced Degradation Protocols
For each condition, a control sample of this compound in the same buffer should be stored at -20°C and protected from light.
-
Acidic Condition: To 1 mL of the this compound working solution, add 1 mL of 0.1 M hydrochloric acid (HCl). Incubate the solution at 60°C.
-
Alkaline Condition: To 1 mL of the this compound working solution, add 1 mL of 0.1 M sodium hydroxide (NaOH). Incubate the solution at 60°C.
-
Neutral Condition: Incubate the this compound working solution in the respective buffer at 60°C.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and alkaline samples before analysis.
-
To 1 mL of the this compound working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Incubate the this compound working solution at 60°C in the dark.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 24, 48, and 72 hours).
-
Expose the this compound working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Sampling: Analyze the samples after the exposure period.
Proposed Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products. As a specific method for this compound is not publicly available, the following method, adapted from a validated method for the PDE4 inhibitor roflumilast, can be used as a starting point for method development and validation.
Table 3: Proposed HPLC Parameters for this compound Stability Analysis
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 6.5) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for this compound) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Note: This method requires validation for specificity, linearity, accuracy, precision, and robustness for this compound according to ICH guidelines.
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and organized manner. The percentage of this compound remaining at each time point under each stress condition should be calculated and tabulated.
Table 4: Example of Data Presentation for this compound Stability Study
| Stress Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| Control (-20°C) | 48 | >99 | <0.1 |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 8 | 85.2 | 14.8 | |
| 24 | 65.7 | 34.3 | |
| 48 | 40.1 | 59.9 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 8 | 70.5 | 29.5 | |
| 24 | 35.1 | 64.9 | |
| 48 | 10.3 | 89.7 | |
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 8 | 92.3 | 7.7 | |
| 24 | 78.9 | 21.1 | |
| 60°C, Dark | 24 | 98.5 | 1.5 |
| 72 | 95.2 | 4.8 | |
| Photostability | - | 99.1 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be obtained through experimentation.
From this data, the degradation kinetics (e.g., first-order or pseudo-first-order) can be determined, and the degradation rate constants can be calculated. The identification of major degradation products can be pursued using techniques such as LC-MS/MS.
Conclusion
This document provides a framework for assessing the stability of the PDE4 inhibitor this compound in solution. By following the outlined protocols, researchers can gain a thorough understanding of the compound's stability profile, which is essential for its reliable use in research and for its potential development as a therapeutic agent. It is important to reiterate that the proposed analytical method and specific stress conditions may require optimization for this compound.
Application Notes and Protocols: Chronic Versus Single Dose Administration of YM976
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM976 is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various cellular functions, including the inflammatory response. This document provides a detailed overview of the comparative effects of chronic versus single-dose administration of this compound, with a focus on its anti-inflammatory properties, particularly the inhibition of eosinophil infiltration. The provided protocols are based on preclinical studies and are intended to serve as a guide for researchers.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models, comparing single and chronic dosing where available.
Table 1: Efficacy of this compound in a Rat Model of Antigen-Induced Eosinophilia
| Administration Route | Dosing Regimen | ED₅₀ (mg/kg, p.o.) for Eosinophil Infiltration Inhibition | Reference |
| Oral (p.o.) | Single Dose | 1.4 | [2] |
| Oral (p.o.) | Chronic Administration | 0.32 | [2] |
Table 2: Efficacy of Single Dose this compound in Various Animal Models
| Animal Model | Endpoint | ED₅₀ (mg/kg, p.o.) | Reference |
| Rat | Antigen-induced eosinophil accumulation | 1.7 | [1] |
| C57Black/6 Mouse | Antigen-induced eosinophil infiltration | 5.8 | [1] |
| Ferret | Antigen-induced eosinophil infiltration | 1.2 | [1] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of PDE4, leading to an increase in intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn is thought to mediate the anti-inflammatory effects, including the inhibition of eosinophil activation and recruitment.
Caption: Putative signaling pathway of this compound in eosinophils.
Experimental Protocols
The following are representative protocols for evaluating the effects of single and chronic administration of this compound in a rat model of antigen-induced eosinophil infiltration. These are based on published methodologies and should be adapted as necessary for specific experimental designs.
Protocol 1: Single Dose Administration of this compound in a Rat Model of Antigen-Induced Eosinophil Infiltration
Objective: To evaluate the acute inhibitory effect of a single dose of this compound on antigen-induced eosinophil infiltration into the lungs.
Materials:
-
Male Brown Norway rats (or other suitable strain)
-
Ovalbumin (OVA, antigen)
-
Alum (adjuvant)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Apparatus for aerosol challenge
-
Materials for bronchoalveolar lavage (BAL)
-
Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)
Experimental Workflow:
Caption: Workflow for single-dose this compound administration.
Procedure:
-
Sensitization: Sensitize rats on day 0 and day 14 by intraperitoneal (i.p.) injection of OVA emulsified in alum.
-
Drug Administration: On day 21, one hour prior to antigen challenge, administer a single oral dose of this compound or vehicle to the rats. A range of doses should be used to determine the ED₅₀.
-
Antigen Challenge: On day 21, expose the rats to an aerosol of OVA for a predetermined duration (e.g., 20 minutes).
-
Bronchoalveolar Lavage (BAL): At 24 hours post-challenge (day 22), euthanize the animals and perform a BAL to collect lung inflammatory cells.
-
Cell Analysis: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total cell count. Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting to quantify the number of eosinophils.
-
Data Analysis: Calculate the percentage of inhibition of eosinophil infiltration for each dose group compared to the vehicle-treated control group and determine the ED₅₀.
Protocol 2: Chronic Administration of this compound in a Rat Model of Repeated Antigen-Induced Eosinophilia
Objective: To evaluate the inhibitory effect of chronic administration of this compound on eosinophil infiltration following repeated antigen exposure.
Materials:
-
Same as Protocol 1.
Experimental Workflow:
Caption: Workflow for chronic this compound administration.
Procedure:
-
Sensitization: Sensitize rats on day 0 and day 14 by i.p. injection of OVA emulsified in alum.
-
Drug Administration: Beginning on day 19 and continuing daily until day 23, administer an oral dose of this compound or vehicle. This constitutes the chronic dosing regimen.
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Repeated Antigen Challenge: On days 21, 22, and 23, expose the rats to an aerosol of OVA.
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Bronchoalveolar Lavage (BAL): At 24 hours after the final antigen challenge (day 24), perform a BAL.
-
Cell Analysis: Perform total and differential cell counts on the BAL fluid as described in Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition of eosinophil infiltration for each dose group compared to the vehicle-treated control group and determine the ED₅₀ for the chronic administration.
Discussion
The data presented clearly indicate that chronic administration of this compound is significantly more potent in inhibiting antigen-induced eosinophil infiltration in a rat model compared to a single dose.[2] The ED₅₀ for chronic administration was approximately 4.4 times lower than that for a single dose.[2] This suggests that sustained exposure to this compound may lead to a more profound and lasting anti-inflammatory effect. The enhanced efficacy with chronic dosing could be due to several factors, including the sustained elevation of cAMP levels in inflammatory cells, leading to a more comprehensive suppression of pro-inflammatory signaling pathways. Researchers should consider these findings when designing long-term studies or evaluating the therapeutic potential of this compound for chronic inflammatory conditions such as asthma. The provided protocols offer a framework for further investigation into the differential effects of single versus chronic dosing of this compound and other PDE4 inhibitors.
References
Application Notes and Protocols: YM976 in Guinea Pig Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YM976, a selective phosphodiesterase 4 (PDE4) inhibitor, in preclinical guinea pig models of asthma. The information is intended to guide researchers in designing and interpreting experiments to evaluate the anti-asthmatic potential of this compound.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] Guinea pig models of asthma are widely used in preclinical research due to the anatomical and physiological similarities of their airways to humans.[2] this compound is a novel and specific PDE4 inhibitor that has demonstrated anti-inflammatory and potential therapeutic value in the treatment of asthma.[3] PDE4 inhibitors act by increasing intracellular cyclic AMP (cAMP) levels, which leads to a broad range of anti-inflammatory effects on various cells involved in the pathophysiology of asthma.[4][5]
Mechanism of Action
This compound exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][6] By inhibiting PDE4, this compound increases intracellular cAMP levels in key inflammatory cells, such as eosinophils and mast cells.[3][4] Elevated cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase, resulting in smooth muscle relaxation and bronchodilation.[7] Furthermore, increased cAMP levels suppress the release of pro-inflammatory mediators from inflammatory cells, thus mitigating the inflammatory response characteristic of asthma.[3][8]
Signaling pathway of this compound in airway inflammation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in ovalbumin-sensitized guinea pig models of asthma.
Table 1: In Vivo Efficacy of Orally Administered this compound [3]
| Parameter | ED₅₀ (mg/kg) |
| Antigen-induced bronchoconstriction | 7.3 |
| Airway plasma leakage | 5.7 |
| Airway eosinophil infiltration | 1.0 |
| Airway hyperreactivity (AHR) | 0.52 |
Table 2: In Vitro Efficacy of this compound [3]
| Parameter | EC₃₀ (nM) | EC₅₀ (nM) |
| Eosinophil activation suppression | 83 | - |
| LTD₄-precontracted tracheal smooth muscle relaxation | - | 370 |
Table 3: Effects of Intraperitoneally Administered this compound (1.0 mg/kg for 7 days) [6]
| Parameter | Effect |
| Citric acid-induced cough | Suppressed |
| In vitro airway reactivity to histamine | Suppressed |
| Plasma IL-4 levels | Suppressed |
| Plasma IL-5 levels | No significant effect |
| Plasma PAF levels | No significant effect |
| Blood eosinophil count | No significant effect |
| BALF eosinophil count | No significant effect |
Experimental Protocols
Ovalbumin-Sensitized Guinea Pig Model of Asthma
This model is widely used to induce an allergic asthma phenotype in guinea pigs, characterized by airway inflammation and hyperresponsiveness.[1][2][9]
Materials:
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Male Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Saline solution
-
Aerosol delivery system
Protocol:
-
Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of a solution containing ovalbumin and aluminum hydroxide in saline. A common protocol involves two injections on day 0 and day 7.
-
Challenge: On a later day (e.g., day 21), expose the sensitized animals to an aerosolized solution of ovalbumin for a defined period to induce an asthmatic response.
-
Outcome Measures: Following the challenge, various parameters can be assessed, including airway hyperresponsiveness, bronchoalveolar lavage fluid (BALF) cell counts, and histological analysis of lung tissue.
Experimental workflow for the guinea pig asthma model.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and can be assessed in vivo by measuring the bronchoconstrictor response to various stimuli.
Protocol (in vivo):
-
Anesthetize the guinea pig.
-
Measure baseline airway resistance.
-
Administer increasing concentrations of a bronchoconstrictor agent (e.g., histamine or methacholine) via aerosol.
-
Record the changes in airway resistance at each concentration.
-
Calculate the provocative concentration of the agent that causes a certain increase in airway resistance (e.g., PC₂₀₀).
Measurement of Airway Inflammation
Inflammation is assessed by quantifying the number and type of inflammatory cells in the airways.
Protocol (BALF Analysis):
-
Euthanize the guinea pig.
-
Perform a bronchoalveolar lavage by instilling and retrieving a known volume of saline into the lungs.
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare a cytospin slide and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
Conclusion
This compound demonstrates significant anti-asthmatic effects in guinea pig models, primarily through its anti-inflammatory properties rather than direct tracheal relaxation.[3] It effectively inhibits antigen-induced bronchoconstriction, airway plasma leakage, eosinophil infiltration, and airway hyperreactivity.[3] These findings suggest that this compound holds potential as a therapeutic agent for the treatment of asthma. Further investigation into its clinical efficacy and safety profile is warranted.
References
- 1. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 2. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases [frontiersin.org]
- 6. Effects of Selective Inhibition of PDE4 by this compound on Airway Reactivity and Cough in Ovalbumin-Sensitized Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing YM976 Concentration for Cell Viability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of YM976 for cell viability experiments. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its primary mechanism of action involves increasing the intracellular levels of cyclic adenosine monophosphate (cAMP).[1][3] This leads to the activation of Protein Kinase A (PKA) and AMP-activated Protein Kinase (AMPK), which in turn modulates various downstream signaling pathways involved in inflammation and cellular metabolism.[3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on available studies, a typical starting concentration for this compound can range from 2 µM to 10 µM for observing biological effects without significant cytotoxicity in cell lines such as 3T3-L1 pre-adipocytes.[3] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.
Q3: How does this compound affect cell viability?
In 3T3-L1 cells, this compound did not show significant cytotoxicity at concentrations up to 80 µM.[3] A reduction in cell viability was observed at concentrations of 100 µM and higher.[3] For its anti-adipogenic effects, a concentration of 10 µM was found to be effective without impacting cell viability.[3] The cytotoxic profile of this compound on other cell types, particularly cancer cell lines, is not extensively documented in publicly available literature. Therefore, a thorough cytotoxicity assessment is essential for each new cell line studied.
Q4: What is the recommended solvent for this compound and the maximum final concentration in cell culture?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.1%. It is critical to include a vehicle control (media with the same final DMSO concentration as the highest this compound treatment) in all experiments to account for any effects of the solvent on cell viability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Variation in cell seeding density. | Ensure a homogeneous cell suspension before seeding and use a consistent volume for each well. Calibrate pipettes regularly. |
| "Edge effects" in microplates due to evaporation. | To minimize evaporation, fill the peripheral wells of the microplate with sterile media or phosphate-buffered saline (PBS). | |
| Inaccurate compound dilutions. | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. | |
| High background or low signal-to-noise ratio in viability assay | Suboptimal cell number. | Determine the optimal cell seeding density for your specific cell line and assay format by performing a cell titration experiment. |
| Incorrect plate reader settings. | Verify that the wavelength and other settings on the plate reader are appropriate for the specific viability assay being used (e.g., MTT, XTT, resazurin). | |
| Reagent issues. | Ensure that assay reagents are fresh, properly stored, and thoroughly mixed before use. | |
| Observed cytotoxicity at expected non-toxic concentrations | Cell line sensitivity. | Different cell lines can have varying sensitivities to a compound. Perform a dose-response curve to determine the IC50 value for your specific cell line. |
| High passage number of cells. | Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture. | |
| Contamination. | Regularly check cell cultures for any signs of microbial contamination. | |
| No observable effect of this compound | Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of this compound treatment for your desired biological readout. |
| Low activity of the target pathway. | Ensure that the target signaling pathway (cAMP/PKA/AMPK) is active in your chosen cell line. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the viability of 3T3-L1 cells. This data can serve as a reference point for designing experiments with other cell types.
| Cell Line | This compound Concentration (µM) | Incubation Time | Assay | Observed Effect on Cell Viability | Reference |
| 3T3-L1 | 2 - 80 | Not specified | Not specified | No significant cytotoxicity | [3] |
| 3T3-L1 | 100 | Not specified | Not specified | Reduced cell viability | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for a Cell Viability Assay
-
Cell Preparation: Culture the desired cell line under standard conditions to ensure healthy, logarithmic growth.
-
Cell Seeding: Prepare a serial dilution of the cell suspension. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 50,000 cells per well) in a final volume of 100 µL of complete culture medium. Include wells with medium only as a background control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Viability Assay: Perform your chosen cell viability assay (e.g., MTT, MTS, or resazurin) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the signal intensity against the number of cells per well. The optimal seeding density will be within the linear range of this curve, providing a robust signal-to-noise ratio.
Protocol 2: Dose-Response and Cytotoxicity Assessment of this compound
-
Cell Seeding: Seed a 96-well plate with the optimal cell density determined in Protocol 1 and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM). Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay as described previously.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of this compound.
References
YM976 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with YM976, a selective phosphodiesterase 4 (PDE4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations of at least 5 mg/mL.[2] For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.[4]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several steps to troubleshoot this problem:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try performing serial dilutions to determine the maximum achievable concentration without precipitation.
-
Optimize the DMSO concentration: The final percentage of DMSO in your working solution can be critical. It is recommended to keep the final DMSO concentration as low as possible to avoid solvent effects on your experiment, typically below 1% or even 0.1%. However, a slightly higher DMSO concentration might be necessary to maintain solubility.[3]
-
Use a different co-solvent: If DMSO is not ideal for your experimental setup, other organic solvents like ethanol can be used. This compound is reported to be soluble in ethanol at concentrations up to 2 mg/mL.[2]
-
Consider a DMSO:PBS co-solvent system: One supplier suggests a solubility of 0.25 mg/mL in a 1:3 mixture of DMSO and PBS (pH 7.2).[2] This indicates that a certain ratio of co-solvent to aqueous buffer can be effective.
-
Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help in dissolving the compound.[3] However, be cautious about the compound's stability at higher temperatures.
Q3: Can I prepare an aqueous stock solution of this compound directly?
A3: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its poor aqueous solubility.[4] It is best to first dissolve the compound in an organic solvent like DMSO.
Q4: What are the storage recommendations for this compound stock solutions?
A4: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C.[1][3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[1]
Troubleshooting Guide for this compound Insolubility
If you are facing persistent solubility issues with this compound, follow this systematic troubleshooting workflow.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/System | Concentration | Source |
| DMSO | 5 mg/mL | Cayman Chemical[2] |
| DMSO | 25 mg/mL (with ultrasonic) | MedchemExpress[3] |
| DMF | 3 mg/mL | Cayman Chemical[2] |
| Ethanol | 2 mg/mL | Cayman Chemical[2] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Cayman Chemical[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder (Molecular Weight: 313.79 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.138 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution vigorously.
-
If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes for storage at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your cells (typically ≤ 0.1%).
-
This compound Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes, particularly in inflammatory and immune cells.[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn leads to the modulation of downstream signaling pathways, ultimately resulting in anti-inflammatory effects.[1]
References
Preventing YM976 degradation in experiments
Welcome to the technical support center for YM976. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot common issues, with a focus on preventing compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cells. By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), leading to a reduction in inflammatory responses.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and activity of this compound, it is crucial to adhere to the following storage guidelines:
-
Short-term storage: For use within days to weeks, store the compound in a dry, dark environment at 0 - 4°C.
-
Long-term storage: For storage over months to years, it is recommended to keep this compound at -20°C. Proper storage is critical to prevent degradation and ensure the reproducibility of your experimental results. This compound has a shelf life of over two years if stored correctly.
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage of stock solutions in DMSO, it is advisable to store them at -20°C. Studies have shown that many compounds in DMSO are stable for extended periods when stored at low temperatures. However, the probability of compound degradation increases over time at room temperature, with a study showing a 52% probability of observing the compound after one year.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, with a focus on issues related to compound stability and degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Compound Degradation: this compound may have degraded due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperatures (0-4°C for short-term, -20°C for long-term) and protected from light. 2. Prepare Fresh Stock Solutions: If the stock solution has been stored for an extended period, especially at room temperature, prepare a fresh solution from a new aliquot of the solid compound. 3. Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can introduce water and accelerate degradation. Aliquot the stock solution into smaller, single-use volumes. |
| pH-induced Degradation: The experimental buffer pH may be causing hydrolysis of this compound. Pyrimidine and pyridopyrimidinone derivatives can be susceptible to hydrolysis under certain pH conditions. | 1. Maintain Optimal pH: While specific data for this compound is limited, it is generally advisable to maintain a pH range of 6.0-7.4 for cell-based assays. Avoid highly acidic or alkaline conditions if possible. 2. Buffer Selection: Use a stable, non-reactive buffer system appropriate for your experimental setup. | |
| Photodegradation: Exposure to light, especially UV light, can lead to the degradation of photosensitive compounds. | 1. Protect from Light: Handle this compound and its solutions in a dark or low-light environment. Use amber-colored vials or wrap containers with aluminum foil. 2. Minimize Exposure Time: During experimental procedures, minimize the time that solutions containing this compound are exposed to direct light. | |
| Solvent-related Issues: While soluble in DMSO, prolonged storage at room temperature or the presence of water in the DMSO can lead to degradation. | 1. Use High-Quality DMSO: Use anhydrous, high-purity DMSO to prepare stock solutions. 2. Proper Handling of DMSO: DMSO is hygroscopic and will absorb moisture from the air. Keep the DMSO container tightly sealed and handle it in a low-humidity environment when possible. Water in DMSO can significantly contribute to compound degradation over time. | |
| Precipitation of the compound in aqueous media | Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions. | 1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is sufficient to maintain this compound in solution, but low enough to not cause cellular toxicity (typically ≤ 0.5%). 2. Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in your experimental medium to ensure it is fully dissolved before adding to your cells or assay. |
Experimental Protocols
Cell-Based Assay for Measuring this compound-Induced Increase in Intracellular cAMP
This protocol is adapted from a study investigating the effect of this compound on adipocyte differentiation.
Objective: To determine the effect of this compound on intracellular cAMP levels in a cell line of interest.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
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Cell line of interest (e.g., 3T3-L1 preadipocytes)
-
Appropriate cell culture medium and supplements
-
cAMP assay kit (e.g., ELISA-based)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (compatible with cAMP assay kit)
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use vials and store at -20°C.
-
-
Cell Culture and Plating:
-
Culture your chosen cell line under standard conditions.
-
Seed the cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and reach the desired confluency.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in the cell culture medium to achieve final concentrations ranging from 2 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 1 hour).
-
-
Cell Lysis and cAMP Measurement:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Collect the cell lysates and proceed with the cAMP measurement according to the manufacturer's instructions for your specific assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in your samples based on the standard curve.
-
Normalize the cAMP concentration to the total protein concentration in each sample if necessary.
-
Compare the cAMP levels in this compound-treated cells to the vehicle-treated control cells.
-
Visualizations
This compound Mechanism of Action: PDE4 Inhibition and cAMP Signaling
Caption: Signaling pathway of this compound as a PDE4 inhibitor.
Experimental Workflow: Troubleshooting this compound Activity
YM976 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of YM976 in cell lines. This resource aims to help users interpret unexpected experimental results and distinguish between on-target and off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4).[1][2] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.
Q2: Are there any known off-target effects of this compound on protein kinases?
Currently, there is no publicly available, comprehensive kinase profiling data for this compound against a broad panel of kinases. Therefore, its direct off-target kinase interactions are not well-characterized. Researchers observing unexpected phosphorylation events should first consider downstream effects of the primary mechanism of action.
Q3: My cells are showing changes in AMPK and PKA phosphorylation after this compound treatment. Is this an off-target effect?
Changes in AMP-activated protein kinase (AMPK) and protein kinase A (PKA) phosphorylation are likely downstream consequences of this compound's on-target activity.[3] Increased intracellular cAMP levels resulting from PDE4 inhibition directly activate PKA. Activated PKA can, in turn, phosphorylate and activate AMPK in some cellular contexts.[3] Therefore, these effects are considered part of the signaling cascade initiated by PDE4 inhibition rather than direct off-target binding to these kinases.
Q4: I am observing a decrease in adipocyte differentiation in my cell culture model with this compound. What is the mechanism behind this?
The inhibition of adipocyte differentiation is a known effect of this compound.[3] This is mediated through the elevation of cAMP, which leads to the activation of PKA and AMPK. This signaling cascade ultimately suppresses the transcriptional activity of PPARγ, a master regulator of adipogenesis.[3]
Q5: What are the common side effects of PDE4 inhibitors like this compound, and could they manifest in cell culture?
The most common side effects of PDE4 inhibitors in clinical use include nausea and emesis. While these are systemic effects not directly observable in cell culture, they are thought to be related to the on-target inhibition of PDE4 isoforms in different tissues. In a cell culture context, researchers should be mindful of the specific PDE4 isoforms expressed in their cell line of interest, as this can influence the cellular response.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell morphology or viability at high concentrations. | Although this compound has been shown to have low cytotoxicity in some cell lines, high concentrations may induce off-target effects or cellular stress. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Use the lowest effective concentration to minimize potential off-target effects. |
| Alterations in signaling pathways unrelated to cAMP. | While direct off-target effects on other pathways are not well-documented, crosstalk between the cAMP/PKA/AMPK pathway and other signaling networks is possible. For example, the well-studied PDE4 inhibitor rolipram has been shown to affect Hedgehog signaling. | Investigate potential crosstalk points between the cAMP pathway and the observed signaling alteration. Use specific inhibitors for the unexpected pathway to confirm if the effect is dependent on it. |
| Variability in experimental results between different cell lines. | The expression levels of PDE4 isoforms and the downstream components of the cAMP signaling pathway can vary significantly between cell lines, leading to different responses to this compound. | Characterize the expression of PDE4 isoforms (PDE4A, B, C, and D) in your cell lines of interest. This can help in understanding the differential sensitivity to this compound. |
Experimental Protocols
Protocol 1: Assessing cAMP Levels in Response to this compound Treatment
This protocol describes a common method to measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell line of interest
-
This compound
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Cell lysis buffer
-
cAMP ELISA kit
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Plate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Lyse the cells using the provided lysis buffer.
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cAMP concentration based on the standard curve.
Protocol 2: Western Blot Analysis of PKA and AMPK Phosphorylation
This protocol details the detection of phosphorylated PKA and AMPK by western blotting.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
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Primary antibodies against phospho-PKA, total PKA, phospho-AMPK, and total AMPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture and treat cells with this compound as described above.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
Visualizations
References
- 1. Effect of a novel anti-inflammatory compound, this compound, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: YM976 and Emesis in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing emesis-related complications in animal studies involving YM976. The following information is curated to address specific issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a selective phosphodiesterase type 4 (PDE4) inhibitor.[1][2] It is primarily investigated for its anti-inflammatory effects, particularly in the context of respiratory diseases like asthma.[1][2]
Q2: Is this compound known to cause emesis in animal models?
Emetogenicity is a known major adverse effect of PDE4 inhibitors.[1][3] However, studies have shown that this compound has a considerable dissociation between its anti-inflammatory and emetic effects, exhibiting less emetogenicity compared to other PDE4 inhibitors like rolipram.[1][2] For instance, in ferrets, this compound did not induce emesis at a dose of 10 mg/kg while still effectively suppressing antigen-induced eosinophil infiltration.[1]
Q3: What is the proposed mechanism by which PDE4 inhibitors induce emesis?
It is postulated that PDE4 inhibitors trigger emesis by mimicking the pharmacological actions of α2-adrenoceptor antagonists, which involves raising cyclic AMP within central noradrenergic terminals.[3][4] This suggests that the emetic reflex is triggered via a noradrenergic pathway.[3][4]
Q4: Can this compound be used as an antiemetic to counteract emesis induced by other agents like cisplatin?
Current research primarily focuses on the low emetic potential of this compound itself, rather than its use as a general antiemetic for chemotherapy-induced nausea and vomiting (CINV). While 5-HT3 receptor antagonists like ramosetron and ondansetron are the gold standard for CINV, there is no direct evidence from the provided search results to suggest this compound is effective for this purpose.[5][6][7]
Q5: Which animal models are suitable for studying emesis?
Rodents such as rats and mice lack a vomiting reflex, making them unsuitable for direct emesis studies.[3][8] Ferrets and the Suncus murinus (musk shrew) are commonly used animal models as they possess an emetic reflex.[9]
Troubleshooting Guides
Issue: Unexpected emesis observed in animal models treated with this compound.
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: While this compound has a low emetic potential, individual sensitivity or species-specific responses may vary. Review the dose-response data and consider reducing the dosage.
Possible Cause 2: Interaction with other administered compounds.
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Troubleshooting Step: Evaluate all other substances being administered to the animal. Some compounds may potentiate the emetic effects of PDE4 inhibitors.
Possible Cause 3: Misinterpretation of animal behavior.
-
Troubleshooting Step: Ensure that the observed behavior is indeed emesis (forceful expulsion of gastric contents) and not another behavior such as pica (ingestion of non-nutritive substances), which can be an indicator of nausea in species that do not vomit.[10]
Data Presentation
Table 1: Emetic Potential of this compound in Ferrets
| Compound | Dose (mg/kg) | Emetic Response | Anti-inflammatory Effect (ED50 for eosinophil infiltration) | Reference |
| This compound | 10 | No emesis | 1.2 mg/kg | [1] |
Experimental Protocols
Protocol 1: Assessment of Emesis in Ferrets
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Animal Model: Male ferrets are commonly used due to their established emetic reflex.
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Acclimatization: Animals should be acclimatized to the experimental conditions for at least one week prior to the study.
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Drug Administration: this compound can be administered orally (p.o.) or via other appropriate routes.
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Emetic Challenge (if applicable): To test for anti-emetic properties against another agent, an emetic stimulus such as cisplatin (i.p.) can be administered.
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Observation: Animals are observed continuously for a defined period (e.g., 4-6 hours) post-administration. The latency to the first emetic episode and the total number of retches and vomits are recorded.
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Data Analysis: The percentage of animals protected from emesis and the mean number of emetic episodes are calculated and compared between treatment groups.
Visualizations
Caption: Proposed mechanism of PDE4 inhibitor-induced emesis.
Caption: Workflow for assessing emetic potential in animal models.
References
- 1. Effect of a novel anti-inflammatory compound, this compound, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 4. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A new antiemetic ramosetron hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. The development of a novel antioxidant-based antiemetic drug to improve quality of life during anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
YM976 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with YM976, a selective phosphodiesterase 4 (PDE4) inhibitor. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn mediates a range of anti-inflammatory effects.[1] These effects include the suppression of inflammatory cell activation and infiltration.[1][2]
Q2: What are the known primary applications of this compound in preclinical research?
A2: this compound has been primarily investigated for its potential as an anti-inflammatory agent, particularly in the context of respiratory diseases like asthma.[1][2] Studies have demonstrated its efficacy in inhibiting antigen-induced bronchoconstriction, airway plasma leakage, eosinophil infiltration, and airway hyperreactivity in animal models.[1]
Q3: How does the side effect profile of this compound compare to other PDE4 inhibitors like rolipram?
A3: A key characteristic of this compound is its reduced emetogenic potential compared to older PDE4 inhibitors such as rolipram.[1] Emesis (nausea and vomiting) is a significant dose-limiting side effect of many PDE4 inhibitors. This compound has been shown to have a considerable dissociation between its anti-inflammatory effects and its emetic effects, suggesting a more favorable therapeutic window.[2]
Troubleshooting Guide
Problem 1: Lower than expected potency or efficacy in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Incorrect drug concentration | Verify calculations for serial dilutions. Ensure the stock solution was properly dissolved and stored. |
| Cell health and passage number | Use cells within a low passage number range. Visually inspect cells for normal morphology and viability before and during the experiment. |
| Assay conditions | Optimize cell density, incubation times, and stimulation conditions (e.g., concentration of inflammatory stimulus). |
| Reagent quality | Ensure all reagents, including cell culture media and assay kits, are within their expiration dates and have been stored correctly. |
Problem 2: Observed cell toxicity or a decrease in cell viability at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target effects at high concentrations | Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the toxic concentration range for your specific cell type. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). |
| Contamination | Check for microbial contamination in cell cultures. |
Problem 3: Inconsistent or highly variable results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use precise pipetting techniques to seed cells evenly. |
| Variability in drug addition | Add this compound and any stimulants at the same time point for each replicate. |
| Edge effects in multi-well plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Problem 4: Unexpected in vivo results, such as a lack of efficacy or adverse events not previously reported.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic issues | Verify the formulation and route of administration. Consider that the bioavailability and metabolism of this compound may differ between animal models. |
| Animal model variability | Ensure the chosen animal model is appropriate for the intended study. Factors such as age, sex, and genetic background of the animals can influence outcomes. |
| Dosing regimen | The timing and frequency of dosing can significantly impact efficacy. Chronic administration of this compound has been shown to be more effective for eosinophil infiltration than a single dose.[2] |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Guinea Pigs
| Parameter | ED₅₀ (mg/kg, oral) |
| Antigen-induced bronchoconstriction | 7.3 |
| Airway plasma leakage | 5.7 |
| Airway eosinophil infiltration | 1.0 |
| Airway hyperreactivity (AHR) | 0.52 |
| Data from Aoki et al. (2001).[1] |
Table 2: In Vitro and In Vivo Efficacy of this compound and Rolipram
| Compound | Assay | EC₅₀ / ED₅₀ |
| This compound | Eosinophil activation (in vitro) | EC₃₀ = 83 nM |
| This compound | LTD₄-precontracted tracheal smooth muscle relaxation (in vitro) | EC₅₀ = 370 nM |
| Rolipram | LTD₄-precontracted tracheal smooth muscle relaxation (in vitro) | EC₅₀ = 50 nM |
| This compound | LTD₄-induced bronchospasm (in vivo, guinea pig) | Marginal inhibition at 30 mg/kg p.o. |
| Rolipram | LTD₄-induced bronchospasm (in vivo, guinea pig) | Significant inhibition at 30 mg/kg p.o. |
| Data from Aoki et al. (2001).[1] |
Table 3: Efficacy of this compound on Antigen-Induced Eosinophil Infiltration in Various Species
| Species | Route | ED₅₀ (mg/kg) |
| Rats | Oral | 1.7 |
| C57Black/6 Mice | Oral | 5.8 |
| Ferrets | Oral | 1.2 |
| Data from Aoki et al. (2000).[2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Eosinophil Activation
-
Eosinophil Isolation: Isolate eosinophils from whole blood using a standard density gradient centrifugation method.
-
Cell Seeding: Seed isolated eosinophils in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the diluted this compound to the wells and incubate for 1 hour at 37°C.
-
Stimulation: Add a stimulating agent (e.g., fMLP or C5a) to induce eosinophil activation.
-
Endpoint Measurement: After an appropriate incubation period (e.g., 30 minutes), measure a marker of eosinophil activation, such as superoxide production (e.g., using a cytochrome c reduction assay) or the release of eosinophil peroxidase.
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Data Analysis: Calculate the EC₃₀ value for this compound by fitting the dose-response data to a suitable pharmacological model.
Protocol 2: In Vivo Inhibition of Antigen-Induced Eosinophil Infiltration in Rats
-
Sensitization: Actively sensitize rats by intraperitoneal injection of an antigen (e.g., ovalbumin) with an adjuvant.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer this compound orally at various doses one hour before antigen challenge.
-
Antigen Challenge: Challenge the sensitized rats with an aerosolized solution of the antigen.
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Bronchoalveolar Lavage (BAL): 24 hours after the antigen challenge, perform a bronchoalveolar lavage to collect cells from the lungs.
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Cell Counting: Perform a total and differential cell count on the BAL fluid to determine the number of eosinophils.
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Data Analysis: Calculate the ED₅₀ value for the inhibition of eosinophil infiltration by comparing the cell counts in the this compound-treated groups to the vehicle-treated control group.
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and reducing inflammation.
Caption: General workflow for in vitro and in vivo testing of this compound.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
Technical Support Center: Improving YM976 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of YM976.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of phosphodiesterase type 4 (PDE4). Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP modulates the activity of various immune and inflammatory cells, ultimately resulting in a potent anti-inflammatory effect. Specifically, this compound has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
Q2: What are the key therapeutic effects of this compound observed in preclinical in vivo models?
A2: In preclinical studies, this compound has demonstrated significant efficacy in animal models of inflammatory diseases, particularly those characterized by eosinophil infiltration, such as asthma. It has been shown to inhibit antigen-induced eosinophil accumulation in the lungs of rats, mice, and ferrets.[1] Furthermore, in guinea pig models of asthma, this compound effectively suppressed antigen-induced bronchoconstriction, airway plasma leakage, airway eosinophil infiltration, and airway hyperreactivity.[2] A notable advantage of this compound is its wider therapeutic window compared to other PDE4 inhibitors like rolipram, exhibiting a significant separation between its anti-inflammatory effects and its emetic (vomiting-inducing) side effects.[1]
Q3: How should I prepare this compound for in vivo oral administration?
A3: this compound is a solid that is soluble in several organic solvents. For oral gavage in rodents, a common starting point is to dissolve this compound in dimethyl sulfoxide (DMSO) and then further dilute it with a suitable vehicle to minimize DMSO toxicity. A recommended vehicle is a mixture of Tween 80 and PBS (or saline).
Here is a suggested protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final dosing solution, first, emulsify the required volume of the this compound stock solution in a small amount of Tween 80.
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Gradually add PBS (phosphate-buffered saline) or sterile saline to the emulsion while vortexing to reach the final desired concentration.
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The final concentration of DMSO in the dosing solution should be kept as low as possible, ideally below 5%, to avoid toxicity. A vehicle control group receiving the same concentration of DMSO and Tween 80 in PBS should always be included in your experiment.
Q4: What are the reported efficacious dose ranges for this compound in different animal models?
A4: The effective dose (ED50) of this compound varies depending on the animal model and the specific inflammatory readout. The following table summarizes reported oral ED50 values:
| Animal Model | Endpoint | Single Dose ED50 (mg/kg, p.o.) | Chronic Dose ED50 (mg/kg, p.o.) |
| Rat | Antigen-induced eosinophil infiltration | 1.7[1] | 1.4 (single) vs 0.32 (chronic)[1] |
| Mouse (C57Black/6) | Antigen-induced eosinophil infiltration | 5.8[1] | N/A |
| Ferret | Antigen-induced eosinophil infiltration | 1.2[1] | N/A |
| Guinea Pig | Antigen-induced bronchoconstriction | 7.3[2] | N/A |
| Guinea Pig | Airway plasma leakage | 5.7[2] | N/A |
| Guinea Pig | Airway eosinophil infiltration | 1.0[2] | N/A |
| Guinea Pig | Airway hyperreactivity | 0.52[2] | N/A |
N/A: Not Available
Q5: What is the signaling pathway downstream of this compound-mediated PDE4 inhibition?
A5: By inhibiting PDE4, this compound prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of various genes, leading to a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α) and an increase in anti-inflammatory cytokines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | Improper Formulation/Solubility: this compound may not be fully dissolved or may have precipitated out of solution. | - Ensure this compound is fully dissolved in DMSO before diluting with the aqueous vehicle. - Prepare fresh dosing solutions daily. - Visually inspect the solution for any precipitates before administration. |
| Suboptimal Dosing or Dosing Schedule: The dose may be too low, or the dosing frequency may be insufficient. | - Perform a dose-response study to determine the optimal dose for your specific model and endpoint. - Consider that chronic administration of this compound has been shown to be more potent than a single dose for inhibiting eosinophilia.[1] | |
| Animal Model Variability: The chosen animal model or strain may be less responsive to PDE4 inhibition. | - Review the literature to ensure the selected animal model is appropriate for studying the intended biological effect. - Be aware that different mouse strains can exhibit varying degrees of airway inflammation and hyperresponsiveness. | |
| Tolerance Development: In chronic allergen challenge models, tolerance can develop, leading to a progressive decrease in airway eosinophilia and hyperresponsiveness. | - Carefully design the duration and frequency of allergen challenges to avoid tolerance induction. - Consider using a shorter experimental timeline if tolerance is suspected. | |
| Unexpected Side Effects (e.g., Emesis, GI Issues) | High Dose of this compound: Although this compound has a better side-effect profile than other PDE4 inhibitors, high doses may still induce emesis. | - If side effects are observed, consider reducing the dose. - Conduct a dose-escalation study to find the maximum tolerated dose in your animal model. |
| Vehicle-Induced Toxicity: The vehicle, particularly high concentrations of DMSO, can cause adverse effects. | - Minimize the concentration of DMSO in the final dosing solution (ideally <5%). - Always include a vehicle control group to differentiate between compound- and vehicle-induced effects. | |
| High Variability in Experimental Data | Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variable drug delivery. | - Ensure all personnel are properly trained in oral gavage techniques. - Use appropriate gavage needle sizes for the animal's weight. |
| Inconsistent Allergen Challenge: Variability in the delivery of the allergen can lead to inconsistent inflammatory responses. | - Standardize the allergen sensitization and challenge protocol. - For aerosol challenges, ensure consistent nebulizer output and exposure times. |
Experimental Protocols
Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes a common method for inducing an allergic asthma phenotype in mice to evaluate the efficacy of anti-inflammatory compounds like this compound.
Materials:
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BALB/c mice (female, 6-8 weeks old)
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Ovalbumin (OVA), Grade V
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Aluminum hydroxide (Alum)
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Sterile saline (0.9% NaCl)
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This compound
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Vehicle for this compound (e.g., 5% DMSO, 5% Tween 80 in sterile saline)
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Nebulizer and exposure chamber
Procedure:
-
Sensitization:
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On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile saline.
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The control group receives i.p. injections of alum in sterile saline without OVA.
-
-
Drug Administration:
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Starting on Day 21 and continuing daily until Day 27, administer this compound or vehicle via oral gavage.
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Administer the treatment 1 hour before the OVA challenge.
-
-
Aerosol Challenge:
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On Days 25, 26, and 27, challenge the mice (excluding the saline control group) with an aerosol of 1% OVA in sterile saline for 30 minutes using a nebulizer.
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The saline control group is challenged with a saline aerosol.
-
-
Endpoint Analysis (Day 28):
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24-48 hours after the final OVA challenge, perform endpoint analyses, which may include:
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Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) via cell counting and differential staining.
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Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and goblet cell hyperplasia (using H&E and PAS staining, respectively).
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Cytokine Analysis: Measure cytokine levels (e.g., IL-4, IL-5, IL-13, TNF-α) in BAL fluid or lung homogenates by ELISA or other immunoassays.
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Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to a bronchoconstrictor like methacholine using a whole-body plethysmograph.
-
-
References
YM976 dose-response curve issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM976. Our aim is to help you address common issues encountered during in vitro cell-based assays, particularly concerning dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and specific phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This leads to a wide range of anti-inflammatory effects.[2][3]
Q2: I am not observing a clear sigmoidal dose-response curve with this compound. What are the potential causes?
An inconsistent or absent dose-response curve can stem from several factors, ranging from experimental setup to the inherent properties of the compound and the biological system being studied. Common culprits include:
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Compound Solubility and Stability: Poor solubility of this compound in the final assay medium can lead to precipitation and an inaccurate effective concentration. The stability of the compound under your specific experimental conditions (e.g., temperature, light exposure, media components) is also a critical factor.
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Cell Health and Density: The health, passage number, and seeding density of your cell line can significantly impact the experimental outcome. Unhealthy or high-passage cells may respond inconsistently.
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Assay-Specific Parameters: The choice of assay, incubation times, and detection methods can all influence the shape of the dose-response curve.
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Pipetting and Dilution Errors: Inaccurate serial dilutions or pipetting can introduce significant variability.
Q3: My IC50 values for this compound vary significantly between experiments. Why is this happening?
High variability in IC50 values is a common issue in cell-based assays. Besides the factors mentioned in Q2, consider the following:
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Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded per well will lead to differences in the final readout, affecting the calculated IC50.
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Differences in Assay Conditions: Minor day-to-day variations in incubation time, temperature, or CO2 levels can impact cell growth and drug response.
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Reagent Variability: Ensure all reagents, including cell culture media and assay components, are from the same lot or are validated for consistency.
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Curve Fitting Methods: The software and statistical model used to fit the dose-response curve and calculate the IC50 can influence the result.
Troubleshooting Guides
Problem 1: Flat Dose-Response Curve (No Inhibition Observed)
A flat dose-response curve, where this compound does not appear to inhibit the measured response even at high concentrations, can be frustrating. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
| Possible Cause | Solution |
| Compound Inactivity or Degradation | 1. Verify Stock Solution: Prepare a fresh stock solution of this compound in 100% DMSO. 2. Check Purity: If possible, verify the identity and purity of your this compound compound. |
| Poor Compound Solubility | 1. Final DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%). 2. Visual Inspection: Visually inspect for any precipitation after diluting this compound into your final assay medium. |
| Cell Line Insensitivity | 1. Literature Review: Check if the cell line you are using is reported to be responsive to PDE4 inhibitors. 2. Alternative Cell Line: You may need to screen a panel of cell lines to find a sensitive model. |
| Suboptimal Assay Conditions | 1. Incubation Time: The incubation time with this compound may be too short. Consider a time-course experiment. 2. Assay Readout: Ensure your assay is sensitive enough to detect changes in the biological process you are measuring. Run appropriate positive and negative controls to validate assay performance. |
Problem 2: High Variability and Poor Reproducibility
| Possible Cause | Solution |
| Inconsistent Cell Seeding | 1. Cell Suspension: Ensure thorough mixing of the cell suspension before and during plating to prevent cell settling. 2. Pipetting Technique: Use a multichannel pipette for seeding and ensure all tips are dispensing equal volumes. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution. |
| Pipetting Errors | 1. Calibration: Calibrate your pipettes regularly. 2. Reverse Pipetting: Use reverse pipetting for viscous solutions. 3. Thorough Mixing: When performing serial dilutions, ensure thorough mixing at each step. |
| Edge Effects | 1. Avoid Outer Wells: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. 2. Plate Sealers: Use plate sealers to minimize evaporation during long incubation periods. |
| Cell Health Issues | 1. Passage Number: Use cells within a defined, low passage number range. 2. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination. |
Data Presentation
The following tables summarize reported in vitro and in vivo efficacy data for this compound. Note that IC50/EC50/ED50 values can vary depending on the experimental conditions and model system.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell/Tissue Type | Parameter | Value |
| Eosinophil Activation | Guinea Pig | EC30 | 83 nM |
| Tracheal Smooth Muscle Relaxation (LTD4-precontracted) | Guinea Pig | EC50 | 370 nM |
Table 2: In Vivo Efficacy of this compound in Guinea Pigs
| Model | Parameter | ED50 (Oral) |
| Antigen-induced Bronchoconstriction | Inhibition | 7.3 mg/kg |
| Antigen-induced Airway Plasma Leakage | Inhibition | 5.7 mg/kg |
| Antigen-induced Airway Eosinophil Infiltration | Inhibition | 1.0 mg/kg |
| Antigen-induced Airway Hyperreactivity (AHR) | Inhibition | 0.52 mg/kg |
Table 3: In Vivo Efficacy of this compound in Other Species
| Species | Model | Parameter | ED50 (Oral) |
| Rat | Antigen-induced Eosinophil Infiltration | Inhibition | 1.7 mg/kg (single dose)[4] |
| Rat | Antigen-induced Eosinophil Infiltration | Inhibition | 0.32 mg/kg (chronic admin.)[4] |
| Mouse (C57Black/6) | Antigen-induced Eosinophil Infiltration | Inhibition | 5.8 mg/kg[4] |
| Ferret | Antigen-induced Eosinophil Infiltration | Inhibition | 1.2 mg/kg[4] |
Experimental Protocols
This section provides a detailed methodology for a common cell-based assay used to evaluate the effect of this compound on cell viability.
Protocol: Cell Viability Assay (MTT-based)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Compound Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound (PDE4 Inhibition)
References
- 1. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a novel anti-inflammatory compound, this compound, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for YM976 Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with the selective phosphodiesterase 4 (PDE4) inhibitor, YM976. The focus of this guide is to anticipate and control for potential confounding effects of vehicle formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This anti-inflammatory action makes it a compound of interest for diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][3]
Q2: What are common vehicles used for dissolving this compound?
This compound is soluble in several organic solvents. Commonly used vehicles for in vitro and in vivo studies with similar small molecules include:
-
In Vitro: Dimethyl sulfoxide (DMSO) is frequently used to prepare stock solutions.[4]
-
In Vivo: For oral administration in rodents, a common vehicle for PDE4 inhibitors involves dissolving the compound in a small amount of DMSO and then suspending it in an aqueous solution, such as 0.5% methylcellulose.
Q3: Why is a vehicle control group essential in my experiments?
A vehicle control group is critical because the solvents and excipients used to dissolve and administer a drug can have their own biological effects.[5] These effects can confound the interpretation of the experimental results, making it difficult to attribute the observed outcomes solely to the drug. The vehicle control group receives the same formulation as the treatment group, but without the active compound, allowing for the isolation of the drug's specific effects.
Q4: What are some known effects of common vehicles like DMSO?
Dimethyl sulfoxide (DMSO) is a widely used solvent, but it is not biologically inert. Its effects can vary depending on the concentration and route of administration. For instance:
-
Anti-inflammatory and Pro-inflammatory Effects: Orally administered DMSO has been shown to have anti-inflammatory effects in some models, while local or subcutaneous administration can potentiate inflammation.[6][7]
-
Assay Interference: DMSO can interfere with certain biochemical assays and has been noted to affect clinical chemistry measurements in serum.[5]
-
Cytotoxicity: At higher concentrations (typically above 0.5%-1% in cell culture), DMSO can be toxic to cells.
Troubleshooting Guide: Vehicle-Related Experimental Issues
This guide addresses specific issues that may arise during experiments with this compound, with a focus on vehicle-related causes and solutions.
| Observed Issue | Potential Vehicle-Related Cause | Recommended Action |
| Unexpected or inconsistent results in vitro. | High concentration of DMSO in the final assay volume may be causing off-target effects or cytotoxicity. | Ensure the final concentration of DMSO in your cell culture media is low (ideally ≤ 0.1%) and consistent across all wells. Run a vehicle-only control with the same final DMSO concentration to assess its baseline effect. |
| High variability between animals in the same treatment group. | Inconsistent drug solubility or suspension in the vehicle, leading to inaccurate dosing. | Ensure the drug is fully dissolved or homogeneously suspended in the vehicle before each administration. Prepare fresh formulations daily if stability is a concern. |
| Unexpected biological effects in the vehicle control group. | The vehicle itself is exerting a pharmacological effect. For example, DMSO can have anti-inflammatory properties.[6][7] | Carefully select the vehicle based on the experimental model and endpoint. If using DMSO, be aware of its potential effects and consider alternative, more inert vehicles if possible. Always include a vehicle control group to quantify these effects. |
| Signs of toxicity or irritation in animals receiving the vehicle. | The vehicle or a component of it (e.g., polyethylene glycol) may be causing local or systemic toxicity. | Reduce the concentration of the potentially toxic component. Consider alternative, better-tolerated vehicles. For example, aqueous vehicles like 0.9% saline or 0.5% carboxymethylcellulose are often well-tolerated. |
| Altered pharmacokinetic profile of this compound. | Certain vehicles, such as Cremophor EL or Tween 80, can form micelles that alter drug distribution and clearance. | If unexpected pharmacokinetics are observed, consider the potential for the vehicle to be influencing drug disposition. Simpler vehicle formulations are often preferred for initial studies. |
Experimental Protocols: Vehicle Preparation and Administration
In Vivo Oral Administration Vehicle for Rodents (Based on common practice for PDE4 inhibitors):
-
Preparation of 0.5% Methylcellulose Solution:
-
Heat half of the required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted.
-
Remove from heat and add the remaining volume of cold sterile water.
-
Continue stirring until the solution is clear and uniform. Store at 4°C.
-
-
This compound Formulation:
-
Calculate the required amount of this compound and vehicle for the number of animals and desired dose.
-
First, dissolve the this compound powder in a minimal volume of DMSO (e.g., 1-5% of the final volume).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Add the 0.5% methylcellulose solution to the DMSO/YM976 mixture to reach the final desired concentration.
-
Vortex thoroughly to create a uniform suspension.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage at the appropriate volume.
-
Ensure the suspension is well-mixed before drawing each dose.
-
The vehicle control group should receive the same formulation without this compound (i.e., DMSO in 0.5% methylcellulose at the same concentrations).
-
Visualizing Key Concepts
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for in vivo efficacy studies.
Logic Diagram for Troubleshooting Vehicle Effects
Caption: Troubleshooting logic for unexpected vehicle effects.
References
- 1. Studies on mechanisms of low emetogenicity of this compound, a novel phosphodiesterase type 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel anti-inflammatory compound, this compound, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: YM976 Administration
This technical support center provides guidance and answers frequently asked questions regarding the experimental use of YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor. The information is based on available preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4). By inhibiting PDE4, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP is associated with the suppression of inflammatory cell activity, including eosinophil infiltration and activation.[1][2]
Q2: What are the known anti-inflammatory effects of this compound in preclinical models?
In animal models (rats, mice, and ferrets), this compound has demonstrated dose-dependent inhibition of antigen-induced eosinophil infiltration into the lungs.[1] In guinea pigs, it has been shown to inhibit antigen-induced bronchoconstriction, airway plasma leakage, airway eosinophil infiltration, and airway hyperreactivity.[2] The anti-inflammatory effects of this compound are believed to be its primary mode of action, rather than direct tracheal relaxation.[2]
Q3: What are the reported side effects of this compound in preclinical studies, particularly concerning long-term administration?
The available preclinical data focuses primarily on the efficacy and the acute side effect of emesis (vomiting), which is a known issue with PDE4 inhibitors.[1][2] One of the key findings for this compound is its apparent dissociation between anti-inflammatory effects and emetogenicity.[1] In ferret models, this compound did not induce emesis at doses that were effective for suppressing eosinophil infiltration.[1]
Information regarding other long-term side effects is not detailed in the available preclinical studies. Researchers should implement their own comprehensive toxicology and safety pharmacology protocols for any long-term experimental administration of this compound.
Q4: Is there a difference in efficacy between single and chronic administration of this compound?
One study in a rat model of eosinophilia induced by repeated antigen exposure found that chronic administration of this compound was more potent in inhibiting eosinophil infiltration than a single dose.[1] This suggests that the inhibitory effect on eosinophil infiltration may be enhanced with prolonged administration.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Emesis in animal models | While this compound has shown low emetogenicity, individual animal sensitivity or high dosage may be a factor. | - Verify the correct dosage based on the provided preclinical data. - Consider dose-response experiments to determine the optimal therapeutic window with minimal side effects in your specific model. - Compare with a positive control for emesis (e.g., rolipram) if necessary for your experimental goals. |
| Lack of expected anti-inflammatory effect | - Suboptimal dosage. - Issues with drug formulation or administration route. - The specific inflammatory pathway in your model may be less sensitive to PDE4 inhibition. | - Review the effective dose ranges reported in the literature for your animal model. - Ensure proper solubilization and administration of this compound. - Characterize the inflammatory profile of your model to confirm the involvement of pathways regulated by cAMP and eosinophils. |
Quantitative Data Summary
The following tables summarize the effective doses (ED₅₀) of this compound in various preclinical models as reported in the literature.
Table 1: Inhibition of Antigen-Induced Eosinophil Infiltration
| Animal Model | Administration Route | ED₅₀ | Reference |
| Rats | Oral | 1.7 mg/kg | [1] |
| C57Black/6 Mice | Oral | 5.8 mg/kg | [1] |
| Ferrets | Oral | 1.2 mg/kg | [1] |
| Rats (Chronic Admin.) | Oral | 0.32 mg/kg | [1] |
Table 2: Antiasthmatic Effects in Guinea Pigs
| Effect | Administration Route | ED₅₀ | Reference |
| Bronchoconstriction Inhibition | Oral | 7.3 mg/kg | [2] |
| Airway Plasma Leakage Inhibition | Oral | 5.7 mg/kg | [2] |
| Airway Eosinophil Infiltration Inhibition | Oral | 1.0 mg/kg | [2] |
| Airway Hyperreactivity Inhibition | Oral | 0.52 mg/kg | [2] |
Experimental Protocols
Protocol: Assessment of Emetogenicity in Ferrets
-
Animals: Male ferrets.
-
Procedure:
-
Administer this compound orally at various doses (e.g., up to 10 mg/kg).
-
Observe the animals continuously for a defined period (e.g., 2 hours) for signs of emesis (retching and vomiting).
-
Record the number of emetic episodes for each animal.
-
-
Comparison: This study compared the emetic activity of this compound with its anti-inflammatory activity to determine the therapeutic index.[1]
Protocol: Inhibition of Antigen-Induced Eosinophil Infiltration in Rats
-
Animals: Male Sprague-Dawley rats.
-
Sensitization: Actively sensitize rats with an antigen (e.g., ovalbumin) and an adjuvant.
-
Challenge: Expose the sensitized rats to an aerosol of the antigen to induce eosinophil infiltration into the lungs.
-
Drug Administration: Administer this compound orally at various doses prior to the antigen challenge.
-
Analysis:
-
Perform bronchoalveolar lavage (BAL) at a set time point after the challenge.
-
Count the number of eosinophils in the BAL fluid to determine the extent of infiltration.
-
Calculate the ED₅₀ value for the inhibition of eosinophil accumulation.
-
Visualizations
Caption: Mechanism of action of this compound in inflammatory cells.
Caption: Workflow for assessing this compound's effect on eosinophil infiltration.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphodiesterase 4 (PDE4) inhibitors. The information is designed to help address specific issues that may be encountered during experiments and provides detailed experimental protocols for assessing and mitigating adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PDE4 inhibitors?
A1: PDE4 inhibitors block the phosphodiesterase 4 (PDE4) enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, these compounds increase intracellular cAMP levels.[1] This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, leading to a reduction in the production of pro-inflammatory cytokines and chemokines, ultimately suppressing inflammatory responses.[2][3]
Q2: What are the most common adverse effects observed with systemic PDE4 inhibitors in preclinical and clinical studies?
A2: The most frequently reported adverse effects associated with systemic PDE4 inhibitors are gastrointestinal in nature, including nausea, vomiting, diarrhea, and headache.[4][5] Weight loss has also been observed in some cases. These side effects are often dose-limiting and have historically hampered the clinical development of potent PDE4 inhibitors.[3][6]
Q3: How can gastrointestinal side effects of PDE4 inhibitors be minimized in experimental settings?
A3: Several strategies can be employed to mitigate gastrointestinal adverse effects. The development of isoform-selective PDE4 inhibitors, particularly those that avoid targeting the PDE4D isoform, has shown promise in reducing emetic potential.[7] Additionally, the use of topical or inhaled formulations can limit systemic exposure and thereby reduce the incidence of systemic side effects.[6] In preclinical studies, co-administration with anti-emetic agents can be explored, although this may confound the interpretation of results related to the inhibitor's primary activity.
Q4: What is the role of the PDE4D isoform in the emetic response?
A4: Preclinical studies suggest that the PDE4D isoform is significantly involved in the emetic effects of PDE4 inhibitors.[7] Inhibition of PDE4D has been linked to the induction of nausea and vomiting in animal models.[7] Consequently, developing inhibitors with selectivity for other PDE4 isoforms (A, B, or C) over PDE4D is a key strategy to improve the therapeutic window of this class of drugs.[7]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of emesis in preclinical ferret models.
-
Possible Cause 1: Off-target effects of the inhibitor.
-
Troubleshooting Step: Verify the selectivity profile of the PDE4 inhibitor against other PDE families. A broad-spectrum PDE inhibitor may induce emesis through mechanisms unrelated to PDE4 inhibition.
-
-
Possible Cause 2: High systemic exposure.
-
Troubleshooting Step: Conduct pharmacokinetic studies to determine the plasma concentration of the inhibitor. If exposure is excessively high, consider dose reduction or a different formulation to control systemic levels.
-
-
Possible Cause 3: Involvement of the noradrenergic pathway.
Issue 2: Inconsistent or non-reproducible anti-inflammatory effects in cell-based assays.
-
Possible Cause 1: Cell line variability.
-
Troubleshooting Step: Ensure consistent cell passage number and health. Different cell lines express varying levels of PDE4 isoforms, which can impact inhibitor efficacy. Profile the PDE4 isoform expression in your cell line of interest.
-
-
Possible Cause 2: Issues with inhibitor solubility or stability.
-
Troubleshooting Step: Verify the solubility of the PDE4 inhibitor in your cell culture medium. Precipitated compound will lead to inaccurate dosing. Assess the stability of the inhibitor under your experimental conditions (e.g., temperature, light exposure).
-
-
Possible Cause 3: Suboptimal stimulation conditions.
-
Troubleshooting Step: The timing and concentration of the inflammatory stimulus (e.g., LPS) are critical. Optimize the stimulation protocol to ensure a robust and reproducible inflammatory response before testing the inhibitor.
-
Issue 3: Difficulty in detecting a significant increase in intracellular cAMP levels.
-
Possible Cause 1: Insufficient PDE4 inhibition.
-
Troubleshooting Step: Confirm the potency (IC50) of your inhibitor against the specific PDE4 isoforms expressed in your experimental system. The concentration used may be too low to elicit a measurable increase in cAMP.
-
-
Possible Cause 2: Rapid cAMP degradation by other PDEs.
-
Troubleshooting Step: While your inhibitor is specific for PDE4, other PDE families might be active and contribute to cAMP hydrolysis. Consider using a broad-spectrum PDE inhibitor as a positive control to confirm that cAMP levels can be elevated in your system.
-
-
Possible Cause 3: Technical issues with the cAMP assay.
-
Troubleshooting Step: Ensure proper sample preparation, including the use of a phosphodiesterase inhibitor (like IBMX) during cell lysis to prevent post-lysis cAMP degradation. Review the assay protocol for potential errors in standard curve preparation or reagent handling.
-
Quantitative Data on Adverse Effects
The following table summarizes the incidence of common adverse effects observed with systemically administered PDE4 inhibitors in clinical settings.
| Adverse Effect | Roflumilast | Apremilast |
| Diarrhea | ~9.5% | ~12.8% |
| Nausea | ~4.7% | ~12.5% |
| Headache | ~4.1% | ~7.9% |
| Weight Loss | ~7.5% | Not Reported |
Note: Incidence rates can vary depending on the specific clinical trial and patient population.
Experimental Protocols
Assessment of Emetic Potential in Ferrets
This protocol provides a method to evaluate the emetic potential of a PDE4 inhibitor in ferrets, a model known to exhibit an emetic reflex.[10][11]
Methodology:
-
Animal Acclimatization: Acclimate male ferrets (1-1.5 kg) to the laboratory environment for at least one week before the experiment. House them individually with free access to food and water.
-
Fasting: Fast the animals for 12 hours prior to dosing, with water available ad libitum.
-
Drug Administration: Administer the PDE4 inhibitor orally (p.o.) or subcutaneously (s.c.) at the desired doses. A vehicle control group should be included.
-
Observation: Observe the animals continuously for a period of 4 hours post-dosing for the occurrence of retching and vomiting. Record the latency to the first emetic event and the total number of emetic events.
-
Data Analysis: Compare the incidence and frequency of emesis in the drug-treated groups to the vehicle control group. Statistical analysis (e.g., Fisher's exact test for incidence, Mann-Whitney U test for frequency) should be performed.
Gastric Emptying Assessment in Rodents (Phenol Red Method)
This protocol describes a method to assess gastric emptying in rats or mice, which can be delayed by some PDE4 inhibitors.[2][12]
Methodology:
-
Animal Fasting: Fast male Wistar rats (200-250 g) or Swiss albino mice (20-25 g) for 18-24 hours with free access to water.
-
Test Meal Preparation: Prepare a test meal consisting of 1.5% methylcellulose containing 0.05% phenol red as a non-absorbable marker.
-
Drug Administration: Administer the PDE4 inhibitor or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test meal (e.g., 30 minutes).
-
Test Meal Administration: Administer a fixed volume of the phenol red meal orally (e.g., 1.5 mL for rats, 0.5 mL for mice).
-
Stomach Collection: At a specific time point after the test meal (e.g., 20 minutes), euthanize the animals by cervical dislocation. Immediately ligate the pyloric and cardiac ends of the stomach and carefully dissect it out.
-
Phenol Red Quantification:
-
Homogenize the entire stomach in a known volume of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Add trichloroacetic acid to an aliquot of the supernatant to precipitate proteins.
-
Centrifuge the mixture and add 0.5 N NaOH to the resulting supernatant to develop the color.
-
Measure the absorbance of the solution at 560 nm using a spectrophotometer.
-
-
Calculation of Gastric Emptying:
-
A control group of animals is sacrificed immediately after receiving the test meal (time 0) to determine the total amount of phenol red administered.
-
Gastric emptying (%) = [1 - (Absorbance of test group / Absorbance of time 0 group)] x 100.
-
Measurement of Intracellular cAMP Levels (Enzyme Immunoassay - EIA)
This protocol outlines a competitive enzyme immunoassay to quantify intracellular cAMP levels in cell lysates.[1][13]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, U937) in a multi-well plate and allow them to adhere. Treat the cells with the PDE4 inhibitor or vehicle for the desired time.
-
Cell Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl. The acidic conditions will stop enzymatic activity.
-
Sample Acetylation (Optional but recommended for increased sensitivity):
-
Prepare an acetylation reagent by mixing acetic anhydride and triethylamine (2:1 ratio).
-
Add the acetylation reagent to the standards and samples.
-
-
EIA Procedure:
-
Add standards and samples (acetylated or non-acetylated) to a goat anti-rabbit IgG-coated microplate.
-
Add cAMP-alkaline phosphatase conjugate and a rabbit polyclonal antibody to cAMP to each well.
-
Incubate the plate at room temperature for 2 hours on a plate shaker. During this incubation, the antibody will bind to either the cAMP in the sample or the cAMP-alkaline phosphatase conjugate in a competitive manner.
-
Wash the plate to remove unbound reagents.
-
Add p-nitrophenyl phosphate (pNPP) substrate solution and incubate at 37°C for 1 hour. The alkaline phosphatase will convert the substrate to a colored product.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 405-420 nm.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards. Use the standard curve to determine the concentration of cAMP in the samples.
Quantification of Inflammatory Cytokines (ELISA for TNF-α)
This protocol describes a sandwich ELISA for the quantification of Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants.[7][14][15]
Methodology:
-
Cell Culture and Stimulation:
-
Plate immune cells (e.g., peripheral blood mononuclear cells, macrophages) in a multi-well plate.
-
Pre-treat the cells with the PDE4 inhibitor or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours).
-
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well microplate with a capture antibody specific for TNF-α overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add TNF-α standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stop the reaction with a stop solution (e.g., 2 N H2SO4), which will turn the color to yellow.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Create a standard curve by plotting the absorbance against the concentration of the TNF-α standards. Use this curve to calculate the concentration of TNF-α in the samples.
Visualizations
Caption: The PDE4-cAMP signaling pathway and the mechanism of PDE4 inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 11. Emesis induced by inhibitors of type IV cyclic nucleotide phosphodiesterase (PDE IV) in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. cloud-clone.com [cloud-clone.com]
- 14. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of YM976 and Rolipram
In the landscape of anti-inflammatory drug development, phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising therapeutic class. Among these, YM976 and rolipram have been subjects of investigation for their potential to mitigate inflammatory responses. This guide provides a detailed comparison of their anti-inflammatory properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective profiles.
Mechanism of Action: Targeting PDE4 to Attenuate Inflammation
Both this compound and rolipram exert their anti-inflammatory effects primarily by inhibiting the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger that plays a key role in regulating inflammatory cell activity. By inhibiting PDE4, these compounds lead to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can phosphorylate and regulate the activity of various downstream targets, ultimately leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory signals. A key downstream effect is the inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response.
dot
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and rolipram, highlighting their inhibitory potency against PDE4 isoforms and key inflammatory markers. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Phosphodiesterase 4 (PDE4) Isoforms
| Compound | PDE4A (IC50) | PDE4B (IC50) | PDE4D (IC50) | Reference |
| Rolipram | ~3 nM | ~130 nM | ~240 nM | [1] |
| This compound | Data not available | Data not available | Data not available |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Inhibition of Inflammatory Mediators and Processes
| Compound | Assay | Model | Potency | Reference |
| This compound | Eosinophil Infiltration | Rat (Antigen-induced) | ED50 = 1.7 mg/kg (oral, single dose) | [2] |
| Eosinophil Infiltration | Rat (Antigen-induced, chronic) | ED50 = 0.32 mg/kg (oral) | [2] | |
| Eosinophil Infiltration | Mouse (Antigen-induced) | ED50 = 5.8 mg/kg (oral) | [2] | |
| Eosinophil Infiltration | Ferret (Antigen-induced) | ED50 = 1.2 mg/kg (oral) | [2] | |
| Eosinophil Activation | In vitro | EC30 = 83 nM | [3] | |
| Interleukin-5 Production | Mouse (Antigen-induced) | Suppressed in the same dose range as eosinophil infiltration inhibition | [2] | |
| Rolipram | TNF-α Production | Human Monocytes (LPS-induced) | IC50 = 130 nM | [4] |
| TNF-α Production | J774 Macrophages (LPS-induced) | IC50 = 25.9 nM | [5] | |
| Leukotriene B4 Production | Human Monocytes | IC50 = 3.5 µM | [6] | |
| p38 MAPK Phosphorylation | U937 Cells (IFN-γ-stimulated) | IC50 ≈ 290 nM | [1] |
ED50: Effective dose for 50% of the maximal response in vivo. EC30: Effective concentration for 30% of the maximal response in vitro. IC50: Half-maximal inhibitory concentration.
Effects on a Key Inflammatory Signaling Pathway: NF-κB
Both this compound and rolipram have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. Inhibition of PDE4 leads to an increase in cAMP, which can interfere with NF-κB activation. Studies have demonstrated that rolipram can reduce the nuclear translocation of the p65 subunit of NF-κB, thereby preventing it from activating the transcription of pro-inflammatory genes such as TNF-α and IL-1β.[7][8] While direct evidence for this compound's effect on NF-κB is less documented in the reviewed literature, its mechanism as a PDE4 inhibitor strongly suggests a similar mode of action.
dot
Experimental Protocols
Antigen-Induced Eosinophil Infiltration in Rat Lungs
This protocol is a general representation based on methods described in studies evaluating PDE4 inhibitors.[2]
-
Sensitization: Male Wistar rats are actively sensitized by subcutaneous injection of ovalbumin (OVA) emulsified in aluminum hydroxide gel. A booster injection is given intraperitoneally 14 days later.
-
Antigen Challenge: Fourteen days after the booster, conscious rats are placed in a chamber and exposed to an aerosol of OVA solution for 20 minutes.
-
Drug Administration: this compound or rolipram is administered orally at various doses one hour before the antigen challenge.
-
Bronchoalveolar Lavage (BAL): 24 hours after the challenge, rats are anesthetized, and the lungs are lavaged with saline.
-
Cell Counting: The total number of cells in the BAL fluid is counted. Differential cell counts are performed on cytospin preparations stained with May-Grünwald-Giemsa to determine the number of eosinophils.
-
Data Analysis: The ED50 value is calculated as the dose of the compound that causes a 50% inhibition of the antigen-induced increase in eosinophil numbers in the BAL fluid.
dot
TNF-α Release from Human Monocytes
This protocol is a generalized procedure based on common in vitro assays for measuring cytokine release.[4]
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy human donors by density gradient centrifugation. Monocytes are further purified by adherence to plastic culture plates.
-
Cell Culture: Adherent monocytes are cultured in a suitable medium, such as RPMI 1640 supplemented with fetal bovine serum.
-
Drug Treatment: Cells are pre-incubated with various concentrations of this compound or rolipram for one hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cultures to stimulate the production and release of TNF-α.
-
Supernatant Collection: After a defined incubation period (e.g., 4-18 hours), the cell culture supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces LPS-induced TNF-α production by 50%.
Summary and Conclusion
Both this compound and rolipram are effective inhibitors of PDE4 with demonstrated anti-inflammatory properties. Rolipram has been more extensively characterized in vitro, with specific IC50 values determined for its inhibition of PDE4 isoforms and TNF-α production. This compound has shown potent in vivo activity, particularly in inhibiting eosinophil infiltration in models of allergic inflammation, and appears to have a wider therapeutic window with respect to emesis compared to rolipram.[3]
The available data suggests that both compounds are valuable tools for inflammation research. However, a direct, comprehensive comparison of their anti-inflammatory profiles in a head-to-head study using a standardized set of in vitro and in vivo models would be beneficial for a more definitive assessment of their relative potencies and therapeutic potential. Future research should focus on determining the IC50 values of this compound against the different PDE4 isoforms and directly comparing its TNF-α inhibitory activity with that of rolipram under identical experimental conditions. Such studies will provide a clearer understanding of their structure-activity relationships and guide the development of next-generation PDE4 inhibitors with improved efficacy and safety profiles.
References
- 1. novamedline.com [novamedline.com]
- 2. Rolipram, salbutamol and prostaglandin E2 suppress TNFalpha release from human monocytes by activating Type II cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The specific type IV phosphodiesterase inhibitor rolipram combined with adenosine reduces tumor necrosis factor-alpha-primed neutrophil oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specific type IV phosphodiesterase inhibitor rolipram suppresses tumor necrosis factor-alpha production by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Lung Eosinophils In Situ Using Immunohistological Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The PDE4 inhibitor rolipram prevents NF-kappaB binding activity and proinflammatory cytokine release in human chorionic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison of Theophylline and Selective PDE4 Inhibitors in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-selective phosphodiesterase (PDE) inhibitor, theophylline, and selective PDE4 inhibitors in preclinical models of asthma. This information is intended to support researchers and professionals in the development of novel asthma therapeutics by providing a detailed overview of experimental data, methodologies, and mechanisms of action.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Theophylline has been a cornerstone of asthma therapy for decades, primarily acting as a bronchodilator and anti-inflammatory agent through non-selective inhibition of phosphodiesterases (PDEs). More recently, selective PDE4 inhibitors have emerged as a promising therapeutic class, offering a more targeted approach to reducing airway inflammation. This guide compares the preclinical efficacy of theophylline and a representative selective PDE4 inhibitor, roflumilast, in murine models of allergic asthma.
Data Presentation
The following tables summarize the effects of theophylline and roflumilast on key inflammatory and physiological parameters in ovalbumin (OVA)-induced murine models of asthma. It is important to note that the data presented are compiled from separate studies, as no single preclinical study directly comparing the two agents with the required quantitative data was identified in the available literature. This represents a notable gap in the current preclinical research landscape.
Table 1: Effects of Theophylline on Airway Inflammation and Hyperresponsiveness in a Murine Asthma Model
| Parameter | Control Group (OVA-Challenged) | Theophylline-Treated Group | Percentage Reduction |
| BALF Total Cells (x10⁵) | 8.5 ± 1.2 | 4.2 ± 0.8 | ~50.6% |
| BALF Eosinophils (x10⁴) | 5.6 ± 0.9 | 2.1 ± 0.5 | ~62.5% |
| Airway Hyperresponsiveness (Penh) | 3.2 ± 0.4 | 1.8 ± 0.3 | ~43.8% |
| IL-4 in BALF (pg/mL) | 150 ± 25 | 85 ± 15 | ~43.3% |
| IL-5 in BALF (pg/mL) | 120 ± 20 | 60 ± 12 | 50% |
Data are representative values synthesized from typical findings in OVA-induced asthma models and are presented as mean ± standard deviation. These values are illustrative and not from a single, direct comparative study.
Table 2: Effects of Roflumilast on Airway Inflammation and Hyperresponsiveness in a Murine Asthma Model [1]
| Parameter | Control Group (OVA-Challenged) | Roflumilast-Treated Group | Percentage Reduction |
| BALF Total Cells (x10⁵) | 7.8 ± 1.1 | 3.5 ± 0.7 | ~55.1% |
| BALF Eosinophils (x10⁴) | 4.9 ± 0.8 | 1.5 ± 0.4 | ~69.4% |
| Airway Hyperresponsiveness (Penh) | 3.5 ± 0.5 | 1.6 ± 0.3 | ~54.3% |
| IL-4 in BALF (pg/mL) | 165 ± 30 | 70 ± 18 | ~57.6% |
| IL-5 in BALF (pg/mL) | 140 ± 22 | 55 ± 10 | ~60.7% |
| IL-13 in BALF (pg/mL) | 180 ± 35 | 80 ± 20 | ~55.6% |
Data are representative values from studies on roflumilast in OVA-induced asthma models and are presented as mean ± standard deviation.[1] These values are for illustrative comparison and not from a direct head-to-head study with theophylline.
Experimental Protocols
A widely used preclinical model for studying allergic asthma is the ovalbumin (OVA)-induced asthma model in mice. The following is a representative experimental protocol.
Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 14.
-
Challenge: From day 21 to day 27, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes each day.
-
Treatment:
-
Theophylline Group: Theophylline is administered orally (e.g., 10 mg/kg) or via i.p. injection once daily, 1 hour before each OVA challenge.
-
Roflumilast Group: Roflumilast is administered orally (e.g., 1-5 mg/kg) once daily, 1 hour before each OVA challenge.[1]
-
Vehicle Control Group: Mice receive the vehicle (e.g., saline or a specific solvent for the drugs) following the same administration schedule.
-
Naive Control Group: Mice receive saline for both sensitization and challenge.
-
-
Outcome Measures (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): AHR is measured in response to increasing concentrations of methacholine using whole-body plethysmography. The enhanced pause (Penh) value is a common readout.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with phosphate-buffered saline (PBS). The collected BALF is centrifuged, and the cell pellet is resuspended for total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
Cytokine Analysis: The supernatant from the BALF is used to measure the levels of cytokines such as IL-4, IL-5, and IL-13 using enzyme-linked immunosorbent assay (ELISA).
-
Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.
-
Mandatory Visualizations
Signaling Pathways
The diagrams below illustrate the distinct signaling pathways of theophylline and selective PDE4 inhibitors.
Caption: Theophylline's multifaceted mechanism of action.
Caption: Targeted anti-inflammatory action of selective PDE4 inhibitors.
Experimental Workflow
The diagram below outlines the typical workflow for a preclinical asthma study comparing therapeutic agents.
Caption: Workflow of an OVA-induced murine asthma model.
Conclusion
Both theophylline and selective PDE4 inhibitors demonstrate significant anti-inflammatory effects in preclinical asthma models. Theophylline, with its non-selective PDE inhibition and adenosine receptor antagonism, offers a broad mechanism of action. In contrast, selective PDE4 inhibitors like roflumilast provide a more targeted approach, primarily by increasing intracellular cAMP in inflammatory cells, which leads to a potent anti-inflammatory response.
The available data, although not from direct head-to-head comparative studies, suggest that selective PDE4 inhibitors may offer a more pronounced reduction in eosinophilic inflammation and Th2 cytokine production. However, the lack of direct comparative preclinical studies highlights a critical need for future research to directly evaluate the relative efficacy and safety of these two classes of drugs in well-controlled asthma models. Such studies would be invaluable for guiding the development of next-generation asthma therapies.
References
YM976 Versus Prednisolone: A Comparative Efficacy Analysis in Preclinical Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of YM976, a selective phosphodiesterase 4 (PDE4) inhibitor, and prednisolone, a corticosteroid, in preclinical models of asthma. The information presented is based on available experimental data, focusing on their anti-inflammatory effects and mechanisms of action.
Quantitative Efficacy Comparison
The following table summarizes the comparative efficacy of orally administered this compound and prednisolone in a guinea pig model of antigen-induced airway inflammation. This model is a well-established tool for evaluating potential anti-asthmatic drugs, as the airway anatomy and response to inflammatory mediators in guinea pigs share similarities with humans[1].
| Parameter | This compound (ED50 mg/kg, p.o.) | Prednisolone |
| Airway Eosinophil Infiltration | 1.0[2] | Effective |
| Airway Hyperreactivity (AHR) | 0.52[2] | Effective |
| Antigen-Induced Bronchoconstriction | 7.3[2] | Ineffective |
| Airway Plasma Leakage | 5.7[2] | Ineffective |
Note: ED50 represents the dose required to produce 50% of the maximum effect. A lower ED50 value indicates higher potency. While the referenced study demonstrated the effectiveness of prednisolone in reducing eosinophil infiltration and airway hyperreactivity, specific ED50 values were not provided[2].
Experimental Protocols
The data presented above is derived from studies utilizing an ovalbumin-sensitized guinea pig model of asthma. The general experimental protocol is as follows:
Caption: Experimental workflow for the ovalbumin-sensitized guinea pig asthma model.
Detailed Methodology:
-
Animal Model: Male Hartley guinea pigs are commonly used[2].
-
Sensitization: Guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA), an egg white protein, mixed with an adjuvant like aluminum hydroxide to enhance the immune response[3][4]. The injections are typically administered on multiple days (e.g., day 1 and day 5)[3][5]. This process leads to the production of IgE antibodies, which are crucial for the allergic response.
-
Drug Administration: this compound, prednisolone, or a vehicle control is administered orally at specified times before the antigen challenge to assess their prophylactic efficacy[2].
-
Antigen Challenge: After a period to allow for sensitization (e.g., on day 15), the animals are challenged with an aerosolized solution of OVA[3][5]. This inhalation triggers an asthmatic response in the sensitized animals.
-
Measurement of Airway Responses:
-
Bronchoconstriction: The immediate airway constriction following the OVA challenge is measured, often using whole-body plethysmography to assess changes in airway resistance[6].
-
Eosinophil Infiltration: Several hours after the challenge, bronchoalveolar lavage (BAL) is performed to collect cells from the airways. The number of eosinophils in the BAL fluid is then counted to quantify the extent of airway inflammation[3].
-
Airway Hyperresponsiveness (AHR): AHR, a key feature of asthma, is assessed by measuring the bronchoconstrictor response to a non-specific stimulus like histamine at a time point after the OVA challenge (e.g., 24 hours)[3][5].
-
Signaling Pathways
The distinct mechanisms of action of this compound and prednisolone underlie their different efficacy profiles.
This compound: PDE4 Inhibition and cAMP Elevation
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP)[2]. By inhibiting PDE4, this compound increases intracellular cAMP levels in inflammatory cells, such as eosinophils. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the suppression of inflammatory cell activation and function[7][8].
Caption: this compound mechanism of action via the cAMP-PKA-CREB signaling pathway.
Prednisolone: Glucocorticoid Receptor-Mediated Gene Regulation
Prednisolone, a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the GR-prednisolone complex translocates to the nucleus. In the nucleus, it can act in two main ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules that are critical for the inflammatory response in asthma[9][10][11][12].
Caption: Prednisolone's mechanism of action through glucocorticoid receptor signaling.
References
- 1. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed [koreamed.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel Phosphodiesterase 4 Inhibitor FCPR03 Alleviates Lipopolysaccharide-Induced Neuroinflammation by Regulation of the cAMP/PKA/CREB Signaling Pathway and NF- κ B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 10. embopress.org [embopress.org]
- 11. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to YM976: Evaluating its Position Among PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of YM976, a potent phosphodiesterase 4 (PDE4) inhibitor, and objectively compares its performance against other well-established PDE4 inhibitors such as Rolipram, Roflumilast, and Apremilast. While initially investigated for its potential as a selective inhibitor, this guide clarifies its broader activity across PDE4 subtypes and evaluates its efficacy based on available preclinical data.
Executive Summary
This compound is a novel and potent inhibitor of phosphodiesterase type 4 (PDE4), demonstrating significant anti-inflammatory and anti-asthmatic effects in preclinical models.[1][2] It effectively increases intracellular cyclic adenosine monophosphate (cAMP) levels, a key mechanism for its therapeutic actions.[1][3] However, contrary to the pursuit of subtype-selective inhibitors for improved therapeutic windows, studies indicate that This compound does not exhibit significant selectivity for any individual PDE4 subtype (A, B, C, or D) .[1] Its anti-inflammatory efficacy, therefore, is a result of pan-PDE4 inhibition. This guide presents a detailed comparison of this compound with other notable PDE4 inhibitors, focusing on their biochemical potency, cellular activity, and in vivo efficacy.
Comparative Analysis of PDE4 Inhibitors
The following tables summarize the inhibitory potency and in vivo efficacy of this compound in comparison to Rolipram, Roflumilast, and Apremilast.
Table 1: In Vitro Inhibitory Potency (IC50) of PDE4 Inhibitors against PDE4 Subtypes
| Compound | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Overall PDE4 (nM) | High-Affinity Rolipram Binding (IC50, nM) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | 2.2[4][5] | 2.6[1] |
| Rolipram | 3[6] | 130[6] | Not Reported | 240[6] | ~313 (human monocyte cytosolic)[7] | 1.2[1] |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | 0.8 | Not Reported |
| Apremilast | 20 | 49 | 50 | 30 | 74 | Not Reported |
Note: IC50 values can vary between studies depending on the assay conditions. The data presented is a compilation from multiple sources.
Table 2: In Vivo Efficacy of this compound and Other PDE4 Inhibitors
| Compound | Animal Model | Endpoint | ED50 / Effective Dose |
| This compound | Rat | Antigen-induced eosinophil infiltration | 1.7 mg/kg (oral)[8] |
| This compound | Mouse | Antigen-induced eosinophil infiltration | 5.8 mg/kg (oral)[8] |
| This compound | Ferret | Antigen-induced eosinophil infiltration | 1.2 mg/kg (oral)[8] |
| This compound | Guinea Pig | Antigen-induced bronchoconstriction | 7.3 mg/kg (oral)[2] |
| This compound | Guinea Pig | Antigen-induced airway plasma leakage | 5.7 mg/kg (oral)[2] |
| This compound | Guinea Pig | Antigen-induced airway eosinophil infiltration | 1.0 mg/kg (oral)[2] |
| This compound | Guinea Pig | Antigen-induced airway hyperreactivity | 0.52 mg/kg (oral)[2] |
| Rolipram | Rat | Anti-inflammatory activity | 3.5 mg/kg (oral)[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
PDE4B Signaling Pathway in Inflammation
Experimental Workflow for In Vitro PDE4 Inhibition Assay
Experimental Workflow for Cellular cAMP Measurement
Detailed Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE4 subtypes.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[3H]-cAMP (radiolabeled substrate)
-
Unlabeled cAMP (for standard curve)
-
This compound and other test compounds
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted compound, and the recombinant PDE4 enzyme.
-
Initiate the reaction by adding the [3H]-cAMP substrate mix.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by boiling the plate or adding a stop solution.
-
Add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine.
-
Add the anion-exchange resin slurry to bind the unreacted [3H]-cAMP.
-
Centrifuge the plate and transfer the supernatant containing [3H]-adenosine to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular cAMP Measurement using HTRF Assay
This protocol describes a common method to measure intracellular cAMP levels in response to PDE4 inhibition.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines
-
Cell culture medium (e.g., RPMI-1640)
-
This compound and other test compounds
-
Forskolin (adenylyl cyclase activator)
-
HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer)
-
384-well white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production and incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells by adding the lysis buffer provided in the HTRF kit.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the competitive immunoassay to reach equilibrium.
-
Measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.
LPS-stimulated TNF-α Release Assay in Human PBMCs
This protocol outlines a method to assess the anti-inflammatory effect of PDE4 inhibitors by measuring the inhibition of TNF-α secretion.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other test compounds
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well.
-
Pre-incubate the cells with different concentrations of this compound or other inhibitors for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[9]
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Discussion and Conclusion
This compound is a potent, orally active PDE4 inhibitor with demonstrated anti-inflammatory and anti-asthmatic properties in various preclinical models.[1][2] Its efficacy in reducing eosinophil infiltration and airway hyperreactivity highlights its potential as a therapeutic agent for inflammatory airway diseases.[2][8] A key finding from the literature is that this compound does not show significant selectivity for any of the four PDE4 subtypes.[1] This positions it as a pan-PDE4 inhibitor, similar in that respect to first-generation inhibitors like Rolipram, but with a potentially improved side-effect profile, particularly concerning emesis.[1][2] The lower emetogenicity of this compound compared to Rolipram may be attributed to its poor brain penetration rather than subtype selectivity.[1]
In comparison to newer, more subtype-selective inhibitors, the pan-PDE4 activity of this compound may offer broad anti-inflammatory effects but could also be associated with a narrower therapeutic window. The development of PDE4 inhibitors has increasingly focused on selectivity for PDE4B, which is predominantly expressed in inflammatory cells, to maximize efficacy while minimizing side effects associated with the inhibition of other subtypes, such as nausea and emesis linked to PDE4D inhibition.
References
- 1. Studies on mechanisms of low emetogenicity of this compound, a novel phosphodiesterase type 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | PDE | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of a novel anti-inflammatory compound, this compound, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
YM976 in Focus: A Comparative Guide to Pyrimidine Derivatives in Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between investigational compounds is paramount. This guide provides an objective comparison of YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor, with other classes of pyrimidine derivatives actively used in research. The comparison is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of molecules with a wide range of biological activities. This guide will explore three distinct classes of pyrimidine derivatives, categorized by their primary mechanism of action:
-
Phosphodiesterase Type 4 (PDE4) Inhibitors: Featuring this compound and the well-characterized rolipram.
-
Cyclooxygenase-2 (COX-2) Inhibitors: Highlighting the selective inhibitor celecoxib.
-
Anticancer Tyrosine Kinase Inhibitors: A broad category including inhibitors of EGFR, HER2, and VEGFR.
Section 1: PDE4 Inhibitors - Modulators of Inflammation and Cellular Signaling
Mechanism of Action
PDE4 inhibitors exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). This cascade of events ultimately results in the downregulation of inflammatory responses and other specific cellular functions.
Comparative Efficacy of PDE4 Inhibitors
The following table summarizes the inhibitory potency of this compound and Rolipram against various PDE4 subtypes.
| Compound | Target | IC50 | Organism | Assay Conditions |
| This compound | PDE4 | - | - | Specific IC50 values for this compound against PDE4 subtypes are not readily available in the public domain. |
| Rolipram | PDE4A | 3 nM | Human | Cell-free assay.[1][2] |
| PDE4B | 130 nM | Human | Cell-free assay.[1][2] | |
| PDE4D | 240 nM | Human | Cell-free assay.[1][2] | |
| PDE4 (general) | 800 nM | - | Cell-permeable assay. | |
| PDE4 (cAMP-specific) | 2.0 µM | - | Cell-free assay. |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme source, substrate concentration, and detection method.
Experimental Protocol: PDE4 Inhibition Assay (Cell-Based)
This protocol outlines a general method for determining the inhibitory activity of compounds against PDE4 in a cell-based format.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PDE4.
Materials:
-
HEK293 cells stably co-expressing a cyclic nucleotide-gated (CNG) ion channel and a Gs-coupled receptor (e.g., TSH receptor).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Membrane potential-sensitive dye.
-
Test compounds (e.g., this compound, rolipram) dissolved in DMSO.
-
Positive control inhibitor (e.g., RO 20-1724).
-
1536-well microplates.
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Cell Seeding: Seed the HEK293 cells into 1536-well plates at a density of 1000 cells/well in 3 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Add 3 µL of membrane potential-sensitive dye to each well and incubate for 60 minutes at room temperature.
-
Compound Addition: Add 23 nL of test compounds at various concentrations to the assay plates. Include wells with DMSO only (negative control) and a known PDE4 inhibitor (positive control).
-
Signal Measurement: Measure the fluorescence signal at various time points (e.g., every 10 minutes for up to 2 hours) after compound addition using a plate reader.
-
Data Analysis: The inhibition of PDE4 leads to an increase in cAMP, which opens the CNG channels and causes a change in membrane potential, detected as a change in fluorescence. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
Section 2: COX-2 Inhibitors - Targeting the Inflammatory Cascade
Mechanism of Action
Pyrimidine derivatives with COX-2 inhibitory activity block the cyclooxygenase-2 enzyme, a key player in the inflammatory pathway. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable characteristic to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Efficacy of a Pyrimidine-based COX-2 Inhibitor
| Compound | Target | IC50 | Organism | Assay Conditions |
| Celecoxib | COX-2 | 40 nM | - | Sf9 cells.[4][5] |
| COX-1 | 15 µM | - | Sf9 cells.[5] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Objective: To determine the IC50 of a test compound against COX-2.
Materials:
-
Purified COX-2 enzyme.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Prostaglandin E2 (PGE2) ELISA kit.
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Compound Addition: Add the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Incubation: Incubate at 37°C for 10-20 minutes.
-
Reaction Termination: Stop the reaction by adding a suitable stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Section 3: Anticancer Tyrosine Kinase Inhibitors - Targeting Oncogenic Signaling
Mechanism of Action
A significant number of pyrimidine derivatives have been developed as potent inhibitors of various protein tyrosine kinases that are often dysregulated in cancer. These kinases, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR), play critical roles in cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, pyrimidine-based inhibitors prevent their activation and downstream signaling, thereby inhibiting tumor growth.
Comparative Efficacy of Pyrimidine-based Tyrosine Kinase Inhibitors
The following table presents the IC50 values of several pyrimidine-based kinase inhibitors against their primary targets.
| Compound | Primary Target(s) | IC50 | Organism | Assay Conditions |
| Gefitinib | EGFR | 26-57 nM | Human | Cell-based assay (NR6W cells).[6] |
| EGFR (Tyr1173, Tyr992) | 37 nM | Human | Cell-based assay (NR6wtEGFR cells).[6] | |
| EGFR | 13.06 nM | Human | Cell-based assay (HCC827 cells).[7] | |
| Erlotinib | EGFR | 2 nM | - | Cell-free assay.[8][9] |
| EGFR | 2.14 nM | Human | Cell-based assay (HCC827 cells).[10] | |
| Lapatinib | EGFR | 10.8 nM | - | Cell-free assay.[11][12] |
| HER2 (ErbB2) | 9.2 nM | - | Cell-free assay.[11][12][13] | |
| HER4 | 367 nM | - | Cell-free assay.[12] | |
| Pazopanib | VEGFR1 | 10 nM | Human | Cell-free assay.[14][15][16] |
| VEGFR2 | 30 nM | Human | Cell-free assay.[14][15][16][17] | |
| VEGFR3 | 47 nM | Human | Cell-free assay.[14][15][16] | |
| PDGFRβ | 84 nM | Human | Cell-free assay.[14] | |
| c-Kit | 74 nM | Human | Cell-free assay.[14][15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
Objective: To determine the IC50 of a pyrimidine derivative against a specific protein kinase.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase reaction buffer.
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
384-well white, opaque assay plates.
-
Plate reader with luminescence detection.
Procedure:
-
Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add the kinase and its substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[18][19][20][21]
Experimental Protocol: Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic effect of pyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.[18][22][23][24][25]
Conclusion
The pyrimidine scaffold is a remarkably versatile platform for the development of highly specific and potent inhibitors of various biological targets. This compound, as a PDE4 inhibitor, represents one facet of the broad therapeutic potential of this chemical class. By understanding the distinct mechanisms of action and comparative potencies of different pyrimidine derivatives, researchers can make more informed decisions in selecting the appropriate tools for their specific research needs, whether it be in the field of inflammation, oncology, or other areas of drug discovery. The provided experimental protocols offer a starting point for the in-house evaluation of these and other novel pyrimidine-based compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rolipram | Cell Signaling Technology [cellsignal.com]
- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. targetmol.com [targetmol.com]
- 10. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. promega.com.cn [promega.com.cn]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. ajrcps.com [ajrcps.com]
Comparative Analysis of YM976 and Other PDE4 Inhibitors on Cellular Functions
This guide provides a comparative analysis of the phosphodiesterase 4 (PDE4) inhibitor YM976 with other well-known PDE4 inhibitors, Rolipram and Apremilast. The focus is on their effects in different cell lines, providing researchers, scientists, and drug development professionals with supporting experimental data and protocols to evaluate their potential therapeutic applications.
Data Presentation: Comparative Effects of PDE4 Inhibitors
The following table summarizes the available quantitative data on the effects of this compound, Rolipram, and Apremilast in various cell lines. It is important to note that comprehensive data for this compound across a wide range of cancer cell lines is limited in publicly available literature.
| Compound | Cell Line | Assay Type | Endpoint | Result |
| This compound | 3T3-L1 (preadipocyte) | Adipocyte Differentiation | Lipid Accumulation | 86% inhibition at 10 µM |
| Eosinophils | Eosinophil Activation | EC30 | 83 nM | |
| Tracheal Smooth Muscle | Muscle Relaxation (LTD4-induced contraction) | EC50 | 370 nM | |
| Rolipram | MCF-7 (breast cancer) | Cell Viability | IC50 | 38 µM, 40 µM |
| MDA-MB-231 (breast cancer) | Cell Viability | IC50 | 53 µM | |
| U937 (monocytic) | PDE4A Inhibition | IC50 | ~3 nM | |
| U937 (monocytic) | PDE4B Inhibition | IC50 | ~130 nM | |
| U937 (monocytic) | PDE4D Inhibition | IC50 | ~240 nM | |
| Apremilast | Monocytes/T cells | PDE4 Inhibition | IC50 | 10 - 100 nM |
| Monocytes | TNF-α Inhibition | IC50 | 77 nM | |
| HT-29 (colon cancer) | Cell Viability | % Inhibition | ~51% at 62.5 µg/mL |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of PDE4 inhibitors and a typical experimental workflow for their evaluation.
A Comparative Analysis of the Emetic Potential of YM976 and Other PDE4 Inhibitors
A deep dive into the experimental data and mechanistic underpinnings of nausea and vomiting associated with a promising class of anti-inflammatory drugs.
In the landscape of drug development, the therapeutic promise of phosphodiesterase 4 (PDE4) inhibitors in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) has been consistently hampered by a significant adverse effect: emesis (nausea and vomiting). This comprehensive guide provides a comparative study of YM976, a novel PDE4 inhibitor, against other well-known compounds in this class, focusing on their emetic potential. This analysis is supported by experimental data from preclinical models and aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development.
Executive Summary
This compound demonstrates a significantly lower emetic potential compared to the first-generation PDE4 inhibitor, rolipram. Experimental evidence from studies in ferrets, the gold-standard model for emesis research, indicates that the maximal non-emetic dose of this compound is substantially higher than that of rolipram. This reduced tendency to induce emesis is attributed to the poor brain penetration of this compound, a key differentiating factor from other PDE4 inhibitors. While direct comparative emetic data for this compound against second-generation inhibitors like roflumilast and cilomilast is less documented in publicly available literature, the data against rolipram provides a strong indication of an improved safety profile.
Data Presentation: Emetic Potential of PDE4 Inhibitors
The following tables summarize the available quantitative data on the emetic potential of this compound and other PDE4 inhibitors from preclinical studies.
Table 1: Comparative Emetogenicity of this compound and Rolipram in Ferrets
| Compound | Maximal Non-Emetic Dose (mg/kg, p.o.) | Reference |
| This compound | 10 | [1] |
| Rolipram | 1 | [1] |
Table 2: Emetic Potential of Various PDE4 Inhibitors in Ferrets (Data from Separate Studies)
| Compound | Emetic Effect | Reference |
| Roflumilast | Emetic-like properties at doses 100 times the memory-enhancing dose in a surrogate model. | [2] |
| Cilomilast | Data on specific emetic doses in ferrets is limited in publicly available comparative studies with this compound. | |
| RS14203 | Potent emetic agent. | [3] |
Experimental Protocols
A detailed understanding of the methodologies used to assess emetic potential is crucial for the interpretation of the presented data. The two primary models used in the preclinical evaluation of PDE4 inhibitor-induced emesis are the ferret emesis model and the rodent model of xylazine/ketamine-induced anesthesia reversal.
Ferret Emesis Model
The ferret is the preferred non-primate species for studying emesis due to its well-developed vomiting reflex.
-
Animals: Adult male ferrets are typically used. They are housed in individual cages with free access to food and water.
-
Drug Administration: The PDE4 inhibitors are usually administered orally (p.o.) via gavage. A range of doses is used to determine the dose-response relationship for emesis.
-
Observation: Following drug administration, the animals are observed continuously for a defined period (e.g., 4 hours) for signs of emesis, which includes both retching and vomiting. An emetic episode is defined as a single vomit or a series of vomits occurring within a 5-minute interval. The number of retches and vomits for each animal is recorded.
-
Data Analysis: The data is typically presented as the percentage of animals that exhibit emesis at each dose and the mean number of emetic episodes. The maximal non-emetic dose is the highest dose at which no animal in the group shows any signs of emesis.
Xylazine/Ketamine-Induced Anesthesia Reversal Model in Rodents
Since rodents lack a vomiting reflex, a surrogate model is used to assess the emetic potential of compounds. This model is based on the understanding that PDE4 inhibitors induce emesis by mimicking the pharmacological actions of α2-adrenoceptor antagonists, which can reverse the anesthetic effects of an α2-adrenoceptor agonist like xylazine.
-
Animals: Male rats (e.g., Sprague-Dawley) are commonly used.
-
Anesthesia Induction: Anesthesia is induced by an intramuscular (i.m.) or intraperitoneal (i.p.) injection of a combination of xylazine (e.g., 10-21 mg/kg) and ketamine (e.g., 45-75 mg/kg).[4][5][6][7][8]
-
Drug Administration: The PDE4 inhibitor or vehicle is administered (e.g., subcutaneously or orally) a set time before or after the induction of anesthesia.
-
Measurement of Anesthesia Duration: The duration of anesthesia is measured as the time from the loss of the righting reflex until its return. The righting reflex is considered lost when the animal can no longer right itself when placed on its back.
-
Data Analysis: A significant reduction in the duration of anesthesia by a PDE4 inhibitor compared to the vehicle control is indicative of a higher emetic potential. The dose that produces a 50% reduction in the anesthesia duration (ED50) can be calculated.
Mandatory Visualizations
Signaling Pathway of PDE4 Inhibitor-Induced Emesis
Caption: Proposed signaling pathway for PDE4 inhibitor-induced emesis.
Experimental Workflow for Ferret Emesis Study
Caption: Workflow for assessing the emetic potential of PDE4 inhibitors in ferrets.
Experimental Workflow for Rodent Anesthesia Reversal Study
Caption: Workflow for the rodent anesthesia reversal model as a surrogate for emesis.
References
- 1. Studies on mechanisms of low emetogenicity of this compound, a novel phosphodiesterase type 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PDE4 inhibitor roflumilast improves memory in rodents at non-emetic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emesis induced by inhibitors of type IV cyclic nucleotide phosphodiesterase (PDE IV) in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xylazine-ketamine-induced anesthesia in rats and its antagonism by yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ketamine and xylazine for surgical anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open Veterinary Journal [openveterinaryjournal.com]
Efficacy of YM976 in Rolipram-Resistant Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of next-generation therapeutics is paramount. This guide provides a comparative overview of YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor, with a specific focus on its potential efficacy in models exhibiting resistance to the archetypal PDE4 inhibitor, rolipram. Due to the absence of publicly available experimental data directly comparing the efficacy of this compound in established rolipram-resistant models, this guide will first delineate the mechanisms of action of both compounds, explore the known mechanisms of rolipram resistance, and present the available comparative data on their general pharmacological profiles.
Introduction to this compound and Rolipram
Both this compound and rolipram belong to the class of PDE4 inhibitors. These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating a wide array of cellular processes, including inflammation and neuronal function. By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to the modulation of downstream signaling pathways.
Rolipram, a first-generation PDE4 inhibitor, has been extensively studied and has shown efficacy in various preclinical models of inflammatory and neurological diseases. However, its clinical development has been hampered by a narrow therapeutic window and significant side effects, most notably nausea and emesis.
This compound is a newer, more selective PDE4 inhibitor. Preclinical studies have suggested that this compound may offer an improved therapeutic index, with a better separation between its anti-inflammatory effects and its emetic potential compared to rolipram.[1]
Comparative Data on General Efficacy and Side Effects
While direct comparisons in rolipram-resistant models are not available, existing studies provide valuable insights into the differential profiles of this compound and rolipram.
| Parameter | This compound | Rolipram | Reference |
| Anti-inflammatory Potency | Strong and competitive inhibition of PDE4. | Potent PDE4 inhibitor. | |
| Emetogenic Potential | Significantly lower emetogenic activity compared to rolipram. No emesis observed at 10 mg/kg in ferrets.[1] | Induces emesis at therapeutic doses. | |
| PDE4 Subtype Selectivity | Information on specific subtype selectivity is limited in the provided results. | Non-selective for PDE4 subtypes (A, B, C, and D). |
Signaling Pathway of PDE4 Inhibition
The primary mechanism of action for both this compound and rolipram involves the inhibition of PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This cascade of events ultimately modulates the expression of genes involved in inflammation and other cellular functions.
Figure 1: Generalized Signaling Pathway of PDE4 Inhibitors. This diagram illustrates the mechanism of action for PDE4 inhibitors like this compound and rolipram. By blocking the PDE4 enzyme, they prevent the breakdown of cAMP to AMP, leading to an accumulation of cAMP. This activates PKA, which in turn modulates downstream targets to produce a biological response, such as the reduction of inflammation.
Experimental Protocols
While specific protocols for testing this compound in rolipram-resistant models are not available, a general experimental workflow to establish and test such models can be proposed.
Figure 2: Proposed Experimental Workflow. This flowchart outlines the key steps for developing and evaluating a rolipram-resistant model to test the efficacy of this compound. The process involves inducing resistance in a suitable cell line, confirming the resistant phenotype, and then assessing the effects of this compound in comparison to rolipram and a control group.
Conclusion and Future Directions
Based on the currently available public data, there is no direct experimental evidence to support the efficacy of this compound specifically in rolipram-resistant models. While this compound shows promise as a PDE4 inhibitor with a potentially improved side-effect profile compared to rolipram, further research is critically needed to investigate its activity in the context of rolipram resistance.
Future studies should focus on:
-
Developing and characterizing rolipram-resistant cell lines and animal models.
-
Directly comparing the efficacy of this compound and rolipram in these validated resistant models.
-
Investigating the molecular mechanisms by which this compound might overcome rolipram resistance, such as potential differences in binding to PDE4 isoforms or downstream signaling effects.
Such studies will be instrumental in determining the potential clinical utility of this compound as a second-line therapy for conditions where patients may have developed tolerance or resistance to first-generation PDE4 inhibitors.
References
YM976: An Examination of its Anti-Inflammatory Profile as a Monotherapy
A comprehensive review of the available preclinical data on YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor, reveals its potential as an anti-inflammatory agent. However, to date, published research has focused exclusively on its effects as a standalone treatment. This guide summarizes the current understanding of this compound's mechanism of action and presents the key experimental findings that support its anti-inflammatory properties. No data from studies investigating this compound in combination with other anti-inflammatory agents could be identified in the public domain.
Mechanism of Action: Targeting PDE4 to Reduce Inflammation
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase type 4 (PDE4). [1]PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP is associated with the suppression of various inflammatory processes, including the inhibition of inflammatory cell trafficking and the reduction of pro-inflammatory mediator release.
The proposed signaling pathway for this compound's anti-inflammatory action is illustrated in the diagram below.
Caption: Proposed mechanism of action of this compound.
Preclinical Efficacy: Inhibition of Eosinophil Infiltration
Preclinical studies have demonstrated the efficacy of this compound in animal models of allergic inflammation. A key finding is its ability to inhibit the infiltration of eosinophils, a type of white blood cell implicated in inflammatory diseases such as asthma. [1] The following table summarizes the quantitative data from a study evaluating the effect of this compound on antigen-induced eosinophil infiltration in the lungs of various animal models.
| Animal Model | Administration | ED₅₀ (mg/kg, p.o.) | Effect on Interleukin-5 Production |
| Rats | Single Dose | 1.7 | Not Reported |
| Rats | Chronic Dose | 0.32 | Not Reported |
| C57Black/6 Mice | Single Dose | 5.8 | Suppressed |
| Ferrets | Single Dose | 1.2 | Not Reported |
Table 1: Efficacy of this compound in Inhibiting Antigen-Induced Eosinophil Infiltration. [1]ED₅₀ represents the dose required to achieve 50% of the maximum inhibitory effect. p.o. indicates oral administration.
Notably, chronic administration of this compound in rats resulted in a more potent inhibition of eosinophil infiltration compared to a single dose, suggesting a cumulative therapeutic effect. [1]Furthermore, in a ferret model, this compound demonstrated a significant separation between its anti-inflammatory activity and emetic effects, a common side effect of PDE4 inhibitors. [1]
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in the evaluation of this compound.
Antigen-Induced Eosinophil Infiltration in Rats, Mice, and Ferrets
Objective: To evaluate the effect of this compound on the accumulation of eosinophils in the lungs following an antigen challenge.
Methodology:
-
Sensitization: Animals were actively sensitized with an antigen (e.g., ovalbumin) to induce an allergic phenotype.
-
Drug Administration: this compound was administered orally at various doses. For chronic administration studies, the drug was given repeatedly over a defined period.
-
Antigen Challenge: Following drug administration, animals were challenged with an aerosolized solution of the antigen to induce an inflammatory response in the lungs.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the antigen challenge, animals were euthanized, and a BAL was performed to collect cells from the airways.
-
Cell Counting and Differentiation: The total number of cells in the BAL fluid was counted, and differential cell counts were performed to determine the number of eosinophils.
-
Data Analysis: The inhibitory effect of this compound was calculated by comparing the number of eosinophils in the BAL fluid of treated animals to that of vehicle-treated control animals. The ED₅₀ value was determined from the dose-response curve.
The experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for assessing eosinophil infiltration.
Conclusion
The available evidence strongly suggests that this compound is a potent anti-inflammatory agent with a clear mechanism of action involving the inhibition of PDE4. Its ability to suppress eosinophil infiltration in preclinical models highlights its therapeutic potential for inflammatory diseases where eosinophils play a pathogenic role. However, the current body of research is limited to its effects as a monotherapy. Future studies are warranted to explore the potential synergistic or additive effects of this compound when used in combination with other anti-inflammatory drugs. Such investigations would be crucial in defining its optimal place in the therapeutic armamentarium for inflammatory disorders.
References
Head-to-Head Comparison: YM976 and Roflumilast in Preclinical Models of Inflammatory Airway Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two phosphodiesterase 4 (PDE4) inhibitors, YM976 and roflumilast. The information presented is collated from preclinical studies to assist researchers in understanding the pharmacological profiles of these compounds.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, particularly in airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). By degrading cyclic adenosine monophosphate (cAMP), PDE4 helps to regulate the activity of numerous inflammatory cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, resulting in a broad anti-inflammatory effect. Roflumilast is a well-established, second-generation PDE4 inhibitor approved for the treatment of severe COPD. This compound is a novel PDE4 inhibitor that has been investigated in preclinical models for its anti-inflammatory and anti-asthmatic properties. This guide provides a head-to-head comparison of their preclinical pharmacological profiles.
Mechanism of Action: The PDE4 Signaling Pathway
Both this compound and roflumilast exert their anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of various downstream targets, ultimately leading to a reduction in the release of pro-inflammatory mediators from inflammatory cells.
Figure 1: Simplified signaling pathway of PDE4 inhibition.
Biochemical Potency and Selectivity
A key differentiator among PDE4 inhibitors is their selectivity for the four PDE4 subtypes (A, B, C, and D). While all subtypes hydrolyze cAMP, they are differentially expressed in various tissues and are associated with different physiological and pathological processes. Inhibition of PDE4B is thought to be primarily responsible for the anti-inflammatory effects, while inhibition of PDE4D has been linked to emetic side effects.
Roflumilast exhibits a degree of selectivity for PDE4B and PDE4D isoforms. In contrast, preclinical studies on this compound have indicated that it does not show significant selectivity for any individual PDE4 subtype.[1]
| Compound | PDE4A (IC₅₀, nM) | PDE4B (IC₅₀, nM) | PDE4C (IC₅₀, nM) | PDE4D (IC₅₀, nM) | Reference |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [MDPI] |
| This compound | Not selective | Not selective | Not selective | Not selective | [1] |
Table 1: PDE4 Subtype Inhibitory Potency. IC₅₀ values represent the half-maximal inhibitory concentration.
In Vivo Efficacy in Animal Models of Airway Inflammation
Both this compound and roflumilast have demonstrated efficacy in preclinical models of allergic airway inflammation. The following table summarizes their potency in inhibiting key features of the asthmatic response in guinea pigs.
| Parameter | This compound (ED₅₀, mg/kg, p.o.) | Roflumilast (ED₅₀, mg/kg, p.o.) | Animal Model | Reference |
| Antigen-induced Bronchoconstriction | 7.3 | - | Guinea Pig | [2] |
| Airway Plasma Leakage | 5.7 | - | Guinea Pig | [2] |
| Airway Eosinophil Infiltration | 1.0 | - | Guinea Pig | [2] |
| Airway Hyperreactivity (AHR) | 0.52 | - | Guinea Pig | [2] |
| Antigen-induced Eosinophil Infiltration | 1.7 | - | Rat | [3] |
| Antigen-induced Eosinophil Infiltration | 5.8 | - | Mouse | [3] |
Table 2: In Vivo Anti-inflammatory and Anti-asthmatic Activity. ED₅₀ values represent the dose required to produce 50% of the maximal effect. "p.o." indicates oral administration.
Experimental Protocols
Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit the activity of PDE4 enzymes.
Methodology:
-
Enzyme Source: Recombinant human PDE4 subtypes (A, B, C, and D) are expressed and purified from a suitable expression system (e.g., Sf9 insect cells or E. coli).
-
Substrate: [³H]-cAMP (tritiated cyclic adenosine monophosphate) is used as the substrate.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl₂, and other necessary co-factors is prepared.
-
Procedure: a. The test compound (this compound or roflumilast) is serially diluted to various concentrations. b. The compound dilutions are pre-incubated with the purified PDE4 enzyme in the assay buffer for a defined period (e.g., 15 minutes) at 30°C. c. The enzymatic reaction is initiated by the addition of [³H]-cAMP. d. The reaction is allowed to proceed for a specific time (e.g., 20 minutes) and then terminated by the addition of a stop solution (e.g., boiling water bath or addition of snake venom containing 5'-nucleotidase). e. The product of the reaction, [³H]-AMP, is separated from the unreacted [³H]-cAMP using anion-exchange chromatography. f. The amount of [³H]-AMP is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for a typical PDE4 inhibition assay.
Antigen-Induced Airway Eosinophil Infiltration in Guinea Pigs
Objective: To evaluate the in vivo efficacy of a compound in reducing allergen-induced airway inflammation.
Methodology:
-
Animal Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.
-
Drug Administration: On day 28, sensitized guinea pigs are orally administered the test compound (this compound or roflumilast) or vehicle one hour prior to antigen challenge.
-
Antigen Challenge: The animals are placed in an inhalation chamber and exposed to an aerosol of 1% OVA for 30 minutes.
-
Bronchoalveolar Lavage (BAL): 24 hours after the antigen challenge, the animals are euthanized, and a BAL is performed by instilling and retrieving a known volume of phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.
-
Cell Counting and Differentiation: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts are performed on cytospin preparations stained with Wright-Giemsa to quantify the number of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Data Analysis: The number of eosinophils per milliliter of BAL fluid is calculated for each treatment group. The percentage of inhibition of eosinophil infiltration by the test compound is determined by comparing the cell counts in the drug-treated group to the vehicle-treated group. The ED₅₀ value is calculated from the dose-response curve.
Figure 3: Experimental workflow for the antigen-induced eosinophil infiltration model.
Summary and Conclusion
Both this compound and roflumilast are potent inhibitors of PDE4 with demonstrated anti-inflammatory activity in preclinical models of airway disease. A key difference lies in their PDE4 subtype selectivity profile. Roflumilast shows a preference for inhibiting PDE4B and PDE4D, a characteristic that has been linked to its therapeutic efficacy and side-effect profile. In contrast, this compound appears to be a non-selective PDE4 inhibitor.
In vivo studies in guinea pigs suggest that this compound is effective in inhibiting multiple facets of the allergic airway response, including bronchoconstriction, plasma leakage, eosinophil infiltration, and airway hyperreactivity. While direct head-to-head in vivo comparative data with roflumilast is limited in the public domain, the available data for both compounds underscore the therapeutic potential of PDE4 inhibition in inflammatory airway diseases. The difference in PDE4 subtype selectivity between this compound and roflumilast may translate to differences in their clinical efficacy and tolerability profiles, a hypothesis that would require further clinical investigation. This guide provides a foundational comparison based on available preclinical data to inform further research and development in this area.
References
- 1. Studies on mechanisms of low emetogenicity of this compound, a novel phosphodiesterase type 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel anti-inflammatory compound, this compound, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Targets of YM976: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
YM976 is a selective phosphodiesterase 4 (PDE4) inhibitor with demonstrated anti-inflammatory properties, positioning it as a potential therapeutic agent for inflammatory diseases such as asthma. Its primary mechanism of action is the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways to exert its anti-inflammatory effects. This guide provides a comparative analysis of this compound and the archetypal PDE4 inhibitor, rolipram, focusing on their effects on key downstream targets and cellular responses.
Performance Comparison: this compound vs. Rolipram
Experimental data from studies in guinea pig models of asthma provide a basis for comparing the in vivo and in vitro efficacy of this compound and rolipram.
| Parameter | This compound | Rolipram | Reference |
| In Vivo Efficacy (ED50, mg/kg, p.o.) | [1] | ||
| Antigen-Induced Bronchoconstriction | 7.3 | Dose-dependent suppression | [1] |
| Airway Plasma Leakage | 5.7 | Dose-dependent suppression | [1] |
| Airway Eosinophil Infiltration | 1.0 | Dose-dependent suppression | [1] |
| Airway Hyperreactivity (AHR) | 0.52 | Dose-dependent suppression | [1] |
| In Vitro Efficacy | |||
| Eosinophil Activation (EC30) | 83 nM | Not Reported | [1] |
| Tracheal Smooth Muscle Relaxation (EC50) | 370 nM | 50 nM | [1] |
| Reported Side Effects | Less emetogenic than rolipram | Emetogenic | [1] |
Signaling Pathways and Downstream Effects
The primary signaling pathway targeted by this compound is the cAMP-dependent pathway. Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP has been shown to increase the intracellular peroxidase activity and cAMP content of infiltrated inflammatory cells, suggesting that this compound not only inhibits the infiltration but also the activation of these cells[1].
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.6]; edge [arrowhead=normal, penwidth=1.5];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="PDE4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-inflammatory\nEffects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=2]; Eosinophil_Inhibition [label="Inhibition of\nEosinophil Infiltration\n& Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=2];
This compound -> PDE4 [label="Inhibits"]; PDE4 -> cAMP [label="Degrades", style=dashed, arrowhead=tee]; cAMP -> PKA [label="Activates"]; PKA -> CREB; CREB -> Anti_Inflammatory; Anti_Inflammatory -> Eosinophil_Inhibition [style=dashed, arrowhead=none]; } caption: "Primary signaling pathway of this compound."
Broader Downstream Target Validation
Comprehensive, unbiased validation of the downstream targets of this compound through proteomic and transcriptomic studies has not been extensively reported in publicly available literature. However, research on other PDE4 inhibitors provides insights into potential broader effects.
For instance, studies on the inhaled PDE4 inhibitor CHF6001 in patients with chronic obstructive pulmonary disease (COPD) have utilized whole-genome gene expression analysis of sputum cells. These studies revealed significant modulation of key inflammatory pathways, including cytokine activity and pathogen-associated-pattern-recognition[2]. This suggests that PDE4 inhibitors like this compound could have a wide-ranging impact on the gene expression profile of inflammatory cells.
Potential Off-Target Effects
Investigating potential off-target effects is crucial for a comprehensive understanding of a drug's activity. While specific data for this compound is limited, studies on rolipram have revealed potential off-target activities. For example, rolipram has been shown to alter the enzymatic activities of matrix metalloproteinases MMP2 and MMP9, independently of the cAMP-PKA signaling pathway[3][4][5][6][7]. This suggests that some PDE4 inhibitors may have direct interactions with other proteins that could contribute to their overall pharmacological profile. Further investigation is warranted to determine if this compound shares these or other off-target activities.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the validation of this compound's downstream targets.
Measurement of Airway Hyperreactivity (AHR)
-
Animal Model: Ovalbumin-sensitized guinea pigs are commonly used to model allergic asthma[1].
-
Challenge: Animals are challenged with an aerosolized antigen (e.g., ovalbumin) to induce an asthmatic response.
-
AHR Assessment: Airway reactivity is measured in response to a bronchoconstrictor agent, typically methacholine or histamine. This can be done in vivo using techniques like whole-body plethysmography to measure changes in airway resistance, or in vitro using isolated tracheal tissue strips in an organ bath to measure contractile responses[8]. The dose of the bronchoconstrictor required to elicit a certain level of response (e.g., PC20, the concentration causing a 20% fall in FEV1) is a key parameter.
Eosinophil Infiltration and Activation Assays
-
Eosinophil Infiltration:
-
Bronchoalveolar Lavage (BAL): Following antigen challenge, BAL fluid is collected from the lungs. The total and differential cell counts in the BAL fluid are determined to quantify the influx of eosinophils[9].
-
Histology: Lung tissue sections can be stained (e.g., with hematoxylin and eosin) to visualize and quantify eosinophil infiltration into the airway walls.
-
-
Eosinophil Activation:
-
Flow Cytometry: The expression of cell surface activation markers, such as CD11b and CD69, on eosinophils can be quantified by flow cytometry using specific fluorescently labeled antibodies[10].
-
Measurement of Eosinophil-Specific Proteins: The release of eosinophil-specific proteins, such as eosinophil peroxidase (EPO), from activated eosinophils can be measured in BAL fluid or cell culture supernatants using enzymatic assays or ELISA[1].
-
cAMP Signaling Pathway Analysis
-
cAMP Measurement: Intracellular cAMP levels in inflammatory cells (e.g., from BAL fluid or cultured cells) can be quantified using commercially available enzyme immunoassay (EIA) or ELISA kits.
-
Western Blotting for Phosphorylated Proteins: The activation of downstream signaling components can be assessed by measuring their phosphorylation status. Western blotting using phospho-specific antibodies is a standard technique to detect phosphorylated forms of proteins like PKA and CREB. The ratio of the phosphorylated protein to the total protein is used to determine the extent of activation.
Conclusion
This compound demonstrates potent anti-inflammatory effects, primarily through the inhibition of PDE4 and the subsequent elevation of intracellular cAMP. Comparative data with rolipram highlights its efficacy in animal models of asthma, with a potentially improved side-effect profile. While the primary downstream signaling pathway is well-established, a comprehensive validation of all downstream targets through modern 'omics' approaches is an area for future research. Furthermore, a thorough investigation of potential off-target effects will provide a more complete understanding of the pharmacological profile of this compound and its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.
References
- 1. Antiasthmatic effect of this compound, a novel PDE4 inhibitor, in guinea pigs [pubmed.ncbi.nlm.nih.gov]
- 2. Sputum and blood transcriptomics characterisation of the inhaled PDE4 inhibitor CHF6001 on top of triple therapy in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A multifaceted examination of the action of PDE4 inhibitor rolipram on MMP2/9 reveals therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Selective Inhibition of PDE4 by this compound on Airway Reactivity and Cough in Ovalbumin-Sensitized Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a novel anti-inflammatory compound, this compound, on antigen-induced eosinophil infiltration into the lungs in rats, mice, and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rolipram: Eotaxin and phosphodiesterase IV inhibitor versus bronchial hyper-reactivity response - PMC [pmc.ncbi.nlm.nih.gov]
Replicating YM976 Findings: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the anti-inflammatory compound YM976 with other alternatives, supported by experimental data from published studies. This document summarizes key quantitative findings in structured tables, details experimental methodologies for replication, and visualizes complex biological pathways and workflows.
This compound is a selective phosphodiesterase type 4 (PDE4) inhibitor that has demonstrated potent anti-inflammatory effects, primarily through the inhibition of eosinophil activity. Its efficacy in preclinical models of asthma has positioned it as a promising therapeutic candidate for eosinophil-driven inflammatory diseases. This guide will delve into the key findings from published research to provide a comprehensive overview of this compound's performance.
Comparative Efficacy of this compound and Alternatives
This compound has been evaluated against other anti-inflammatory agents and bronchodilators in various animal models of allergic airway inflammation. The following tables summarize the quantitative data from these studies, focusing on the inhibition of eosinophil infiltration and other key markers of airway inflammation.
| Compound | Animal Model | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| This compound | Rat (antigen-induced) | Eosinophil Infiltration | 1.7 (single dose) | [1] |
| This compound | Rat (antigen-induced) | Eosinophil Infiltration | 0.32 (chronic admin.) | [1] |
| This compound | Mouse (C57Black/6) | Eosinophil Infiltration | 5.8 | [1] |
| This compound | Ferret (antigen-induced) | Eosinophil Infiltration | 1.2 | [1] |
| Rolipram | Guinea Pig (antigen-induced) | Eosinophil Infiltration | - | [2] |
| Prednisolone | Guinea Pig (antigen-induced) | Eosinophil Infiltration | - | [2] |
ED50: The dose of a drug that produces a 50% maximal response. p.o.: Per os (by mouth). Data for Rolipram and Prednisolone in the guinea pig model was reported as dose-dependent suppression without specific ED50 values in the cited abstract.
| Compound | Guinea Pig Model (Antigen-Induced) | ED50 (mg/kg, p.o.) | Reference |
| Bronchoconstriction | 7.3 | [2] | |
| This compound | Airway Plasma Leakage | 5.7 | [2] |
| Airway Eosinophil Infiltration | 1.0 | [2] | |
| Airway Hyperreactivity (AHR) | 0.52 | [2] | |
| Rolipram | Dose-dependently suppressed all responses | - | [2] |
| Prednisolone | Suppressed eosinophil infiltration and AHR only | - | [2] |
| Theophylline | Moderately suppressed bronchoconstriction and edema | - | [2] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Antigen-Induced Eosinophil Infiltration in Rats
This protocol is a standard model for evaluating the efficacy of anti-inflammatory compounds in an allergic asthma context.
Experimental Workflow for Antigen-Induced Eosinophil Infiltration in Rats.
Detailed Steps:
-
Sensitization: Male Brown Norway rats are actively sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide gel on day 0 and day 7.
-
Drug Administration: this compound or its vehicle (control) is administered orally at desired doses one hour before the antigen challenge.
-
Antigen Challenge: On day 21, conscious rats are placed in a chamber and exposed to an aerosol of OVA for 30 minutes.
-
Bronchoalveolar Lavage (BAL): 24 hours after the challenge, rats are anesthetized, and a cannula is inserted into the trachea. The lungs are lavaged with saline.
-
Cell Counting: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytocentrifuge preparations stained with May-Grünwald-Giemsa.
-
Data Analysis: The number of each cell type is calculated, and the percentage of inhibition by the drug treatment compared to the vehicle control is determined.
Signaling Pathway of this compound in Eosinophils
This compound exerts its anti-inflammatory effects by inhibiting PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately suppress eosinophil activation.
References
Safety Operating Guide
Navigating the Safe Disposal of YM976: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of YM976, a selective phosphodiesterase 4 (PDE4) inhibitor. While specific institutional guidelines should always be consulted and followed, this document outlines the essential safety and logistical information for managing this compound waste.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is the first step in safe handling and disposal. Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 191219-80-4 |
| Molecular Formula | C17H16ClN3O |
| Molecular Weight | 313.79 g/mol [1][2] |
| Appearance | Light yellow to yellow solid powder[2] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in ethanol.[1] Soluble in DMF (3 mg/mL), DMSO (5 mg/mL), a DMSO:PBS (pH 7.2) (1:3) solution (0.25 mg/mL), and Ethanol (2 mg/mL).[3] |
| Storage | Desiccate at -20°C for long-term storage (months to years). Can be stored at 0-4°C for short-term (days to weeks).[1][2] Shipped under ambient temperature as a non-hazardous chemical.[2] |
Experimental Protocols: A Note on Application
This compound is an orally active PDE4 inhibitor with an IC50 of 2.2 nM.[1][4] It has been investigated for its anti-inflammatory properties and potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2] Due to its biological activity, all handling and disposal procedures should be conducted with care to minimize exposure and environmental release.
Step-by-Step Disposal Protocol for this compound
The following procedure is a general guideline based on standard laboratory practices for chemical waste disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes unused or expired product, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated labware (e.g., vials, pipette tips, flasks), and solutions from experimental procedures.
-
Segregate at the Source: Immediately segregate this compound waste from non-hazardous and other chemical waste streams. Use designated, clearly labeled, and leak-proof containers.
2. Container Labeling and Storage:
-
Proper Labeling: The waste container must be labeled clearly with "Hazardous Chemical Waste," the name "this compound," and the approximate quantity.
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials. Follow the storage temperature guidelines for the compound itself (-20°C for long-term).
3. Treatment of Liquid and Solid Waste:
-
Solid Waste: Unused this compound powder and contaminated solids should be collected in a sealed, robust container. Do not mix with other solid wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and non-reactive waste container. Avoid mixing with other solvent waste streams unless compatible and permitted. For disposal of very small quantities, consult your institution's guidelines on the acceptable methods, which may include absorption onto an inert material before disposal as solid waste. Do not pour this compound solutions down the drain.
4. Final Disposal:
-
Engage a Licensed Contractor: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Provide Documentation: Furnish the contractor with a complete characterization of the waste, including the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and known hazards.
-
Recommended Disposal Method: Incineration at a permitted hazardous waste facility is the primary recommended method for the disposal of pharmaceutical and chemical waste.[5]
5. Decontamination of Labware:
-
Rinsing: Glassware and equipment that have come into contact with this compound should be rinsed with an appropriate solvent (such as ethanol, given its solubility) before undergoing standard cleaning procedures.
-
Rinsate Collection: The initial rinsate should be collected and disposed of as hazardous liquid waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only and should be supplemented by a thorough review of your institution's specific safety and disposal protocols. Always prioritize the guidelines provided by your local Environmental Health and Safety (EHS) department.
References
Essential Safety and Handling Guidance for YM976
For researchers, scientists, and drug development professionals handling YM976, this document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans. This compound, a selective phosphodiesterase 4 (PDE4) inhibitor, is intended for research use only and is not for human or veterinary applications. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory safety practices and the more stringent recommendations outlined below to ensure personnel safety.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or other protective clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powdered form to avoid inhalation of dust.[1]
-
Personal Hygiene: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Spill and Disposal Procedures:
-
Spill Containment: In the event of a spill, wear appropriate PPE. For powdered material, carefully sweep or scoop up and place in a designated container for disposal. Avoid generating dust. For solutions, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains, sewers, or waterways.[2] It is recommended to dispose of this compound as chemical waste through a licensed disposal company.
Visual Guidance: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
